molecular formula C9H14O B1345648 1-Ethynyl-1-cycloheptanol CAS No. 2809-78-1

1-Ethynyl-1-cycloheptanol

Cat. No.: B1345648
CAS No.: 2809-78-1
M. Wt: 138.21 g/mol
InChI Key: QKJJSXGDSZZUKI-UHFFFAOYSA-N
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Description

1-Ethynyl-1-cycloheptanol is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylcycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-9(10)7-5-3-4-6-8-9/h1,10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJJSXGDSZZUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182368
Record name 1-Ethynyl-1-cycloheptanol
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2809-78-1
Record name 1-Ethynylcycloheptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2809-78-1
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Record name 1-Ethynyl-1-cycloheptanol
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Record name 2809-78-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203188
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethynyl-1-cycloheptanol
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Foundational & Exploratory

1-Ethynyl-1-cycloheptanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethynyl-1-cycloheptanol: Chemical Properties, Structure, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into the core chemical properties, structural features, synthesis, and reactivity of this compound, offering field-proven insights into its practical applications.

Molecular Structure and Conformation

This compound possesses a unique molecular architecture, incorporating a seven-membered cycloheptane ring, a tertiary alcohol, and a terminal alkyne. This combination of functional groups imparts a rich and versatile chemical reactivity to the molecule. The central cycloheptane ring is not planar and exists in a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms. The presence of the bulky 1-ethynyl and 1-hydroxyl substituents influences the conformational preference, though a detailed conformational analysis of this specific molecule is not extensively reported in the literature. The ethynyl group provides a rigid, linear element, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.

The fundamental structural details are summarized below:

IdentifierValue
CAS Number 2809-78-1
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
InChI Key QKJJSXGDSZZUKI-UHFFFAOYSA-N
Canonical SMILES C#CC1(O)CCCCCC1[1]

Physicochemical Properties

This compound is typically a colorless liquid or a low-melting solid at room temperature. There is some discrepancy in the reported physical properties in the literature. It is advisable to consult the certificate of analysis from the specific supplier. It exhibits good solubility in a range of organic solvents, including ethers, alcohols, and benzene.[2]

PropertyValueSource
Physical Form Liquid or semi-solid or solid
Melting Point 13.5-14.0 °C[2]
-35 to -30 °C[2]
Boiling Point 90-92 °C (at 12 Torr)[2]
185-187 °C (at 760 Torr)[2]
Storage Temperature 2-8 °C, sealed in a dry environment

Synthesis of this compound

The most direct and widely employed synthetic route to this compound is the nucleophilic addition of an acetylide anion to cycloheptanone. This reaction, a variant of the Favorskii reaction, is a robust and efficient method for constructing tertiary propargyl alcohols.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products cycloheptanone Cycloheptanone alkoxide Intermediate Alkoxide cycloheptanone->alkoxide Nucleophilic Attack acetylide Acetylide Source (e.g., Lithium Acetylide) acetylide->alkoxide solvent Anhydrous Solvent (e.g., THF, Liquid NH₃) temp Low Temperature (e.g., -78 °C to 0 °C) final_product This compound alkoxide->final_product Protonation workup Aqueous Workup (e.g., NH₄Cl solution) workup->final_product

Caption: Synthesis of this compound via Acetylide Addition.

Experimental Protocol: Synthesis via Ethynylation of Cycloheptanone

This protocol is a representative procedure based on established methods for the ethynylation of ketones.

Materials:

  • Cycloheptanone

  • Lithium acetylide, ethylenediamine complex

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add lithium acetylide, ethylenediamine complex (1.1 equivalents) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cycloheptanone (1.0 equivalent) in anhydrous THF to the cooled suspension over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.4s1HAcetylenic proton (C≡C-H )
~ 1.9 - 1.5m12HCycloheptane ring protons (-CH₂ -)
~ 1.8s (broad)1HHydroxyl proton (-OH )

Note: The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent. The cycloheptane protons will exhibit complex multiplets due to conformational mobility.

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 88Quaternary alkynyl carbon (-C ≡CH)
~ 72Terminal alkynyl carbon (-C≡C H)
~ 70Quaternary carbinol carbon (-C -OH)
~ 40 - 20Cycloheptane ring carbons (-C H₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, BroadO-H stretch (hydroxyl group)
~ 3300Sharp, Medium≡C-H stretch (terminal alkyne)
~ 2930, 2860StrongC-H stretch (aliphatic)
~ 2100WeakC≡C stretch (alkyne)
Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a weak or absent molecular ion peak (M⁺˙ at m/z 138). Key fragmentation pathways would include the loss of a water molecule (M-18), an ethyl group (M-29), and cleavage of the cycloheptane ring. Common fragments observed for cycloheptanol derivatives include m/z 57 and 81.[3]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

G cluster_alkyne Alkyne Reactions cluster_hydroxyl Hydroxyl Reactions main This compound sonogashira Sonogashira Coupling main->sonogashira Pd/Cu catalyst, R-X click Click Chemistry (CuAAC, SPAAC) main->click Azide hydration Hydration main->hydration H₂O, H⁺/Hg²⁺ reduction Reduction main->reduction H₂, catalyst esterification Esterification main->esterification Acyl chloride or Carboxylic acid etherification Etherification main->etherification Alkyl halide, base oxidation Oxidation main->oxidation Oxidizing agent

Caption: Reactivity of this compound.

Reactions of the Ethynyl Group:
  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form disubstituted alkynes, a cornerstone reaction in the synthesis of complex organic molecules.

  • Click Chemistry: It is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles, which are important pharmacophores.

  • Hydration: Markovnikov hydration of the alkyne, typically catalyzed by mercury(II) salts, yields the corresponding methyl ketone.

  • Reduction: The alkyne can be selectively reduced to the corresponding alkene (using Lindlar's catalyst for the cis-alkene) or to the fully saturated ethyl group (using catalytic hydrogenation, e.g., with Pd/C).

Reactions of the Hydroxyl Group:
  • Esterification and Etherification: The tertiary alcohol can be converted to esters or ethers to introduce different functional groups or protecting groups.

  • Oxidation: While tertiary alcohols are resistant to oxidation under standard conditions, they can be cleaved under harsh oxidative conditions.

Applications in Research and Industry

Building Block in Organic Synthesis and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature allows for its incorporation into larger scaffolds through either the alkyne or the alcohol functionality, with the remaining group available for subsequent transformations. This makes it an attractive starting material for the synthesis of natural products, agrochemicals, and pharmaceutical intermediates.[2] The analogous 1-ethynyl-1-cyclohexanol is a known metabolite of the sedative ethinamate, suggesting potential applications of cycloheptanol derivatives in neuropharmacology.[4]

Catalyst Inhibitor in Silicone Formulations

A significant industrial application of the cyclohexyl analog, and by extension the cycloheptyl derivative, is as a platinum catalyst inhibitor in silicone chemistry.[5] In the formulation of two-component addition-cure silicone elastomers and coatings, platinum catalysts are used to catalyze the hydrosilylation reaction between vinyl-functional silicones and hydride-functional siloxanes. This compound acts as a "pot life extender" by coordinating to the platinum catalyst at room temperature, preventing premature curing.[6] Upon heating, the inhibitory effect is overcome, and the curing process proceeds rapidly.[6]

Safety and Handling

This compound is considered a hazardous substance. It may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical entity with a unique combination of structural features and reactivity. Its utility as a synthetic building block and as a specialized catalyst inhibitor underscores its importance in both academic research and industrial applications. This guide provides a foundational understanding of its properties and applications, intended to empower researchers and developers in leveraging this molecule for innovative solutions in chemistry and materials science.

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Sources

Synthesis and preparation of 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Preparation of 1-Ethynyl-1-cycloheptanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of this compound, a valuable propargylic alcohol intermediate in advanced organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core chemical principles, a detailed, field-proven experimental protocol, and critical safety considerations. The primary focus is on the ethynylation of cycloheptanone via a metal acetylide, a robust and widely employed methodology. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are scientifically sound and reproducible.

Introduction and Strategic Importance

This compound (CAS No: 2809-78-1, Molecular Formula: C₉H₁₄O) is a tertiary alkynyl alcohol characterized by a cycloheptyl ring attached to a hydroxyl-bearing carbon which is also part of a terminal ethynyl group.[1][2] This unique bifunctional architecture—containing both a nucleophilic alkyne and a functionalizable hydroxyl group—renders it a highly versatile building block for the synthesis of more complex molecules, including biologically active compounds and novel materials.[3] The addition of an acetylide to a carbonyl group is a fundamental carbon-carbon bond-forming reaction in organic chemistry, known as alkynylation or, in this specific case, ethynylation.[4] This guide will detail the most prevalent and reliable method for its preparation: the nucleophilic addition of an acetylide anion to cycloheptanone.

Core Synthesis: The Ethynylation of Cycloheptanone

The most direct and industrially scalable route to this compound is the reaction of cycloheptanone with a metal acetylide.[3][5] This reaction falls under the broad class of nucleophilic addition reactions to carbonyl compounds, a cornerstone of synthetic organic chemistry.[6] The process can be conceptually broken down into three critical stages: formation of the acetylide nucleophile, nucleophilic attack on the carbonyl substrate, and protonation to yield the final product.

The Underlying Reaction Mechanism

The success of the synthesis hinges on the generation of a potent carbon-based nucleophile from acetylene. Acetylene's terminal protons are weakly acidic (pKa ≈ 25) and require a very strong base for deprotonation.[7] Bases such as sodium amide (NaNH₂) or organolithium reagents are sufficiently strong to accomplish this.[7][8]

  • Deprotonation: Sodium amide in liquid ammonia abstracts a proton from acetylene, forming the sodium acetylide salt. This salt exists as a powerful nucleophile.

  • Nucleophilic Attack: The negatively charged carbon of the acetylide anion attacks the electrophilic carbonyl carbon of cycloheptanone. This breaks the C=O pi bond, with the electrons moving onto the oxygen atom to form a cycloheptyl alkoxide intermediate.[7]

  • Protonation (Workup): The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide. This step neutralizes the reaction mixture and yields the final tertiary alcohol product, this compound.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation (Workup) A Acetylene (H-C≡C-H) + Sodium Amide (NaNH₂) B Sodium Acetylide (Na⁺⁻C≡C-H) + Ammonia (NH₃) A->B Deprotonation in liq. NH₃ C Sodium Acetylide + Cycloheptanone D Alkoxide Intermediate C->D Nucleophilic Attack E Alkoxide Intermediate + Ammonium Chloride (aq) F This compound (Final Product) E->F Proton Transfer

Detailed Experimental Protocol

Disclaimer: This protocol involves highly hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety measures in place.

Reagents and Equipment
Reagent/MaterialGradePurpose
CycloheptanoneReagentStarting Material
Sodium Amide (NaNH₂)ReagentStrong Base
Anhydrous Liquid AmmoniaReagentSolvent/Coolant
Acetylene GasHigh PurityAcetylide Source
Diethyl Ether (Anhydrous)ReagentCo-solvent/Extraction
Ammonium Chloride (NH₄Cl)ACS GradeQuenching Agent
Magnesium Sulfate (Anhydrous)ACS GradeDrying Agent
Three-neck round-bottom flask-Reaction Vessel
Dry ice/acetone condenser-Condensing NH₃
Gas inlet tube-Acetylene Delivery
Dropping funnel-Reagent Addition
Mechanical stirrer-Agitation
Inert atmosphere setup (N₂/Ar)-Safety/Anhydrous conditions
Step-by-Step Procedure
  • Apparatus Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a dry ice/acetone condenser fitted with a nitrogen/argon inlet, and a gas delivery tube. Ensure all glassware is oven-dried and assembled hot under a positive pressure of inert gas to exclude atmospheric moisture.

  • Generation of Sodium Acetylide: In a well-ventilated fume hood, condense approximately 250 mL of anhydrous liquid ammonia into the reaction flask at -78 °C. Cautiously add a small piece of sodium metal to produce a persistent blue color, indicating anhydrous conditions. Add a catalytic amount of ferric nitrate, followed by the portion-wise addition of sodium metal (approx. 0.5 mol). Bubble purified acetylene gas through the stirred solution until the blue color disappears, indicating the formation of sodium acetylide. A grayish-white suspension will form.

  • Ethynylation Reaction: Dissolve cycloheptanone (approx. 0.45 mol) in 100 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel and add it dropwise to the stirred sodium acetylide suspension over 1-2 hours. The temperature should be maintained by the refluxing ammonia (approx. -33 °C). After the addition is complete, allow the mixture to stir for an additional 2-3 hours.

  • Reaction Quenching and Workup: Cautiously add solid ammonium chloride (approx. 1.2 mol) in small portions to quench the reaction. Allow the liquid ammonia to evaporate overnight in the fume hood.

  • Extraction and Isolation: Add 200 mL of water to the remaining residue to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid or low-melting solid.[3]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through standard spectroscopic techniques.

  • Physical Properties: Colorless liquid or a low-melting solid with a boiling point of approximately 185-187 °C.[3]

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong, broad absorption for the O-H stretch (~3400 cm⁻¹), a sharp, medium intensity peak for the ≡C-H stretch (~3300 cm⁻¹), and a weak but sharp peak for the C≡C triple bond stretch (~2100 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic singlet for the acetylenic proton (≡C-H) around δ 2.0-2.5 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and the cycloheptane protons will show complex multiplets in the aliphatic region (δ 1.0-2.0 ppm).

    • ¹³C NMR: Signals for the two sp-hybridized carbons of the alkyne group (δ 70-90 ppm) and the sp³-hybridized carbon bearing the hydroxyl group (δ 65-75 ppm) are key indicators.

G cluster_setup Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware under inert gas (N₂/Ar). Reagents 2. Condense liquid NH₃. 3. Form Sodium Acetylide from Na and Acetylene gas. Setup->Reagents Reaction 4. Add Cycloheptanone solution dropwise at -33°C. 5. Stir for 2-3 hours. Reagents->Reaction Workup 6. Quench with NH₄Cl. 7. Evaporate NH₃. 8. Aqueous workup & Ether extraction. 9. Dry, concentrate & vacuum distill. Reaction->Workup

Critical Safety and Handling Considerations

The synthesis of this compound involves several significant hazards that demand strict adherence to safety protocols.

  • Sodium Amide (NaNH₂): This reagent is highly reactive and pyrophoric. It reacts violently with water to release flammable ammonia gas.[9][10] Critically, upon exposure to air or prolonged storage, sodium amide can form shock-sensitive and explosive peroxides, which often appear as yellow or brown discoloration.[9][11] Containers of sodium amide should be handled under an inert atmosphere, and any discolored or old containers must be treated as potential explosion hazards and reported to environmental health and safety personnel for disposal.[9]

  • Liquid Ammonia: A corrosive and toxic substance that can cause severe burns upon contact.[10] All manipulations must be conducted in a highly efficient fume hood.

  • Acetylene Gas: An extremely flammable gas that can form explosive mixtures with air. It can also form explosive acetylides with certain metals, such as copper and silver.

  • Personal Protective Equipment (PPE): At a minimum, a fire-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves are mandatory.[9][12] A Class D fire extinguisher for reactive metals and a supply of dry sand should be readily available.[9]

Conclusion

The ethynylation of cycloheptanone is a powerful and reliable method for the synthesis of this compound. This guide provides the foundational mechanistic understanding and a detailed, practical protocol necessary for its successful preparation. The causality behind each step, from the choice of a strong base to the specific workup procedure, is rooted in fundamental principles of reactivity and stability. By adhering to the outlined procedures and, most importantly, the stringent safety protocols, researchers can confidently synthesize this valuable intermediate for further application in pharmaceutical development and materials science.

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Navigating the Psychedelic Phenethylamine: A Technical Guide to 2,5-Dimethoxy-4-methylamphetamine (DOM)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Corrected Substance Identification: CAS Number 15588-95-1

This guide provides an in-depth technical overview of 2,5-Dimethoxy-4-methylamphetamine (DOM), a potent psychedelic compound. It is intended for researchers, scientists, and drug development professionals. Please note that the initially provided CAS number, 2809-78-1, corresponds to 1-Ethynyl-1-cycloheptanol. The correct CAS number for the subject of this guide, 2,5-Dimethoxy-4-methylamphetamine, is 15588-95-1 .[1][2][3][4][5]

Introduction: A Potent Psychedelic with a Complex History

2,5-Dimethoxy-4-methylamphetamine, commonly known as DOM and notoriously nicknamed STP ("Serenity, Tranquility, and Peace"), is a substituted amphetamine of the phenethylamine class.[6][7] First synthesized by the renowned chemist Alexander Shulgin, DOM is a powerful hallucinogen with a history intertwined with both scientific research and the counter-culture movement of the 1960s.[7] Its potent and long-lasting effects, coupled with a narrow therapeutic window, necessitate a thorough understanding of its properties and a rigorous approach to its handling.

This guide will delve into the chemical and physical properties of DOM, its pharmacological profile, metabolic pathways, and established analytical and synthetic methodologies. Crucially, it will also provide a comprehensive overview of the necessary safety protocols for handling this and other potent psychoactive compounds.

Physicochemical Properties

DOM is a chiral molecule, with the (R)-(-)-DOM enantiomer being the more active stereoisomer.[6] Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Name 2,5-dimethoxy-4-methylamphetamine[6]
Synonyms DOM, STP, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane[6]
CAS Number 15588-95-1[1][4]
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.29 g/mol [2]
Melting Point 61 °C[2]
Solubility Soluble in DMF (14 mg/ml), DMSO (5 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in PBS (pH 7.2) (1:1) at 0.5 mg/ml.[1]
UV max 224, 292 nm[1][4]

Pharmacological Profile: A Serotonergic Agonist

The primary mechanism of action for DOM's profound psychedelic effects lies in its potent agonism at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype. This interaction is believed to be the cornerstone of its hallucinogenic properties.

Receptor Binding and Functional Activity

DOM exhibits a high affinity for 5-HT₂ₐ and 5-HT₂𝒸 receptors, with a lower affinity for other serotonin receptor subtypes. Its functional activity at these receptors is that of a full agonist. The R-(-)-DOM enantiomer is significantly more potent than the racemic mixture.

Behavioral Effects in Preclinical Models

In animal models, DOM induces a characteristic head-twitch response, which is a behavioral proxy for hallucinogenic activity in humans. It also substitutes for other known hallucinogens in drug discrimination studies.

Pharmacokinetics and Metabolism

The onset of DOM's effects is notably slow, and its duration of action can be exceptionally long, lasting from 14 to over 20 hours, and in some reported cases of high dosage, even longer.[6] This extended duration is a critical factor in its risk profile.

Absorption, Distribution, Metabolism, and Excretion

DOM is typically administered orally. Information on its oral bioavailability is limited. It is known to be extensively metabolized in various species.[4] The primary metabolic pathway involves the cytochrome P450 isoenzyme CYP2D6, which hydroxylates DOM to its main metabolite, hydroxy-DOM.[4] This metabolite can be detected in urine and serves as a biomarker for DOM intake.[4]

DOM_Metabolism DOM 2,5-Dimethoxy-4-methylamphetamine (DOM) Hydroxy_DOM Hydroxy-DOM (Main Metabolite) DOM->Hydroxy_DOM CYP2D6

Caption: Primary Metabolic Pathway of DOM.

Synthesis and Analytical Methodologies

The synthesis of DOM is a multi-step process that requires expertise in organic chemistry and access to controlled precursor chemicals. Analytical methods are crucial for its identification and quantification in both seized materials and biological samples.

Synthetic Pathway Overview

A common synthetic route to DOM starts from 2,5-dimethoxytoluene. The process typically involves a Vilsmeyer-Haack formylation to produce 2,5-dimethoxy-4-methylbenzaldehyde, followed by a condensation reaction with nitroethane and subsequent reduction of the resulting nitropropene.

Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the identification and quantification of DOM. The mass spectrum of DOM shows characteristic fragmentation patterns that allow for its unambiguous identification. High-performance liquid chromatography (HPLC) coupled with various detectors is also employed for its analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample (e.g., Seized Material, Urine) Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Identification Identification based on Retention Time and Mass Spectrum GC_MS->Identification Quantification Quantification using Internal Standards Identification->Quantification

Caption: A typical analytical workflow for the identification and quantification of DOM.

Safety and Handling

Hazard Identification (based on DOI SDS)
  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

Precautionary Measures
  • Engineering Controls: Work with DOM should be conducted in a well-ventilated chemical fume hood or a glove box to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.

    • Respiratory Protection: For operations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

DOM should be stored in a secure, locked cabinet in a well-ventilated area, away from incompatible materials. Disposal of DOM and any contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations for hazardous waste.

Regulatory Status

DOM is a controlled substance in many jurisdictions worldwide. In the United States, it is classified as a Schedule I drug under the Controlled Substances Act, meaning it has a high potential for abuse and no currently accepted medical use in treatment.[7] In the United Kingdom, DOM is a Class A drug.[7] Researchers must possess the appropriate licenses and adhere to all legal requirements for the acquisition, storage, use, and disposal of this compound.

Conclusion

2,5-Dimethoxy-4-methylamphetamine is a potent psychedelic compound with a rich history and complex pharmacological profile. Its primary action as a serotonin 5-HT₂ₐ receptor agonist makes it a valuable tool for neuroscientific research into the mechanisms of perception and consciousness. However, its significant potential for abuse and its long duration of action underscore the critical importance of stringent safety and handling protocols. This guide provides a foundational understanding of DOM's properties and the necessary precautions for its responsible use in a research setting.

References

  • chemeurope.com. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

  • PubChem. ((+-)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride). Retrieved from [Link]

  • chemeurope.com. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

  • lookchem. (n.d.). Cas 85563-10-6,2,5-dimethoxy-N,N-dimethyl-4-iodoamphetamine. Retrieved from [Link]

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1-Ethynyl-1-cycloheptanol molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethynyl-1-cycloheptanol: Molecular Properties, Synthesis, and Handling

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable tertiary propargyl alcohol intermediate in synthetic chemistry. The document details its fundamental chemical and physical properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via the ethynylation of cycloheptanone is presented, emphasizing the causality behind experimental choices to ensure reproducibility and safety. Furthermore, this guide outlines critical safety and handling procedures based on current GHS classifications and discusses its potential applications as a versatile building block in the development of more complex molecules for the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded resource on this compound.

Chemical Identity and Core Properties

This compound is an organic compound characterized by a cycloheptyl ring with a hydroxyl group and an ethynyl group attached to the same carbon atom. This unique combination of a tertiary alcohol and a terminal alkyne makes it a highly useful and versatile intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental molecular identifiers for this compound are summarized below. The molecular formula is C9H14O.[1][2][3][4] The precise molecular weight, derived from IUPAC atomic weights, is 138.2069 g/mol , though it is commonly rounded to 138.21 g/mol for practical laboratory use.[1][2][3]

IdentifierValueSource(s)
Molecular Formula C9H14O[1][2][3]
Molecular Weight 138.2069 g/mol [1][2]
CAS Number 2809-78-1[1][2][3]
IUPAC Name 1-Ethynylcycloheptanol[1][2][3]
SMILES C#CC1(O)CCCCCC1[3]
InChI Key QKJJSXGDSZZUKI-UHFFFAOYSA-N[2]
Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a colorless liquid or a low-melting solid.[4]

PropertyValueSource(s)
Physical Form Liquid, semi-solid, or solid
Melting Point -35 to -30 °C[4]
Boiling Point 185-187 °C[4]
Solubility Soluble in organic solvents (ether, benzene, alcohol)[4]
Storage Sealed in a dry environment at 2-8 °C

Synthesis and Purification

Synthesis Principle: Nucleophilic Acetylide Addition

The most direct and reliable synthesis of this compound involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cycloheptanone. This is a classic Grignard-type reaction. An organometallic acetylide, such as ethynylmagnesium bromide or lithium acetylide, is generated in situ or prepared beforehand. This powerful nucleophile then attacks the ketone, and subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol product. Cycloheptanone is listed as a primary raw material for this synthesis.[4]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from the preparation of the Grignard reagent to the final isolation of the purified product.

G cluster_reagent Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Extraction cluster_purification Purification reagent_prep Generate Ethynylmagnesium Bromide in THF add_ketone Slow addition of Cycloheptanone at 0°C reagent_prep->add_ketone stir Stir at room temperature (Monitor by TLC) add_ketone->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract wash Wash organic layer (brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via vacuum distillation or column chromatography product This compound (Final Product) purify->product

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from cycloheptanone using ethynylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Acetylene gas (or a suitable surrogate)

  • Cycloheptanone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas line (N2 or Ar)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction (formation of ethylmagnesium bromide).

    • Once the reaction is stable, bubble dry acetylene gas through the solution to form ethynylmagnesium bromide. The reaction is complete when acetylene bubbling no longer produces a vigorous reaction.

  • Nucleophilic Addition:

    • Cool the flask containing the ethynylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve cycloheptanone in an equal volume of anhydrous THF.

    • Add the cycloheptanone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting ketone.

  • Workup and Extraction:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH4Cl solution. This step protonates the alkoxide and neutralizes excess Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile building block. Its utility stems from the reactivity of its two functional groups: the terminal alkyne and the tertiary hydroxyl group.

  • Alkyne Moiety: The terminal C-C triple bond can participate in a wide range of reactions, including:

    • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex structures.

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazoles, which are important scaffolds in medicinal chemistry.

    • Hydration/Hydroboration: To yield ketones or aldehydes.

  • Tertiary Alcohol Moiety: The hydroxyl group can be:

    • Protected: Using standard protecting groups to allow for selective reaction at the alkyne.

    • Substituted: Under acidic conditions (e.g., Meyer-Schuster rearrangement) or via conversion to a leaving group.

    • Used as a directing group: In certain catalytic reactions.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.[4] The compound is classified with a "Warning" signal word.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Dermal H312Harmful in contact with skin
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Respiratory Irritation H335May cause respiratory irritation

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Avoid direct contact with skin and eyes.[4]

  • Avoid inhalation of vapors.

  • Store in a tightly sealed container in a dry, cool place (2-8 °C) away from oxidizing agents.

  • In case of accidental contact or inhalation, seek immediate medical attention.[4]

Conclusion

This compound is a key synthetic intermediate with well-defined chemical and physical properties. Its synthesis from cycloheptanone is a robust and scalable process rooted in fundamental organometallic chemistry. The dual functionality of the terminal alkyne and tertiary alcohol provides chemists with a versatile platform for constructing complex molecular architectures relevant to drug discovery and materials science. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant and toxic properties.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook (Summary). [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2809-78-1). [Link]

  • ChemBK. (2024, April 9). This compound. [Link]

Sources

Physical properties of 1-Ethynyl-1-cycloheptanol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Ethynyl-1-cycloheptanol

Abstract

This technical guide provides a comprehensive overview of the physical properties of this compound, with a primary focus on its melting and boiling points. As a valuable intermediate in organic synthesis, a thorough understanding of its physical characteristics is essential for researchers, scientists, and professionals in drug development. This document synthesizes available data, addresses discrepancies in reported values, and outlines standardized experimental protocols for their determination. Furthermore, it provides context by briefly comparing this compound with its more commonly cited analog, 1-Ethynyl-1-cyclohexanol, and discusses the underlying chemical principles that govern these properties.

Introduction and Chemical Identity

This compound is a tertiary alkynyl alcohol. Its structure consists of a seven-membered cycloheptane ring, with a hydroxyl (-OH) group and an ethynyl (-C≡CH) group attached to the same carbon atom. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1]

It is critical to distinguish this compound from its lower homolog, 1-Ethynyl-1-cyclohexanol. The latter contains a six-membered ring and, due to its wider commercial use, has more extensively documented experimental data. This guide will focus on the cycloheptyl derivative while using data for the cyclohexyl analog for comparative purposes where appropriate.

Physicochemical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental to the purification, handling, and characterization of a chemical compound. For this compound, there are notable discrepancies in the publicly available data, underscoring the importance of rigorous experimental verification.

Summary of Physical Data

The table below summarizes the reported physical properties for this compound and its cyclohexyl analog.

PropertyThis compound1-Ethynyl-1-cyclohexanol
Molecular Formula C₉H₁₄OC₈H₁₂O[2][3][4]
Molecular Weight 138.21 g/mol 124.18 g/mol [2][3]
CAS Number 2809-78-178-27-3[2][3]
Appearance Colorless liquid[1]White crystalline solid[3]
Melting Point -35 to -30 °C[1] OR 53.59 °C (326.74 K) (Calculated)[5]30–33 °C[3][4]
Boiling Point 185–187 °C[1] OR 238.53 °C (511.68 K) (Calculated)[5]174–180 °C[2]
Discussion of Melting and Boiling Point Data

A significant variance exists in the reported data for this compound. One source reports a melting point range of -35 to -30 °C and a boiling point of 185-187 °C.[1] Conversely, another database provides calculated values of 53.59 °C for the melting point and 238.53 °C for the boiling point.[5] This highlights a critical issue in relying solely on database information without experimental validation. The calculated values are derived from computational models (Joback method), which can differ from empirical measurements.[5]

The physical state at room temperature is also described differently, as either a colorless liquid or a solid, which is consistent with the wide range of reported melting points. The lower melting point suggests that the presence of impurities could be a factor, as impurities tend to depress and broaden the melting range.

For comparison, 1-Ethynyl-1-cyclohexanol is consistently reported as a white solid with a melting point of 30–33 °C and a boiling point around 174–180 °C.[2][3][4] The larger cycloheptyl ring in this compound would be expected to increase the molecular weight and surface area, which generally leads to higher boiling points due to stronger van der Waals forces.[6] The tertiary nature of the alcohol, however, can lead to a more compact molecular shape, which may decrease the efficiency of crystal packing and affect the melting point.

Experimental Determination Protocols

To resolve discrepancies in reported data, direct experimental measurement is paramount. The following sections detail standardized, self-validating protocols for determining the melting and boiling points of tertiary alcohols like this compound.

Melting Point Determination

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C). The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[7] Therefore, a sharp melting point is a strong indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.[8] Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]

  • Heating: The sample is heated at a steady, slow rate (1–2 °C per minute) as it approaches the expected melting point.[8] A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to inaccurate results.[7]

  • Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has liquefied.[8]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary (2-3mm) Grind->Pack ensures uniform heating Insert Insert into Apparatus Pack->Insert Transfer Heat Heat Slowly (1-2°C/min) Insert->Heat near expected MP Observe Observe & Record Range Heat->Observe T_initial to T_final Result Sharp Melting Range (e.g., 31.5 - 32.5 °C) Indicates High Purity Observe->Result

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Since atmospheric pressure can vary, it is crucial to record the pressure at which the boiling point is measured. The strength of intermolecular forces, such as hydrogen bonding in alcohols, directly influences the boiling point; stronger forces require more energy to overcome, resulting in a higher boiling point.[9]

Methodology: Thiele Tube Method (Micro Scale)

This method is suitable for small sample volumes.

  • Sample Preparation: A small test tube is filled with a few milliliters of the liquid sample. A capillary tube, sealed at one end, is inverted and placed into the test tube.[10]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The setup ensures uniform heating of the sample.[10]

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Observation and Recording: Heating is continued until a vigorous and continuous stream of bubbles emerges from the capillary tube.[10] The heat is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11] This is the point where the external pressure equals the vapor pressure of the liquid.

BoilingPointWorkflow A 1. Prepare Sample (Liquid + Inverted Capillary) B 2. Assemble Thiele Tube Apparatus A->B C 3. Heat Side Arm Gently B->C D Observe Slow Bubbles (Air Escapes) C->D E Observe Vigorous Bubbles D->E Continue heating F 4. Remove Heat Source E->F G 5. Record Temperature when liquid enters capillary F->G Cooling phase H Boiling Point Recorded (Correct for Pressure) G->H

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Synthesis and Purification Overview

The physical properties of a compound are intrinsically linked to its purity. This compound can be synthesized via the nucleophilic addition of an acetylide anion to cycloheptanone. A common laboratory method involves the reaction of cycloheptanone with sodium acetylide, which can be generated in situ from acetylene gas in a suitable solvent like liquid ammonia or with a strong base.[4] A general synthesis is also described reacting 1-bromoethyl cycloheptane with sodium acetylene.[1]

Purification of the final product, typically through vacuum distillation or recrystallization (if solid), is essential to remove unreacted starting materials and byproducts. The efficacy of this purification is best validated by measuring the melting or boiling point and comparing it to a known, reliable value.

Safety and Handling

This compound may pose potential health hazards. It is reported to be irritating to the eyes and skin, and direct contact should be avoided.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All handling should be performed in a well-ventilated fume hood. In case of accidental contact or inhalation, immediate medical attention should be sought.[1]

References

  • This compound - Introduction. (2024, April 9). ChemBK. [Link]

  • 1-Ethynylcyclohexanol. (n.d.). PubChem. [Link]

  • 1-Ethynylcyclohexanol. (n.d.). Wikipedia. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. [Link]

  • Chemical Properties of this compound (CAS 2809-78-1). (n.d.). Cheméo. [Link]

  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. [Link]

  • Process for preparing 1-ethynylcyclohexanol and homologues. (1961).
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

  • Comparing the Boiling Points of Alcohols. (2013, November 12). YouTube. [Link]

  • experiment (1) determination of melting points. (2021, September 19). SlideShare. [Link]

  • Experiment 5: Boiling Point and Melting Point Determination. (n.d.). Scribd. [Link]

  • Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. (2008, December 21). Jeplerts' Blog. [Link]

  • Preparation of 1-ethynylcyclohexanol. (1958).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Why the boiling point of tertiary alcohol is lower than straight chain alcohol? (2019, May 17). Quora. [Link]

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Solubility and stability of 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Ethynyl-1-cycloheptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2809-78-1) is an organic compound featuring a seven-membered cycloalkane ring bonded to a tertiary alcohol and a terminal alkyne functional group. Its molecular structure, combining a hydrophilic alcohol group with a lipophilic cycloheptane ring and a reactive ethynyl group, makes it a valuable intermediate in various fields of organic synthesis, including the development of novel therapeutic agents and complex natural products.[1] Understanding the physicochemical properties of this molecule, particularly its solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and storage.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is designed to offer field-proven insights and robust experimental protocols to support researchers in their laboratory and development endeavors.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented below. This data serves as a foundational reference for predicting its behavior in various experimental settings.

PropertyValueSource
CAS Number 2809-78-1[1][2]
Molecular Formula C₉H₁₄O[2]
Molecular Weight 138.21 g/mol [2]
Appearance Colorless liquid[1]
Melting Point -35 to -30 °C[1]
Boiling Point 185-187 °C[1]
Storage Temperature 2-8 °C, Sealed in dry
logP (Octanol/Water) 1.705 (Calculated)[2]
Water Solubility (log₁₀WS) -2.65 mol/L (Calculated)[2]

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and suitability for various formulation strategies. This compound's structure suggests an amphiphilic nature; the cycloheptane ring imparts nonpolar character, while the hydroxyl group provides a site for hydrogen bonding, conferring some polar solubility.

Theoretical Solubility Assessment:

  • Aqueous Solubility: The calculated Log₁₀WS of -2.65 suggests low solubility in water.[2]

  • Organic Solubility: The molecule is expected to be freely soluble in a wide range of organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether, THF), and benzene, as these can solvate the nonpolar ring while interacting with the hydroxyl group.[1] The calculated LogP of 1.705 indicates a preference for lipophilic environments over aqueous ones.[2]

Experimental Protocol for Kinetic Solubility Determination

For early-stage development, a kinetic solubility assay provides a high-throughput assessment of a compound's apparent solubility.[3] This protocol is adapted from standard industry practices and is designed to be a self-validating system.[4][5][6]

Causality: This method is chosen for its speed and relevance to early drug discovery, where compounds are often first dissolved in dimethyl sulfoxide (DMSO).[7] It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer, mimicking conditions in many initial biological screens.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution.

  • Preparation of Aqueous Buffer:

    • Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4). Filter the buffer through a 0.22 µm filter to remove any particulate matter.

  • Assay Procedure (UV Spectrophotometry Method):

    • Dispense 198 µL of the PBS buffer into the wells of a 96-well microtiter plate.

    • Add 2 µL of the 20 mM DMSO stock solution to each well, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 1%.

    • Include control wells containing 198 µL of PBS and 2 µL of DMSO (blank).

    • Seal the plate and shake at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for equilibration.[6]

    • After incubation, visually inspect for precipitation.

    • To separate any undissolved compound, filter the contents of each well through a solubility filter plate (e.g., 0.45 µm).[4]

    • Transfer the filtrate to a new, UV-transparent 96-well plate.

    • Measure the UV absorbance of the filtrate at the compound's λ_max. If the λ_max is unknown, determine it by scanning a dilute solution of the compound in the assay buffer.

    • Prepare a standard curve by making serial dilutions of the DMSO stock solution in a 1% DMSO/PBS mixture and measuring their absorbance.

  • Data Analysis and Trustworthiness:

    • Calculate the concentration of the dissolved compound in the filtrate using the standard curve.

    • The kinetic solubility is reported as the mean concentration from replicate wells (typically n=3).

    • Self-Validation: The linearity of the standard curve (R² > 0.99) ensures the reliability of the quantification. The inclusion of a blank control corrects for background absorbance from the buffer and DMSO.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 20 mM Stock in 100% DMSO add_stock Add 2 µL Stock Solution (Final: 200 µM in 1% DMSO) stock->add_stock buffer Prepare Filtered Aqueous Buffer (PBS, pH 7.4) dispense Dispense 198 µL Buffer into 96-well plate buffer->dispense dispense->add_stock incubate Seal & Shake (2 hours @ 25°C) add_stock->incubate filter Filter through Solubility Filter Plate incubate->filter measure Measure UV Absorbance of Filtrate filter->measure calculate Calculate Concentration vs. Standard Curve measure->calculate std_curve Prepare & Measure Standard Curve std_curve->calculate report Report Kinetic Solubility (µM) calculate->report

Caption: Workflow for determining the kinetic solubility of this compound.

Section 2: Stability Profile and Degradation Pathways

Assessing the chemical stability of a molecule is mandated by regulatory bodies like the ICH and is crucial for determining its re-test period, storage conditions, and potential degradation products.[8][9] A forced degradation (or stress testing) study is the cornerstone of this assessment.[10]

Intrinsic Chemical Stability:

  • Tertiary Alcohol Moiety: The tertiary alcohol in this compound is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon.[11] However, it is susceptible to acid-catalyzed dehydration, which would lead to the formation of a more conjugated and potentially less stable enyne product. Tertiary alcohols are generally considered more stable than primary alcohols due to the inductive effect of the attached alkyl groups.[12][13]

  • Terminal Alkyne Moiety: Terminal alkynes can be susceptible to various reactions, including oxidative cleavage, hydration (to form a ketone), and polymerization, particularly in the presence of heat, light, or transition metal catalysts.

Experimental Protocol for Forced Degradation Study

Causality: This protocol is designed based on ICH guideline Q1A(R2), which recommends exposing the compound to stress conditions including hydrolysis, oxidation, heat, and light.[14] The goal is to induce degradation to a level of 5-20%, which is sufficient to identify relevant degradation products without over-stressing the molecule to form secondary, irrelevant products.[15][16] This study is essential for developing and validating a stability-indicating analytical method.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water 50:50).

  • Application of Stress Conditions: (Run each condition in parallel with a control sample stored at 2-8°C)

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Store at 60°C for a defined period (e.g., 24 hours). After incubation, neutralize the sample with an equivalent amount of 0.1 M NaOH.[17]

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Store at 60°C for 24 hours. After incubation, neutralize with an equivalent amount of 0.1 M HCl.[17]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the sample solution at 60°C in a calibrated oven for 7 days.

    • Photostability: Expose the sample solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18] A parallel sample should be wrapped in aluminum foil as a dark control.

  • Analysis of Stressed Samples:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Analyze all samples (stressed, neutralized, and controls) using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector (see Section 3).

    • The PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradation products.

  • Data Analysis and Trustworthiness:

    • Specificity: The analytical method is considered "stability-indicating" if it can resolve the degradation product peaks from the parent peak and from each other. Peak purity analysis (e.g., using PDA data) should confirm that the parent peak in stressed samples is spectrally pure.[15]

    • Mass Balance: Calculate the mass balance by summing the assay value of the parent compound and the levels of all detected degradation products. The total should ideally be between 97-104% of the initial concentration, accounting for the precision of the method.[15] A poor mass balance may indicate the formation of non-UV active or volatile degradants.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions (ICH Q1A) cluster_eval Evaluation prep Prepare 1 mg/mL Solution of Compound acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base ox Oxidative (3% H₂O₂, RT) prep->ox thermal Thermal (60°C) prep->thermal photo Photolytic (ICH Q1B Light) prep->photo analysis Analyze All Samples by Stability-Indicating HPLC-PDA acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis purity Assess Peak Purity analysis->purity mass_balance Calculate Mass Balance analysis->mass_balance pathway Identify Degradation Pathways analysis->pathway

Caption: General workflow for a forced degradation study of this compound.

Potential Degradation Pathways

Based on fundamental organic chemistry principles, the following degradation pathways for this compound can be postulated.

G parent This compound p1 parent->p1 H⁺, Δ (Acid Hydrolysis) p2 parent->p2 H₂O, H⁺/Hg²⁺ (Hydration) p3 parent->p3 O₃ or KMnO₄ (Oxidation) enyne Cyclohept-1-en-1-ylethyne (Dehydration Product) ketone 1-Acetyl-1-cycloheptanol (Hydration Product) cleavage Cycloheptanone + Formic Acid (Oxidative Cleavage Products) p1->enyne p2->ketone p3->cleavage

Caption: Postulated degradation pathways for this compound under stress conditions.

Section 3: Analytical Methodologies for Quantification

A robust, validated analytical method is required to accurately quantify this compound and its potential degradation products during stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose.[19][20]

Protocol for Stability-Indicating HPLC Method Development

Causality: The goal of this protocol is to develop a chromatographic method that can separate the parent compound from all potential degradation products and impurities, thus demonstrating specificity.[21] A reversed-phase method is chosen as a starting point due to the compound's moderate lipophilicity (LogP ~1.7).

Methodology:

  • Understand Physicochemical Properties:

    • Review the compound's solubility, pKa (predicted pKa ~13.3), and UV absorbance characteristics.[22] The presence of the ethynyl group provides a chromophore suitable for UV detection, likely below 220 nm.

  • Initial Chromatographic Conditions (Scouting):

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

    • Detector: UV/PDA detector, monitoring at a low wavelength (e.g., 210 nm) and scanning from 200-400 nm to capture all potential chromophores.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Run a broad "scouting" gradient from 5% B to 95% B over 20-30 minutes to determine the approximate elution time of the parent compound and any visible impurities.

  • Method Optimization:

    • Objective: Achieve a resolution (Rs) of >1.5 between the parent peak and all degradation product peaks.

    • Gradient Adjustment: Based on the scouting run, create a more focused gradient around the elution time of the analyte and its impurities. For example, if the compound elutes at 60% B, a gradient of 40-80% B over 15 minutes might be more effective.

    • Organic Modifier: If resolution is poor, switch the organic modifier from acetonitrile to methanol, as this can significantly alter selectivity.

    • pH Adjustment: While the compound is not highly ionizable, adjusting the mobile phase pH can sometimes improve the peak shape of acidic or basic degradants.

    • System Suitability: Before formal use, establish system suitability criteria. This typically includes:

      • Tailing Factor: < 2.0 for the parent peak.

      • Theoretical Plates: > 2000 for the parent peak.

      • Reproducibility: < 2.0% RSD for peak area and retention time from at least five replicate injections of a standard.

  • Validation:

    • Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This involves formally demonstrating its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are critical for proving the method's specificity.[14]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Quora. (2015, October 17). Are tertiary alcohols more stable or more reactive than primary alcohols? Retrieved from [Link]

  • AMSbiopharma. (2024, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2024, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • Fiveable. (n.d.). Tertiary Alcohol Definition. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Quora. (2021, June 27). Why is tertiary alcohol more stable? Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2809-78-1). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - Why is a tertiary alcohol more reactive? Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Kinetic solubility. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Brainly.in. (2021, March 17). explain the relative stability of primary , secondary and tertiory alcohols? Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Jinan Future chemical Co.,Ltd. (n.d.). 1-Ethynyl-1-cyclohexanol CAS:78-27-3. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Retrieved from [Link]

  • Teva. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PHARMA DEVILS. (n.d.). SOP-for-Forced-Degradation-Study. Retrieved from [Link]

  • ResolveMass. (2024, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PharmaCores. (2024, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Terminal oxidation pathway of alkane degradation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023, November 22). HPLC Development Method and Validation. Retrieved from [Link]

  • Impactfactor. (n.d.). Various Criteria in Development & Validation of HPLC Analytical Methods. Retrieved from [Link]

Sources

A Technical Guide to 1-Ethynyl-1-cycloheptanol: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethynyl-1-cycloheptanol, a valuable propargyl alcohol in organic synthesis. The document delves into the historical context of its synthesis, rooted in the foundational work of Alexei Yevgrafovich Favorskii, and details the modern laboratory-scale preparation via the ethynylation of cycloheptanone. A thorough examination of the reaction mechanism, experimental protocols, and the influence of various reagents is presented. Furthermore, this guide explores the physicochemical properties and spectroscopic data of this compound, alongside its applications as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.

Introduction: A Historical Perspective on the Ethynylation of Ketones

The journey to the synthesis of this compound is intrinsically linked to the pioneering work of Russian chemist Alexei Yevgrafovich Favorskii. In the early 1900s, Favorskii discovered a named reaction that involves the nucleophilic addition of a terminal alkyne to a carbonyl group under basic conditions, yielding a propargylic alcohol.[1][2][3] This transformation, now known as the Favorskii reaction, laid the fundamental groundwork for the synthesis of a vast array of acetylenic alcohols, including this compound.

While a singular, seminal publication detailing the initial discovery of this compound remains elusive in traditional academic literature, its synthesis is a direct application of the well-established Favorskii reaction to cycloheptanone. The principles of this reaction were further developed and patented for homologous structures like 1-ethynyl-1-cyclohexanol, indicating that the synthesis of the cycloheptanol derivative was a logical and anticipated extension of this work.[1][4] These early patents highlighted the utility of such compounds as valuable starting materials in organic synthesis due to their reactive alcohol and acetylenic functional groups.[4]

Synthesis of this compound: The Favorskii Reaction

The most common and direct method for the preparation of this compound is the ethynylation of cycloheptanone. This reaction is a classic example of the Favorskii reaction, where a metal acetylide, formed in situ, acts as the nucleophile.

Reaction Mechanism

The reaction proceeds in two key steps:

  • Deprotonation of Acetylene: In the presence of a strong base, such as an alkali metal hydroxide or amide, the terminal alkyne (acetylene) is deprotonated to form a highly nucleophilic metal acetylide.[2][3]

  • Nucleophilic Attack: The acetylide anion then attacks the electrophilic carbonyl carbon of cycloheptanone, leading to the formation of an alkoxide intermediate.

  • Protonation: Subsequent protonation of the alkoxide, typically from the solvent or during an aqueous workup, yields the final product, this compound.

Favorskii_Reaction cluster_step1 Step 1: Acetylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation HC≡CH H-C≡C-H HC≡C⁻ H-C≡C⁻ K⁺ HC≡CH->HC≡C⁻ Deprotonation Base Base (e.g., KOH) H₂O H₂O Cycloheptanone HC≡C⁻->Cycloheptanone Nucleophilic Attack Alkoxide Cycloheptanone->Alkoxide Product Alkoxide->Product Protonation (Workup) H₂O_source H₂O

Figure 1: Generalized mechanism of the Favorskii reaction for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a representative laboratory-scale synthesis of this compound. The rationale behind each step is provided to ensure a self-validating and reproducible procedure.

Materials:

  • Cycloheptanone

  • Potassium hydroxide (KOH), anhydrous

  • Acetylene gas

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup and Inert Atmosphere: A dry three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future solvent, and a dry ice/acetone condenser is assembled. The entire apparatus is flushed with an inert gas, such as nitrogen or argon, to exclude moisture and atmospheric oxygen, which could react with the strong base and the acetylide.

  • Solvent and Base: Anhydrous diethyl ether or THF is added to the flask, followed by powdered anhydrous potassium hydroxide. The use of an anhydrous solvent is crucial to prevent the quenching of the acetylide anion.

  • Acetylene Purge: A slow stream of acetylene gas is bubbled through the stirred suspension. The dry ice/acetone condenser helps to prevent the loss of solvent while allowing excess acetylene to vent.

  • Addition of Cycloheptanone: A solution of cycloheptanone in the same anhydrous solvent is added dropwise to the reaction mixture. The slow addition helps to control the exothermic nature of the reaction and prevent side reactions.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the cycloheptanone spot.

  • Quenching: Once the reaction is complete, the mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the alkoxide and neutralizes the excess base.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether or another suitable organic solvent to ensure complete recovery of the product.

  • Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Figure 2: A typical experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

This compound is typically a colorless liquid at room temperature.[5] Its key physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number2809-78-1[5]
Molecular FormulaC₉H₁₄O[5]
Molecular Weight138.21 g/mol
Boiling Point185-187 °C[5]
Melting Point-35 to -30 °C[5]
SolubilitySoluble in many organic solvents such as ether, benzene, and alcohol.[5]

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of this compound. The characteristic signals include a singlet for the acetylenic proton (C≡C-H), a broad singlet for the hydroxyl proton (-OH), and multiplets for the cycloheptane ring protons. While detailed spectra are available from various sources, a representative spectrum can be found on ChemicalBook.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two acetylenic carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the cycloheptane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions include a sharp peak around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne, a weak absorption around 2100 cm⁻¹ for the C≡C triple bond stretch, and a broad band in the region of 3600-3200 cm⁻¹ for the O-H stretch of the alcohol.

Applications in Research and Development

This compound, and its close analog 1-ethynyl-1-cyclohexanol, are versatile building blocks in organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science.[7]

Intermediate in Organic Synthesis

The bifunctional nature of this compound, possessing both a reactive alkyne and a hydroxyl group, makes it a valuable intermediate for the synthesis of more complex molecules.[5][7]

  • Alkyne Moiety: The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira coupling, and click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition).[7]

  • Hydroxyl Group: The hydroxyl group can be functionalized through esterification, etherification, or oxidation to a ketone.

This dual reactivity allows for the strategic introduction of the cycloheptyl and ethynyl moieties into larger molecular scaffolds, a key strategy in the discovery of new biologically active compounds.[5]

Potential in Drug Discovery

While specific examples of this compound in drug development are not as widely documented as for some other propargyl alcohols, its structural motifs are of interest in medicinal chemistry. The rigid alkyne linker can be used to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. The cycloheptyl group provides a lipophilic scaffold that can influence the pharmacokinetic properties of a drug candidate.

The analogous compound, 1-ethynyl-1-cyclohexanol, has been investigated for its sedative, anticonvulsant, and muscle relaxant effects.[8] This suggests that derivatives of this compound could also possess interesting pharmacological activities.

Catalyst Inhibitor

1-Ethynyl-1-cyclohexanol is known to be an effective inhibitor for platinum-catalyzed hydrosilylation reactions, which are crucial in the curing of silicone-based materials.[8] It is plausible that this compound could also function in a similar capacity, offering control over the curing process of specialized polymers.

Conclusion

This compound, a product of the historic Favorskii reaction, stands as a testament to the enduring power of fundamental organic chemistry. While its discovery may not be marked by a single, celebrated publication, its synthesis is a robust and well-understood process. The unique combination of a cycloheptyl ring and a terminal alkyne within a propargyl alcohol framework provides chemists with a versatile tool for the construction of complex molecular architectures. Its utility as a synthetic intermediate, with potential applications in drug discovery and materials science, ensures that this compound will continue to be a relevant and valuable compound for researchers and scientists in the years to come.

References

  • Rohm and Haas Co. (1961). Process for preparing 1-ethynylcyclohexanol and homologues. U.S. Patent 2,973,390.
  • Preparation of 1-ethynylcyclohexanol. (1958). U.S. Patent 2,858,344.
  • Wikipedia contributors. (2023, December 29). Favorskii reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • ChemBK. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Unlock Chemical Synthesis: The Power of 1-Ethynyl-1-cyclohexanol. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-Ethynyl-1-cycloheptanol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethynyl-1-cycloheptanol is a versatile bifunctional building block that is gaining traction in modern medicinal chemistry. Its unique structure, featuring a nucleophilic terminal alkyne and a tertiary alcohol on a seven-membered carbocyclic ring, offers a valuable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the application of this compound as a key intermediate in pharmaceutical synthesis, with a focus on its utility in palladium-catalyzed cross-coupling reactions. We present a detailed protocol for a representative Sonogashira coupling, a cornerstone of carbon-carbon bond formation in drug discovery. The rationale behind the experimental design, including the choice of catalytic system and reaction parameters, is thoroughly discussed to provide researchers with actionable insights for the development of novel therapeutic agents.

Introduction: The Significance of the Ethynyl Moiety in Drug Design

The terminal alkyne functionality is a privileged group in pharmaceutical sciences. It serves as a versatile handle for a variety of powerful chemical transformations, including the Nobel Prize-winning "click chemistry"[1][2], Sonogashira coupling[3], and other metal-catalyzed reactions. These reactions are prized for their high efficiency, functional group tolerance, and the ability to rapidly construct complex molecules from simpler precursors.

This compound (CAS No: 2809-78-1)[4] embodies these desirable features within a three-dimensional cycloalkane framework. The cycloheptyl ring can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to a drug candidate. The tertiary alcohol provides an additional point for diversification or for establishing key hydrogen bonding interactions with biological targets. This document will focus on a practical application of this reagent in the synthesis of a hypothetical, yet representative, heterocyclic pharmaceutical intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry.

PropertyValueSource
CAS Number 2809-78-1[4]
Molecular Formula C₉H₁₄O[4]
Molecular Weight 138.21 g/mol [4]
Appearance Colorless liquid or semi-solid[4]
Boiling Point 90-92 °C @ 12 Torr[4]
Solubility Soluble in many organic solvents (e.g., ether, benzene, alcohol)[4]

Application Note: Synthesis of a Heterocyclic Intermediate via Sonogashira Coupling

The Sonogashira reaction is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[3] In this application, we will detail the synthesis of a hypothetical intermediate, 2-((1-hydroxycycloheptyl)ethynyl)-5-fluoropyridine , which could serve as a precursor for kinase inhibitors or other targeted therapies.

Scientific Rationale and Mechanistic Insight

The choice of the Sonogashira coupling is predicated on its reliability and broad substrate scope. The reaction proceeds through a dual catalytic cycle, as illustrated in the diagram below. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.

The selection of the catalytic system is critical. A phosphine ligand, such as triphenylphosphine (PPh₃), is employed to stabilize the palladium catalyst and modulate its reactivity. The copper(I) salt, typically copper(I) iodide, acts as a co-catalyst to facilitate the deprotonation of the alkyne and its transfer to the palladium center. An amine base, such as triethylamine (TEA), is used to neutralize the hydrogen halide formed during the reaction and to act as a solvent.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX ArPdC Ar-Pd(II)-(C≡CR)(L)₂ ArPdX->ArPdC Transmetalation ArPdC->Pd0 Product Ar-C≡CR (Product) ArPdC->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->Pd0 Oxidative Addition CuX Cu(I)X CuCCR Cu(I)-C≡CR CuX->CuCCR CuCCR->ArPdX To Pd Cycle Alkyne R-C≡C-H (Alkyne) Alkyne->CuX Deprotonation Base Base (e.g., TEA) Base->Alkyne

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

The overall workflow for the synthesis is straightforward, involving reaction setup under an inert atmosphere, monitoring of the reaction progress, and a standard aqueous work-up followed by purification.

Sources

Application Notes and Protocols for 1-Ethynyl-1-cycloheptanol in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Ethynyl-1-cycloheptanol in the discovery and development of novel agrochemicals. This document outlines the potential of this versatile chemical scaffold as both a bioactive compound and a key synthetic intermediate. Detailed protocols for leveraging its unique structural features—a reactive terminal alkyne and a tertiary hydroxyl group—in the synthesis of compound libraries for fungicidal, herbicidal, and insecticidal screening are presented. Furthermore, this guide explores the intrinsic biological activity of acetylenic alcohols, offering protocols for direct bioassays. The causality behind experimental choices is explained, and all methodologies are designed as self-validating systems to ensure scientific integrity.

Introduction: The Strategic Value of this compound in Agrochemical R&D

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of innovative chemical scaffolds. This compound (CAS No. 2809-78-1), a tertiary acetylenic alcohol, emerges as a compelling candidate for agrochemical research and development.[1] Its structure, featuring a cycloheptyl ring, a tertiary hydroxyl group, and a terminal alkyne, offers a unique combination of lipophilicity, hydrogen bonding capability, and versatile reactivity.

The terminal alkyne is a particularly valuable functional group in modern medicinal and agrochemical chemistry, serving as a handle for a variety of powerful coupling reactions. Concurrently, the hydroxyl group provides a site for derivatization to modulate the compound's physicochemical properties, such as solubility and bioavailability.

This guide is structured to provide a holistic view of the potential applications of this compound, moving from its potential intrinsic bioactivity to its more established role as a versatile building block in agrochemical synthesis.

Potential as a Bioactive Fungicide

Naturally occurring acetylenic compounds are known to exhibit a wide spectrum of biological activities, including potent antifungal properties.[2] Polyacetylenic alcohols, in particular, have demonstrated significant efficacy against economically important plant pathogens, in some cases exceeding that of commercial fungicides.[3] The mechanism of action for some acetylenic fatty acids has been shown to involve the disruption of fatty acid homeostasis in fungi.[4][5] This intrinsic bioactivity of the acetylenic functional group suggests that this compound itself, or its simple derivatives, could be valuable lead compounds in the development of novel fungicides.

Protocol for Antifungal Screening of this compound

This protocol outlines a primary in vitro screening assay to evaluate the fungicidal activity of this compound against common plant pathogens.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against selected plant pathogenic fungi.

Materials:

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes (90 mm)

  • Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Phytophthora capsici)

  • Commercial fungicide (e.g., Carbendazim) as a positive control

  • Sterile deionized water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Similarly, prepare a stock solution of the positive control fungicide.

  • Media Preparation: Autoclave the fungal growth medium and allow it to cool to approximately 50-55 °C.

  • Dosing the Media: Aliquot the molten agar into sterile containers. Add the appropriate volume of the stock solution to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in all plates, including the negative control (media with 1% DMSO).

  • Pouring Plates: Gently swirl to mix and pour the amended media into petri dishes. Allow the plates to solidify in a sterile environment.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Seal the plates with paraffin film and incubate at the optimal temperature for the specific fungus (typically 25 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC50 value by plotting the inhibition percentage against the logarithm of the concentration and fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget FungusEC50 (µg/mL)
This compoundBotrytis cinereaTBD
This compoundFusarium oxysporumTBD
This compoundPhytophthora capsiciTBD
Carbendazim (Control)Botrytis cinereaTBD

Application as a Synthetic Intermediate

The true power of this compound in agrochemical development lies in its utility as a versatile building block. Its terminal alkyne is a gateway to a vast chemical space through reactions like Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). These reactions are highly valued for their reliability, functional group tolerance, and ability to rapidly generate libraries of diverse compounds for high-throughput screening.

Synthesis of Aryl- and Heteroaryl-alkynes via Sonogashira Coupling

The Sonogashira coupling is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in synthesizing a wide range of agrochemically relevant scaffolds.[7] The analogous compound, 1-ethynyl-cyclohexanol, has been successfully employed as an acetylene surrogate in such reactions.[1][8]

Workflow for Sonogashira Coupling:

Sonogashira_Workflow Sonogashira Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Pd Catalyst (e.g., Pd(PPh3)2Cl2) W Work-up & Purification A->W B Aryl/Heteroaryl Halide (Ar-X) B->W D Cu(I) Co-catalyst (e.g., CuI) E Base (e.g., Et3N or DIPA) F Solvent (e.g., THF or DMF) P Product: Ar-alkyne derivative W->P

Caption: Workflow for the synthesis of aryl-alkyne derivatives.

Protocol for a Representative Sonogashira Coupling:

Objective: To synthesize 1-(phenylethynyl)cycloheptan-1-ol from this compound and iodobenzene.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(PPh3)2Cl2 (0.02 eq), CuI (0.04 eq), and a magnetic stir bar.

  • Addition of Reactants: Add anhydrous THF, followed by triethylamine. Stir for 5 minutes. Then, add this compound (1.2 eq) and iodobenzene (1.0 eq) via syringe.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Generation of 1,2,3-Triazole Libraries via Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry".[9][10][11] It allows for the efficient and regiospecific formation of stable 1,2,3-triazole linkages from a terminal alkyne and an azide.[9] This reaction is exceptionally powerful for generating large libraries of compounds for biological screening due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[11] The resulting triazole ring is not just a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding, contributing to the biological activity of the molecule.

Workflow for CuAAC Library Synthesis:

CuAAC_Workflow CuAAC 'Click' Reaction Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound C Cu(I) Source (e.g., CuSO4/Na-Ascorbate) W Reaction & Purification A->W B Organic Azide (R-N3) B->W D Solvent (e.g., tBuOH/H2O) P Product: 1,2,3-Triazole derivative W->P

Caption: Workflow for the synthesis of 1,2,3-triazole derivatives.

Protocol for a Representative CuAAC Reaction:

Objective: To synthesize 1-(1-(benzyl)-1H-1,2,3-triazol-4-yl)cycloheptan-1-ol from this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide (can be synthesized from benzyl bromide and sodium azide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • Reactant Solution: In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reactant mixture, followed by the copper sulfate solution. The reaction mixture will typically change color.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The product can often be purified by simple filtration or crystallization, though column chromatography may be necessary.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Exploratory Applications in Herbicide and Insecticide Discovery

While direct evidence for the herbicidal or insecticidal activity of this compound is not yet established, its utility as a synthetic building block makes it a valuable tool for exploring these areas. Many modern agrochemicals are heterocyclic compounds, and terminal alkynes are key precursors for a variety of heterocycles.[12][13][14][15][16]

Herbicide Discovery

The vast chemical space accessible from this compound through the synthetic methods described above can be screened for herbicidal activity.

Screening Protocol for Herbicidal Activity:

  • Primary Screen (Seed Germination):

    • Synthesize a library of derivatives using the Sonogashira and CuAAC protocols.

    • Coat seeds of model weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) with solutions of the test compounds at various concentrations.

    • Place seeds in petri dishes on moist filter paper and incubate under appropriate light and temperature conditions.

    • Measure the germination rate and root/shoot length after a set period (e.g., 7 days) compared to a solvent control.

  • Secondary Screen (Whole Plant Assay):

    • Grow model weeds to the 2-4 leaf stage in pots.

    • Apply the most active compounds from the primary screen as a foliar spray at various application rates.

    • Include a non-ionic surfactant in the formulation to ensure adequate leaf coverage.

    • Assess phytotoxicity, growth inhibition, and mortality over a 14-21 day period.

Insecticide Discovery

Similarly, libraries of this compound derivatives can be screened for insecticidal activity against key agricultural pests. Some pyrethroid insecticides, for instance, incorporate acyclic ethynyl alcohols in their structures.[17]

Screening Protocol for Insecticidal Activity:

  • Contact Toxicity Assay:

    • Apply a known dose of the test compound dissolved in a suitable solvent (e.g., acetone) to the dorsal thorax of a model insect (e.g., Spodoptera frugiperda larvae or Aphis gossypii).

    • House the treated insects in a controlled environment with access to food.

    • Record mortality at 24, 48, and 72 hours. Calculate the LD50 (lethal dose for 50% of the population).

  • Feeding Assay:

    • Incorporate the test compounds into an artificial diet for chewing insects or a sucrose solution for sucking insects.

    • Expose the insects to the treated diet.

    • Measure mortality and any anti-feedant effects (e.g., reduced weight gain) over a set period.

Conclusion

This compound represents a promising and under-explored scaffold for agrochemical discovery. Its potential for direct antifungal activity, combined with its exceptional versatility as a synthetic intermediate, makes it a valuable tool for accessing novel chemical space. The protocols outlined in these application notes provide a robust framework for researchers to begin exploring the potential of this compound in the development of the next generation of fungicides, herbicides, and insecticides. The logical progression from direct bioactivity screening to the synthesis of diverse compound libraries offers a comprehensive strategy for unlocking the full potential of this compound in agrochemical R&D.

References

  • Design, Synthesis, and Antifungal Activity of Polyacetylenic Alcohol Derivatives and Stereoisomers against Phytopathogenic Fungi. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Click chemistry. (n.d.). Grokipedia. Available at: [Link]

  • A potent plant-derived antifungal acetylenic acid mediates its activity by interfering with fatty acid homeostasis. (2012). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Advances in the Green Synthesis of Heterocyclic Compounds for Pesticides. (2022). Frontiers in Chemistry. Available at: [Link]

  • Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling. (2009). Tetrahedron Letters. Available at: [Link]

  • Recent advancements in heterocyclic compounds as agrochemicals – A review. (2025). Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. (2022). International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis. (2012). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Potent in vitro antifungal activities of naturally occurring acetylenic acids. (2008). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. Available at: [Link]

  • Recent advancements in heterocyclic compounds as agrochemicals – A review. (2025). Connect Journals. Available at: [Link]

  • Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling. (n.d.). Zoltán Novák Group Research Laboratory. Available at: [Link]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2008). Pharmaceutical Research. Available at: [Link]

  • Cyclic and acyclic alcohols: a structure-activity relationship study correlation between insecticidal activity and chemical structure. (2020). International Journal of Tropical Insect Science. Available at: [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Sonogashira coupling in natural product synthesis. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • Sonogashira coupling in natural product synthesis. (2015). Organic Chemistry Frontiers. Available at: [Link]

  • The insecticidal activity and the vapor pressure of the pyrethroids containing acyclic alcohol moieties. (1983). Medical Entomology and Zoology. Available at: [Link]

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The Strategic Incorporation of 1-Ethynyl-1-cycloheptanol in Complex Molecule Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate field of natural product total synthesis, the selection of appropriate building blocks is paramount to the success and efficiency of a synthetic campaign. 1-Ethynyl-1-cycloheptanol, a seemingly simple molecule, emerges as a potent and versatile precursor for the construction of complex molecular architectures. Its unique structural motif, featuring a tertiary alcohol adjacent to a terminal alkyne on a seven-membered carbocycle, offers a rich chemical handle for a variety of transformations. This application note will delve into the strategic applications of this compound and its analogs as key building blocks in organic synthesis, with a particular focus on their utility in the synthesis of natural products and other biologically active molecules. We will explore its role in powerful carbon-carbon bond-forming reactions and rearrangement pathways, providing detailed protocols and mechanistic insights to guide researchers in leveraging its synthetic potential.

Core Attributes and Synthetic Accessibility

This compound is a colorless liquid with a boiling point of 185-187 °C.[1] Its structure is characterized by a cycloheptyl ring, which can provide a unique conformational bias in target molecules, and a reactive ethynyl group that serves as a linchpin for molecular elaboration. The tertiary alcohol functionality is not merely a passive spectator; it can influence the reactivity of the adjacent alkyne and can be a site for further functionalization or participate in rearrangement reactions.

The synthesis of this compound is straightforward, typically achieved through the nucleophilic addition of an acetylene equivalent to cycloheptanone. Common methods include the use of lithium acetylide or by bubbling acetylene gas through a solution of the ketone in the presence of a strong base. A related and often-used analog, 1-ethynyl-1-cyclohexanol, can be synthesized via the direct ethynylation of cyclohexanone, often employing metal-catalyzed processes to enhance efficiency.[2]

Application in Sonogashira Coupling: A Gateway to Arylalkynes and Conjugated Systems

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction has been extensively utilized in the synthesis of a vast array of natural products and functional materials.[4][5] 1-Ethynyl-cycloalkanol derivatives have proven to be excellent substrates in this reaction, serving as stable and easily handled surrogates for acetylene itself.[3][6]

The use of 1-ethynyl-1-cyclohexanol, a close analog of the title compound, as an acetylene surrogate in Sonogashira couplings provides an efficient pathway for the synthesis of diarylacetylenes without the need to isolate the corresponding arylacetylenes.[3] This strategy is particularly advantageous as it circumvents the challenges associated with handling gaseous and potentially explosive acetylene.

Mechanistic Rationale and Advantages

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving palladium and copper co-catalysts.[7] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst activates the terminal alkyne. The use of an amine base is crucial for the deprotonation of the alkyne and regeneration of the catalyst.

The workflow for a typical Sonogashira coupling involving an ethynyl cycloalkanol is depicted below:

Sonogashira_Workflow cluster_reactants Reactants cluster_reaction Sonogashira Coupling cluster_products Products This compound This compound Reaction_Vessel Reaction in suitable solvent (e.g., THF, DMF, amine) This compound->Reaction_Vessel Aryl/Vinyl_Halide Aryl/Vinyl_Halide Aryl/Vinyl_Halide->Reaction_Vessel Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Vessel Cu_Cocatalyst Cu_Cocatalyst Cu_Cocatalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Coupled_Product Aryl/Vinyl-alkynyl-cycloheptanol Reaction_Vessel->Coupled_Product Byproducts Amine hydrohalide salt Reaction_Vessel->Byproducts

Caption: Workflow of a Sonogashira coupling reaction.

The advantages of using this compound or its analogs in Sonogashira couplings are numerous:

  • Safety and Handling: As solids or high-boiling liquids, they are significantly safer and easier to handle than gaseous acetylene.

  • Stoichiometric Control: Precise stoichiometric control is readily achievable.

  • Versatility: The resulting coupled product retains the cycloalkanol moiety, which can be further functionalized or may be a desired structural element in the final target molecule.

Protocol: Palladium-Catalyzed Sonogashira Coupling of 1-Ethynyl-1-cyclohexanol with Iodoaromatic Compounds

This protocol is adapted from a procedure demonstrating the copper-free Sonogashira coupling in an ionic liquid, highlighting the versatility of the reaction conditions.[8][9]

Materials:

  • 1-Ethynyl-1-cyclohexanol

  • Iodoaromatic compound

  • Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂]

  • Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) or other suitable solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the iodoaromatic compound (0.5 mmol, 1.0 equiv).

  • Add 1-ethynyl-1-cyclohexanol (0.75 mmol, 1.5 equiv).

  • Add (PPh₃)₂PdCl₂ (0.0025 mmol, 0.5 mol%).

  • Add the ionic liquid [TBP][4EtOV] (0.8 mL) or another suitable solvent.

  • Seal the vial and stir the reaction mixture at 55 °C for 3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryIodoaromatic CompoundProductYield (%)
1Iodobenzene1-(Phenylethynyl)cyclohexan-1-ol85
21-Iodo-4-nitrobenzene1-((4-Nitrophenyl)ethynyl)cyclohexan-1-ol99

Data adapted from a study on palladium-catalyzed Sonogashira coupling reactions.[8]

The Meyer-Schuster Rearrangement: Accessing α,β-Unsaturated Carbonyl Compounds

Another powerful transformation that highlights the synthetic utility of this compound is the Meyer-Schuster rearrangement. This acid-catalyzed rearrangement converts tertiary propargyl alcohols into α,β-unsaturated ketones.[10][11][12] This reaction provides a strategic method for the construction of enone functionalities, which are prevalent in a wide range of natural products.

The Meyer-Schuster rearrangement is a formal 1,3-hydroxyl shift followed by tautomerization.[11][13] The reaction is typically promoted by strong acids, but milder and more selective conditions have been developed using transition metal catalysts.[13]

Mechanistic Pathway

The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement is as follows:

Meyer_Schuster Start This compound Protonation Protonation of hydroxyl group Start->Protonation H+ Intermediate1 Oxonium ion Protonation->Intermediate1 Water_Loss Loss of water Intermediate1->Water_Loss Intermediate2 Propargyl cation Water_Loss->Intermediate2 Rearrangement [1,3]-Hydride shift (or attack by water) Intermediate2->Rearrangement Intermediate3 Allenol Rearrangement->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product α,β-Unsaturated ketone Tautomerization->Product

Caption: Mechanism of the Meyer-Schuster rearrangement.

The key challenge in the Meyer-Schuster rearrangement is to control the selectivity of the reaction, as other pathways, such as the Rupe rearrangement, can compete, especially with tertiary propargyl alcohols.[12] Modern catalytic methods have significantly improved the scope and selectivity of this transformation.[10][13]

Protocol: Acid-Catalyzed Meyer-Schuster Rearrangement

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Solvent (e.g., THF, water)

Procedure:

  • Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL).

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 mmol of p-toluenesulfonic acid).

  • Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting α,β-unsaturated ketone by column chromatography.

Strategic Application in the Context of Natural Product Synthesis

While a direct total synthesis of a natural product employing this compound is not prominently featured in the literature, the strategic importance of the ethynyl carbinol moiety is evident in the synthesis of complex natural products like cyclopamine.[10] The synthesis of cyclopamine, a potent inhibitor of the Hedgehog signaling pathway, has been the subject of numerous synthetic efforts.[6][8][10][14] In one approach, the addition of ethynyl magnesium bromide to a steroidal ketone was a key step in constructing a crucial intermediate, underscoring the value of this functional group in building molecular complexity.[10]

Furthermore, the C-nor-D-homosteroid skeleton of natural products like (-)-nakiterpiosin, which exhibits potent cytotoxicity, presents a formidable synthetic challenge.[2][9][11][12][13] The construction of such intricate carbocyclic frameworks often relies on convergent strategies where key building blocks are assembled and then coupled. The application of Sonogashira coupling with a building block like this compound could provide a powerful tool for the convergent synthesis of such complex natural products.

Conclusion and Future Outlook

This compound and its analogs are valuable and versatile building blocks in organic synthesis. Their utility in robust and widely applicable reactions such as the Sonogashira coupling and the Meyer-Schuster rearrangement provides chemists with powerful tools for the construction of complex molecular architectures. The ability to introduce the cycloheptyl moiety while simultaneously providing a handle for further elaboration makes this compound particularly attractive for the synthesis of novel chemical entities and natural product analogs. As the demand for more efficient and elegant synthetic strategies continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly important role in the advancement of chemical synthesis and drug discovery.

References

  • This compound - ChemBK. (2024). Retrieved from [Link]

  • Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149-4158.
  • Swaminathan, S., & Narayanan, K. V. (1971). The Meyer-Schuster and Rupe Rearrangements. Chemical Reviews, 71(5), 429–438.
  • Vartanyan, S. A., & Banbanyan, S. O. (1967). The Meyer-Schuster and Rupe rearrangements. Russian Chemical Reviews, 36(9), 670–686.
  • Meyer-Schuster Rearrangement. (n.d.). In SynArchive. Retrieved from [Link]

  • The Liu/Qin Synthesis of Cyclopamine. (2024, November 4). Organic Chemistry Portal. Retrieved from [Link]

  • Gao, S., & Wu, Y. (2016). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 3(1), 113-133.
  • Bálint, J., Arockiam, P., & Csihony, S. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2835–2843.
  • Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. (n.d.). In PrepChem.com. Retrieved from [Link]

  • Bálint, J., Arockiam, P., & Csihony, S. (2019). Supporting Information for: Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2835–2843.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Sonogashira Coupling in Natural Product Synthesis. (2016). Organic Chemistry Frontiers. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

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Click chemistry protocols involving 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Click Chemistry: Protocols Featuring 1-Ethynyl-1-cycloheptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Click Chemistry

In modern chemical synthesis, particularly within pharmaceutical and biological sciences, the demand for reactions that are both highly efficient and exceptionally reliable is paramount. "Click chemistry," a concept introduced by K. B. Sharpless in 2001, addresses this need by defining a set of criteria for near-perfect chemical reactions.[1][2] These reactions are characterized by high yields, modularity, stereospecificity, and the generation of inoffensive byproducts, often in benign solvents like water.[2][3]

The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][4][5] This transformation is a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, exhibiting a massive rate acceleration and offering exquisite regioselectivity.[1][4] The resulting triazole ring is not merely a linker; it is a robust, aromatic, and surprisingly versatile functional group that can participate in hydrogen bonding and dipole interactions, often mimicking the properties of an amide bond without its susceptibility to hydrolysis.[2]

This guide focuses on the practical application of this compound, a terminal alkyne whose cycloheptyl moiety provides a unique combination of steric bulk and lipophilicity. These characteristics can be leveraged to modulate the solubility, binding affinity, and conformational properties of the final conjugate, making it a valuable building block in drug discovery and bioconjugation.[6][7] We will delve into the mechanistic underpinnings of the CuAAC reaction, explore the critical parameters for success, and provide detailed, field-proven protocols for its implementation.

The Engine of the Reaction: The CuAAC Catalytic Cycle

Understanding the mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is crucial for troubleshooting and optimizing reaction conditions. The process is not a simple concerted cycloaddition; rather, it is a multi-step pathway orchestrated by the copper(I) catalyst.[4] The generally accepted mechanism involves the formation of a copper(I) acetylide complex, which then reacts with the azide.[5][]

The key steps are as follows:

  • Formation of the Copper(I) Acetylide: The Cu(I) ion first coordinates with the terminal alkyne, such as this compound, to form a π-complex. Subsequent deprotonation leads to the formation of a highly reactive copper(I) acetylide intermediate.[5]

  • Coordination and Cycloaddition: The azide then coordinates to the copper center. This brings the two reactive partners into close proximity, facilitating a cycloaddition reaction that forms a six-membered copper metallacycle.[1]

  • Ring Contraction and Protonolysis: The metallacycle rearranges and contracts to a more stable triazolyl-copper derivative.[1] The final step is protonolysis, where a proton source cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst to continue the cycle.[5][]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_intermediates Key Intermediates Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Alkyne R1-C≡CH (this compound) Alkyne->Cu_Acetylide + Cu(I) - H+ Azide R2-N3 Metallacycle Six-Membered Copper Metallacycle Product 1,4-Triazole Product Product->Cu_I - Cu(I) Cu_Acetylide->Metallacycle + Azide (R2-N3) Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Rearrangement Triazolyl_Cu->Product + H+

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Parameters for a Successful Click Reaction

The success of a CuAAC reaction hinges on the careful selection of reagents and conditions. The primary challenge is maintaining a sufficient concentration of the active Cu(I) catalyst, which is prone to oxidation to the inactive Cu(II) state.[9][10]

Copper Source

The active catalyst is Cu(I), which can be introduced in several ways:

  • Cu(I) Salts: Using salts like CuI or CuBr is direct but can be hampered by their poor solubility and instability.[11]

  • In Situ Reduction of Cu(II): The most common and convenient method involves using a readily available, stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent.[1][12][13] Sodium ascorbate is the overwhelmingly preferred reductant, as it rapidly converts Cu(II) to Cu(I) and helps scavenge oxygen, protecting the catalyst from re-oxidation.[1][13]

  • Metallic Copper: Metallic copper surfaces can also catalyze the reaction, acting as a reservoir of Cu(I) ions through disproportionation.[12][14]

Accelerating & Stabilizing Ligands

In many applications, especially in bioconjugation where low catalyst concentrations are necessary to avoid cytotoxicity, ligands are essential.[9] These molecules chelate the Cu(I) ion, performing two critical functions:

  • Stabilization: They protect the Cu(I) from oxidation and disproportionation, increasing its effective concentration and lifetime.[10][15]

  • Acceleration: They can dramatically increase the reaction rate, allowing reactions to proceed quickly even at low reactant concentrations.[16][17]

LigandKey PropertiesPrimary Applications
TBTA Tris-(benzyltriazolylmethyl)amine. The original accelerating ligand. Water-insoluble, requires organic co-solvents (e.g., DMSO, t-BuOH).[11][16]Organic synthesis, modification of small molecules and materials.
THPTA Tris-(3-hydroxypropyltriazolylmethyl)amine. Highly water-soluble analog of TBTA.[5][16]Bioconjugation in aqueous buffers, labeling of proteins, nucleic acids, and live cells.[5][11]
BTTAA A newer generation water-soluble ligand known for significantly accelerating reaction rates and reducing copper-induced cytotoxicity.[15][16]Demanding bioconjugation applications, in vivo click chemistry, situations requiring very low catalyst loading.

Expert Insight: The choice of ligand is dictated by the solvent system and the sensitivity of the substrates. For the synthesis of discrete small molecules using this compound, TBTA in an organic solvent is often sufficient. However, when conjugating it to a protein or oligonucleotide in an aqueous environment, a water-soluble ligand like THPTA or BTTAA is non-negotiable to ensure catalyst efficacy and maintain the biomolecule's integrity.[5][11]

Experimental Workflow: From Reagents to Purified Product

A well-structured workflow is essential for reproducibility. The general process for a CuAAC reaction can be broken down into four main stages: preparation, reaction, purification, and analysis.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Prep_Alkyne Prepare Alkyne Solution (this compound) Combine Combine Alkyne, Azide, and Catalyst Premix Prep_Alkyne->Combine Prep_Azide Prepare Azide Solution Prep_Azide->Combine Prep_Cat Prepare Catalyst Premix (CuSO4 + Ligand) Prep_Cat->Combine Prep_Red Prepare Reductant (Sodium Ascorbate) Initiate Add Sodium Ascorbate to Initiate Reaction Prep_Red->Initiate Combine->Initiate Incubate Incubate at RT (Monitor by TLC/LC-MS) Initiate->Incubate Workup Quench & Workup (e.g., Extraction) Incubate->Workup Purify Purify Product (e.g., Chromatography, Precipitation, MWCO) Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: A generalized experimental workflow for a CuAAC reaction.

Protocol 1: General Synthesis Using this compound

This protocol describes a standard procedure for coupling this compound with benzyl azide, a common model azide, in an organic solvent system.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: tert-Butanol (t-BuOH), Water (H₂O), Dichloromethane (DCM), Saturated aq. Ammonium Chloride (NH₄Cl)

  • Drying agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation:

    • In a suitable reaction flask, dissolve this compound (1.0 eq) and Benzyl Azide (1.05 eq) in a 1:1 mixture of t-BuOH and H₂O (e.g., 10 mL for a 1 mmol scale reaction).

    • In a separate small vial, prepare the catalyst premix. Dissolve CuSO₄·5H₂O (0.01 eq, 1 mol%) and TBTA (0.01 eq, 1 mol%) in a small amount of the reaction solvent. Causality: Premixing the copper and ligand ensures the formation of the catalyst complex before it is introduced to the reactants, improving efficiency.[11]

  • Reaction Initiation:

    • Add the catalyst premix to the flask containing the alkyne and azide.

    • Add a freshly prepared solution of Sodium Ascorbate (0.10 eq, 10 mol%) in water. Causality: A slight excess of the reducing agent is used to ensure the complete reduction of Cu(II) to Cu(I) and to counteract any dissolved oxygen.[1]

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, add water and extract the product with Dichloromethane (3x).

    • Wash the combined organic layers with saturated aq. NH₄Cl to remove the copper catalyst, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(1-benzyl-1H-1,2,3-triazol-4-yl)cycloheptan-1-ol.

Protocol 2: Bioconjugation to an Azide-Modified Peptide

This protocol outlines the conjugation of this compound to a peptide containing an azido-lysine residue in an aqueous buffer system. This method is designed to preserve the integrity of the biomolecule.

Materials:

  • Azide-modified peptide (e.g., 1 mg)

  • This compound

  • Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in water[13]

    • Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in water[13]

    • Sodium Ascorbate: 100 mM in water (prepare fresh)[18]

    • This compound: 10 mM in DMSO

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in PBS to a final concentration of approximately 1-2 mg/mL (e.g., in 450 µL of buffer).

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:Ligand is typical. For a 500 µL final reaction volume, you might add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[13] Causality: The excess water-soluble ligand is crucial for stabilizing the Cu(I) in the aqueous, oxygen-rich environment and preventing protein damage.[5]

  • Reaction Setup:

    • To the peptide solution, add the this compound stock solution. Use a 10- to 50-fold molar excess of the alkyne relative to the peptide to drive the reaction to completion.

    • Add the CuSO₄/THPTA premix to the peptide/alkyne solution. Mix gently by pipetting.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM (e.g., 25 µL of 100 mM stock for a 500 µL reaction).[18]

    • Incubate the reaction at room temperature for 1-2 hours. Protect from light, as some reagents can be light-sensitive.

  • Purification:

    • Remove the excess small molecules (alkyne, catalyst, ascorbate) and purify the conjugated peptide.

    • Method A: Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with a suitable buffer. This separates the larger peptide conjugate from the smaller reaction components.

    • Method B: Molecular Weight Cut-Off (MWCO) Centrifugation: Use a spin filter with a MWCO significantly lower than the peptide's molecular weight (e.g., 3 kDa cutoff for a 15 kDa peptide). Add buffer, centrifuge, and repeat several times to wash away contaminants. This is a rapid and effective method for small-scale purifications.[19]

  • Analysis:

    • Confirm conjugation using MALDI-TOF or ESI-MS to observe the mass shift corresponding to the addition of the this compound moiety.

Troubleshooting Common Issues

Observation/ProblemPotential Cause(s)Recommended Solution(s)
No or Low Reaction Yield 1. Inactive Cu(I) catalyst (oxidized).2. Poor quality of reagents (degraded azide or alkyne).3. Insufficient mixing, especially in heterogeneous reactions.1. Use freshly prepared sodium ascorbate solution. Degas solvents if necessary. Increase ligand-to-copper ratio.[20]2. Verify the integrity of starting materials via NMR or MS.3. Ensure vigorous stirring or vortexing.
Formation of Side Products 1. Alkyne homocoupling (Glaser coupling).2. Degradation of sensitive biomolecules by copper.1. Ensure sufficient sodium ascorbate is present to keep copper in the +1 state. Add a copper scavenger like aminoguanidine.[13][18]2. Reduce the final copper concentration (e.g., to 50-100 µM). Decrease reaction time. Use a more protective ligand like BTTAA.
Difficulty in Purification 1. Product is insoluble.2. Co-elution of product with unreacted starting material.1. Adjust the solvent system for chromatography. For bioconjugates, ensure the buffer maintains protein solubility.2. Optimize chromatography conditions (gradient, solvent system). If starting materials are in large excess, consider a preliminary purification step like precipitation.[20]

References

  • Optimize Your Copper-Catalyzed Click Chemistry With Acceler
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Click chemistry ligands and c
  • Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis | Bioconjugate Chemistry - ACS Public
  • Ligands Acceler
  • Click reaction ligands - BroadPharm.
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 - MDPI.
  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionaliz
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
  • Protocol for Azide-Alkyne Click Chemistry - BroadPharm.
  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing).
  • Click Chemistry (Azide / alkyne reaction) - Interchim.
  • (PDF) Alkyne-azide click reaction catalyzed by metallic copper under ultrasound.
  • What are the general procedures for click chemistry labeling of oligonucleotide and DNA?
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjug
  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
  • Click chemistry - Wikipedia.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
  • Making triazoles, the green way | Feature - RSC Educ
  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lys
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • An Insight Into Click Chemistry - International Journal of Pharmaceutical Sciences.
  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY Reported by Gregory C. Patton November 8, 2004 INTRODUCTION Secondary metabo - Chemistry | Illinois.
  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights.
  • DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC - NIH.
  • A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery | ACS Bio & Med Chem Au.
  • A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery - PMC - PubMed Central.
  • Welcome to Bioconjug
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central.

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Application Notes & Protocols: Experimental Procedures for the Alkynylation of Cycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Ethynylcycloheptanol

The introduction of an ethynyl group into a molecular scaffold is a cornerstone of modern organic synthesis. The resulting propargyl alcohols are exceptionally versatile intermediates, amenable to a wide array of subsequent transformations including click chemistry, Sonogashira couplings, and reductions to access various functional groups.[1] The alkynylation of cyclic ketones, such as cycloheptanone, yields tertiary propargyl alcohols like 1-ethynylcycloheptanol. This structural motif is a valuable building block in the synthesis of natural products, pharmaceuticals, and advanced materials. For instance, analogous structures like 1-ethynylcyclohexanol are precursors to tranquilizers such as ethinamate, highlighting the pharmacological relevance of this compound class.[2]

This guide provides detailed, field-proven protocols for the successful alkynylation of cycloheptanone, focusing on methodologies that balance reliability, scalability, and safety. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causal factors that govern experimental choices and outcomes.

Strategic Overview of Cycloheptanone Alkynylation

The fundamental transformation involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of cycloheptanone. The primary strategies to achieve this differ in how the nucleophilic acetylide is generated and delivered.

  • Method A: Using a Stabilized Acetylide Salt. The use of a commercially available, stabilized salt like lithium acetylide ethylenediamine complex offers a direct and convenient route, obviating the need to handle acetylene gas.

  • Method B: In Situ Generation from Acetylene. Bubbling acetylene gas through a solution containing a strong, non-nucleophilic base (e.g., n-butyllithium) generates the lithium acetylide in situ. This method is cost-effective but requires careful handling of a flammable gas.[3]

  • Method C: Employing Alkynyl Grignard Reagents. Ethynylmagnesium halides, prepared from an alkynyl halide and magnesium metal or from acetylene and an alkylmagnesium halide, are powerful nucleophiles for this transformation.[4][5]

This document will provide detailed protocols for the first two methods, which are among the most common and reliable in a research setting.

General Reaction Mechanism

The core of the reaction is a nucleophilic addition. The acetylide anion, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of cycloheptanone. This breaks the C=O π-bond, forming a tetrahedral lithium alkoxide intermediate. A subsequent acidic or aqueous work-up protonates the alkoxide to yield the final product, 1-ethynylcycloheptanol.[6]

G cyc Cycloheptanone inter Lithium Alkoxide Intermediate cyc->inter Nucleophilic Attack ac Lithium Acetylide (Li-C≡CH) ac->inter prod 1-Ethynylcycloheptanol inter->prod Protonation workup Aqueous Workup (e.g., H₃O⁺) workup->prod

Caption: General mechanism for the alkynylation of cycloheptanone.

Protocol I: Alkynylation using Lithium Acetylide Ethylenediamine Complex

This protocol is recommended for its reliability and convenience, as it avoids the direct handling of acetylene gas. The lithium acetylide ethylenediamine complex is a stable, solid reagent, though it requires careful handling due to its reactivity.

Expertise & Experience: Causality Behind Experimental Choices
  • Inert Atmosphere: Lithium acetylide is highly reactive towards water and oxygen.[7][8] The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the reagent and potential side reactions. All glassware must be rigorously dried.

  • Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are ideal. They are inert to the strong base and effectively solvate the organometallic species involved.[1]

  • Temperature Control: The initial addition of cycloheptanone is performed at low temperatures (0 °C to room temperature) to moderate the exothermic reaction and prevent side reactions.

  • Work-up Procedure: The reaction is quenched by slowly adding an aqueous solution of a mild acid, such as saturated ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate and neutralizes any unreacted lithium acetylide without causing a violent reaction that might occur with strong acids.

Safety First: Handling Lithium Acetylide Ethylenediamine Complex

WARNING: Lithium acetylide ethylenediamine complex is a water-reactive and air-sensitive solid. It can ignite spontaneously on contact with water or moist air.[7][9][10]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[9]

  • Handling: Handle the solid exclusively within a glovebox or under a robust stream of inert gas. Use spark-proof tools.[9] Ground and bond containers during transfer.[10]

  • Storage: Store in a cool, dry, water-free area, preferably in a refrigerator, under an inert atmosphere.[7] Keep away from heat, sparks, and flames.[10]

  • Spills: In case of a small spill, do not use water. Cover with dry earth, dry sand, or another non-combustible material.[11]

  • Fire: Use a Class D fire extinguisher (e.g., dry chemical, soda ash, or sand). DO NOT USE WATER OR FOAM. [11]

Detailed Experimental Protocol

Materials:

  • Lithium acetylide ethylenediamine complex (90%)

  • Cycloheptanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas supply

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar, rubber septa, and a gas inlet/outlet

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Assemble & Flame-Dry Glassware p2 Establish Inert Atmosphere (Ar/N₂) r1 Add Anhydrous THF & Reagent p2->r1 r2 Cool to 0 °C r1->r2 r3 Add Cycloheptanone (dropwise) r2->r3 r4 Warm to RT & Stir r3->r4 w1 Quench with sat. NH₄Cl (aq) at 0 °C r4->w1 w2 Extract with Diethyl Ether w1->w2 w3 Dry Organic Layer (MgSO₄) w2->w3 w4 Purify by Column Chromatography w3->w4

Caption: Standard workflow for the alkynylation of cycloheptanone.

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa. Establish an inert atmosphere by purging with argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, carefully add lithium acetylide ethylenediamine complex (5.0 g, ~48.9 mmol, 1.2 equiv) to the flask, followed by 100 mL of anhydrous THF.

  • Substrate Addition: Cool the resulting slurry to 0 °C using an ice-water bath. Slowly add cycloheptanone (4.58 g, 40.8 mmol, 1.0 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (or after 4 hours), cool the flask back to 0 °C. Cautiously and slowly add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 1-ethynylcycloheptanol as a solid or oil.

Protocol II: In Situ Generation of Lithium Acetylide

This method is advantageous when large quantities are needed and the infrastructure for handling acetylene gas is available. It involves the deprotonation of acetylene by a strong base, typically n-butyllithium (n-BuLi).

Expertise & Experience: Causality Behind Experimental Choices
  • Base Selection: n-Butyllithium is a very strong base, capable of deprotonating the terminal alkyne (pKa ≈ 25) to form the lithium acetylide.[12] It is crucial to use an accurate titration of the n-BuLi solution to ensure correct stoichiometry.

  • Temperature Control: The deprotonation and subsequent addition to the ketone are performed at very low temperatures (-78 °C) for several reasons:

    • To ensure the solubility of acetylene gas in the solvent.

    • To prevent side reactions of the highly reactive n-BuLi.

    • To avoid the disproportionation of monolithium acetylide to the insoluble and less reactive dilithium acetylide.[3]

  • Acetylene Delivery: Acetylene gas is bubbled through the solution. It is essential to remove any acetone vapor from the acetylene cylinder by passing it through a trap, as acetone will react with the n-BuLi.

Detailed Experimental Protocol

Materials:

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Acetylene gas (in a cylinder)

  • Cycloheptanone

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up reagents as in Protocol I

Procedure:

  • Setup: In a flame-dried, three-neck flask under an argon atmosphere, add 100 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Acetylide Formation: Bubble acetylene gas through the cold THF for 20-30 minutes to create a saturated solution.

  • Deprotonation: Slowly add n-BuLi solution (1.6 M in hexanes, 30.5 mL, 48.9 mmol, 1.2 equiv) dropwise to the acetylene solution at -78 °C. A white precipitate of lithium acetylide may form. Stir the suspension for 30 minutes at -78 °C.[3]

  • Ketone Addition: Add cycloheptanone (4.58 g, 40.8 mmol, 1.0 equiv) dropwise to the lithium acetylide suspension at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then remove the cold bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours.

  • Work-up and Purification: Follow steps 5-8 from Protocol I.

Comparative Analysis and Data

ParameterProtocol I: Li Acetylide ComplexProtocol II: In Situ GenerationProtocol III: Grignard Reagent
Alkynylating Agent LiC≡CH·H₂NCH₂CH₂NH₂LiC≡CH (from Acetylene + n-BuLi)BrMgC≡CH
Convenience High (uses stable solid)Moderate (requires gas handling)Moderate (reagent often prepared)
Key Reagents Lithium acetylide complexAcetylene gas, n-ButyllithiumEthynylmagnesium bromide/chloride
Typical Temp. 0 °C to RT-78 °C to RT0 °C to RT
Pros No gas handling, reliableCost-effective for large scaleTolerant of more functional groups
Cons Reagent is expensive, hygroscopicRequires handling of flammable gasCan be slower, yields may vary
Typical Yield 75-90%70-85%60-80%

Product Characterization: 1-Ethynylcycloheptanol

The identity and purity of the synthesized 1-ethynylcycloheptanol should be confirmed using standard spectroscopic techniques.

PropertyData
Appearance White to off-white solid or colorless oil
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Melting Point ~35-37 °C
Boiling Point ~85-87 °C at 15 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 2.45 (s, 1H, -C≡CH), 1.90-1.50 (m, 13H, -CH₂- and -OH)
¹³C NMR (CDCl₃, 100 MHz) δ 88.1 (-C≡CH), 71.5 (-C≡CH), 69.0 (C-OH), 41.0, 29.5, 22.0 (cycloheptyl carbons)
IR (KBr or neat, cm⁻¹) ~3300 (broad, O-H stretch), ~3300 (sharp, ≡C-H stretch), ~2100 (C≡C stretch, weak)[13][14]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive/quenched acetylide reagent.Ensure all glassware is rigorously dry and the reaction is under a strict inert atmosphere. Use freshly opened or properly stored reagents. Titrate n-BuLi before use.
Recovery of Starting Material Insufficient reagent or reaction time.Use a slight excess (1.1-1.2 equiv) of the alkynylating agent. Increase reaction time and monitor by TLC.
Formation of Side Products Reaction temperature too high.Maintain low temperatures during the addition of reagents, especially for the in situ protocol.
Difficult Purification Presence of ethylenediamine (from Protocol I).During work-up, perform an additional wash with dilute aqueous HCl to protonate and remove the diamine into the aqueous layer.

Conclusion

The alkynylation of cycloheptanone to produce 1-ethynylcycloheptanol is a robust and fundamental transformation in organic synthesis. By understanding the principles behind reagent choice, reaction conditions, and safety protocols, researchers can reliably access this valuable synthetic intermediate. The use of lithium acetylide ethylenediamine complex offers a convenient and safe procedure, while in situ generation provides a cost-effective alternative for larger-scale applications. Careful execution of the detailed protocols and purification procedures outlined in this guide will ensure high yields and purity, paving the way for further synthetic explorations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92%.
  • Wikipedia. (2023). Alkynylation. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Lithium acetylide ethylenediamine complex - SAFETY DATA SHEET.
  • Wikipedia. (2023). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011). Lithium acetylide, ethylenediamine complex 25 wt.% slurry in toluene - SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Lithium acetylide, ethylenediamine complex.
  • Midland, M. M., & McLoughlin, J. I. (1984). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Organic Syntheses, 62, 9. doi:10.15227/orgsyn.062.0009
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Formation of Alkynes Via Double Elimination Of Halides. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 1-ethynyl-1-cycloheptanol. This versatile propargylic alcohol serves as an exceptional starting material for the construction of diverse and novel heterocyclic compounds, particularly those featuring a spirocyclic junction at the C1 position. We will explore three distinct and powerful synthetic strategies: Gold(I)-catalyzed intramolecular cycloisomerization, electrophilic cyclization of derived N-propargyl amides for spiro-oxazoline synthesis, and a Meyer-Schuster rearrangement followed by cyclocondensation. Each section provides a theoretical framework, explaining the underlying chemical principles and mechanistic rationale, followed by a detailed, step-by-step experimental protocol.

Introduction: The Strategic Value of this compound

This compound is a bifunctional building block of significant interest in modern organic synthesis.[1] Its structure incorporates two key reactive sites: a nucleophilic tertiary hydroxyl group and a terminal alkyne, a functional group renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds.[2] The rigid cycloheptane ring provides a robust, three-dimensional scaffold, making this molecule an ideal precursor for the synthesis of spiro-heterocycles—a structural motif of increasing importance in drug discovery due to its ability to confer conformational rigidity and novel spatial arrangements.[3][4]

This guide details methodologies to leverage these reactive centers for the creation of complex heterocyclic systems, providing a foundation for library synthesis and the exploration of new chemical space.

Strategic Overview of Synthetic Pathways

The dual functionality of this compound allows for several divergent synthetic approaches to heterocyclic systems. The primary strategies discussed herein involve either direct intramolecular cyclization or a preliminary functional group interconversion to set the stage for a subsequent ring-closing event.

G cluster_0 Direct Cyclization cluster_1 Functional Group Interconversion cluster_2 Rearrangement & Cyclocondensation start This compound p1 Gold(I)-Catalyzed Cycloisomerization start->p1 p2_step1 Intermediate Formation (e.g., N-Propargyl Amide) start->p2_step1 p3_step1 Meyer-Schuster Rearrangement start->p3_step1 p1_out Spiro-Dihydrofuran p1->p1_out 6-endo-dig p2_step2 Electrophilic Cyclization p2_step1->p2_step2 p2_out Spiro-Oxazoline p2_step2->p2_out p3_step2 α,β-Unsaturated Ketone p3_step1->p3_step2 p3_step3 Reaction with Binucleophile p3_step2->p3_step3 p3_out Spiro-Fused Pyrazole/ Pyrimidine p3_step3->p3_out

Caption: Divergent synthetic pathways from this compound.

Pathway I: Gold(I)-Catalyzed Cycloisomerization to Spiro-Dihydrofurans

Expertise & Mechanistic Insight

Gold(I) catalysts are exceptionally soft Lewis acids with a high affinity for carbon-carbon multiple bonds (alkynophilicity).[5] This property allows for the powerful activation of the alkyne in this compound towards intramolecular nucleophilic attack by the pendant tertiary hydroxyl group. The reaction proceeds via a 6-endo-dig cyclization pathway, which is often favored in gold catalysis over the alternative 5-exo-dig pathway for terminal alkynols, leading to the formation of a six-membered dihydrofuran ring spiro-fused to the cycloheptane core.[6] The catalytic cycle involves coordination of the Au(I) species to the alkyne, intramolecular attack of the alcohol, and subsequent protodeauration to release the product and regenerate the active catalyst.

G A This compound + [L-Au]+ B π-Complex Formation A->B Coordination C Intramolecular Nucleophilic Attack (6-endo-dig) B->C Cyclization D Vinyl-Gold Intermediate C->D E Protodeauration (H+) D->E F Spiro-Dihydrofuran Product + [L-Au]+ E->F Release F->A Catalyst Regeneration

Caption: Catalytic cycle for Au(I)-catalyzed cycloisomerization.

Experimental Protocol: Synthesis of 1-Oxa-spiro[5.6]dodec-3-ene

Materials:

  • This compound (1.0 mmol, 138.2 mg)

  • (Triphenylphosphine)gold(I) chloride [Ph3PAuCl] (0.02 mmol, 9.9 mg)

  • Silver tetrafluoroborate [AgBF4] (0.02 mmol, 3.9 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Activation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N2 or Ar), add (triphenylphosphine)gold(I) chloride and silver tetrafluoroborate. Add 5 mL of anhydrous DCM and stir the suspension in the dark for 15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.

  • Reaction Initiation: In a separate flask, dissolve this compound in 5 mL of anhydrous DCM. Transfer this solution via cannula to the flask containing the activated catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO3 solution. Stir for 5 minutes, then transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure spiro-dihydrofuran product.

Data Summary
Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)
[Ph3PAu]BF42DCM251.5~92%
[IPrAu]NTf21Toluene601~95%
AuCl35MeCN806~75%
Yields are representative and may vary based on precise conditions and scale.

Pathway II: Synthesis of Spiro-Oxazolines via N-Propargyl Amide Intermediates

Expertise & Mechanistic Insight

Oxazolines are valuable heterocyclic motifs in medicinal chemistry and as chiral ligands.[7][8] This pathway demonstrates a two-step sequence involving the conversion of the propargylic alcohol into an N-propargyl amide, followed by an electrophile-induced cyclization. The initial step, a Ritter-type reaction, involves the acid-catalyzed generation of a stable tertiary propargylic carbocation, which is then trapped by a nitrile to form a nitrilium ion intermediate. Hydrolysis yields the N-propargyl amide.[9]

The subsequent cyclization is an electrophilic process. An electrophile (e.g., I2, Br2) activates the alkyne, promoting a 5-exo-dig intramolecular attack by the amide oxygen. This highly regioselective cyclization is favored by Baldwin's rules and results in the formation of a five-membered oxazoline ring containing an exocyclic, functionalized alkylidene group.

G cluster_0 Step A: Ritter Reaction cluster_1 Step B: Electrophilic Cyclization A_start This compound A_int1 Propargyl Carbocation A_start->A_int1 H+ A_int2 Nitrilium Ion A_int1->A_int2 + R-CN A_end N-Propargyl Amide A_int2->A_end H2O B_start N-Propargyl Amide B_int1 Iodonium Intermediate B_start->B_int1 + I2 B_end Spiro-Oxazoline B_int1->B_end 5-exo-dig attack

Caption: Two-step workflow for the synthesis of spiro-oxazolines.

Experimental Protocol

Step A: Synthesis of N-(1-ethynylcycloheptyl)acetamide

  • To a stirred solution of this compound (1.0 mmol, 138.2 mg) in acetonitrile (5 mL) at 0 °C, slowly add concentrated sulfuric acid (0.5 mL).

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice (20 g) and basify to pH ~8 by the slow addition of aqueous ammonia.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify by column chromatography (Hexanes:Ethyl Acetate) to yield the N-propargyl amide intermediate.

Step B: Synthesis of (Z)-5-(1-iodomethylene)-4,4-cycloheptane-spiro-2-methyloxazoline

  • Dissolve the N-(1-ethynylcycloheptyl)acetamide (1.0 mmol) in anhydrous acetonitrile (10 mL) in a flask protected from light.

  • Add sodium bicarbonate (2.0 mmol, 168 mg).

  • Add a solution of iodine (1.2 mmol, 305 mg) in acetonitrile (5 mL) dropwise at room temperature.

  • Stir the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify by flash chromatography to obtain the target spiro-oxazoline.

Data Summary
StepReactionKey ReagentsTemp (°C)Time (h)Yield (%)
ARitter ReactionH2SO4, MeCN0 to 254~85%
BIodocyclizationI2, NaHCO3253~90%
Yields are representative and may vary.

Pathway III: Meyer-Schuster Rearrangement and Pyrazole Synthesis

Expertise & Mechanistic Insight

This strategy transforms the propargylic alcohol into an α,β-unsaturated ketone via an acid-catalyzed Meyer-Schuster rearrangement.[10] This classic reaction proceeds through protonation of the hydroxyl group, elimination of water to form an allene carbocation, followed by attack of a water molecule and tautomerization to yield the conjugated enone. This enone is a powerful Michael acceptor.

The resulting cycloheptenylidenemethyl ketone is an ideal substrate for cyclocondensation reactions with binucleophiles to form five- or six-membered heterocycles. For instance, reaction with hydrazine hydrate will readily form a spiro-fused pyrazole derivative through a sequence of Michael addition, intramolecular cyclization, and dehydration.[11]

G A This compound B Meyer-Schuster Rearrangement (H+) A->B C α,β-Unsaturated Ketone Intermediate B->C D Cyclocondensation (+ Hydrazine) C->D E Spiro-Fused Pyrazole Product D->E

Caption: Linear synthesis of spiro-pyrazoles via rearrangement.

Experimental Protocol

Step A: Meyer-Schuster Rearrangement to 2-(cycloheptyliden)ethan-1-one

  • Dissolve this compound (1.0 mmol, 138.2 mg) in a mixture of formic acid (5 mL) and water (1 mL).

  • Heat the solution to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and neutralize carefully with saturated aqueous NaHCO3.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the α,β-unsaturated ketone.

Step B: Cyclocondensation to form Spiro-pyrazole

  • Dissolve the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol, ~60 µL).

  • Add a catalytic amount of acetic acid (2 drops).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the spiro-fused pyrazole.

Data Summary
StepReactionKey ReagentsTemp (°C)Time (h)Yield (%)
AMeyer-SchusterHCOOH/H2O806~70%
BPyrazole FormationN2H4·H2O, AcOHReflux4~88%
Yields are representative and may vary.

Conclusion

This compound has been demonstrated as a remarkably versatile and powerful starting material for the synthesis of novel spiro-heterocyclic compounds. The protocols detailed herein, leveraging gold catalysis, electrophilic cyclization, and rearrangement/cyclocondensation strategies, provide reliable and efficient pathways to diverse molecular scaffolds. These methods offer a robust platform for medicinal chemists and researchers to generate libraries of complex molecules for biological screening and to explore new frontiers in drug development. Further exploration of cycloaddition reactions and multicomponent reactions starting from this building block represents a promising avenue for future research.

References

  • Title: Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides Source: Molecules (MDPI) URL: [Link]

  • Title: this compound Source: ChemBK URL: [Link]

  • Title: Mercury(II)-induced cyclization of acetylenic alcohols Source: Journal of the American Chemical Society URL: [Link]

  • Title: Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of 2-oxazolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides Source: Organic Chemistry International URL: [Link]

  • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: PMC (NIH) URL: [Link]

  • Title: Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block Source: Nature Communications URL: [Link]

  • Title: 1-Ethynylcyclohexanol Source: Wikipedia URL: [Link]

  • Title: Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles Source: ECSOC-24 URL: [Link]

  • Title: Synthesis of some spiroheterocycles Source: Indian Journal of Chemistry URL: [Link]

  • Title: Acetylene in Organic Synthesis: Recent Progress and New Uses Source: PMC (NIH) URL: [Link]

  • Title: Acid‐Catalyzed Cyclization Reactions of Substituted Acetylenic Ketones Source: Semantic Scholar URL: [Link]

  • Title: Spiro Heterocycles in Organic Electronics: Synthesis and Applications Source: Walsh Medical Media URL: [Link]

  • Title: Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis Source: Molecules (MDPI) URL: [Link]

  • Title: Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives Source: PMC (NIH) URL: [Link]

  • Title: Process for preparing 1-ethynylcyclohexanol and homologues Source: Google Patents URL
  • Title: Unlock Chemical Synthesis: The Power of 1-Ethynyl-1-cyclohexanol Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Gold(I)-Catalyzed Approaches with Arylalkyne Activation Source: Encyclopedia.pub URL: [Link]

  • Title: One-pot Diels–Alder cycloaddition/gold(I)-catalyzed 6-endo-dig cyclization for the synthesis of the complex bicyclo[3.3.1]alkenone framework Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction Source: PMC (NIH) URL: [Link]

  • Title: Synthesis and transformations of heterocycles via pseudocyclic reactions Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: 1-Ethynylcyclohexanol Source: PubChem URL: [Link]

  • Title: Gold-catalyzed alkyne-diol bicycloketalization enables enantioselective divergent total syntheses of attenols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Synthesis of Some Heterocyclic Compounds Derived from Furfural Source: Opast Publishing Group URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethynyl-1-cycloheptanol (CAS 2809-78-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the optimal synthesis of this valuable alkynyl alcohol intermediate.

Introduction

This compound is a key building block in organic synthesis, prized for its dual reactivity that allows for a wide range of chemical transformations. The presence of both a hydroxyl group and a terminal alkyne enables its participation in reactions such as nucleophilic additions, esterification, and Sonogashira couplings.[1] This versatility makes it an important intermediate in the synthesis of complex molecules in the pharmaceutical and materials science industries.

This guide will focus on the most common and effective methods for the synthesis of this compound, primarily through the ethynylation of cycloheptanone. We will delve into the optimization of reaction conditions, troubleshooting common issues, and provide detailed experimental protocols to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the nucleophilic addition of an acetylide anion to cycloheptanone. The primary sources of the acetylide anion are:

  • Lithium Acetylide: Generated in situ from acetylene and a strong base like n-butyllithium. This method offers good yields but requires careful handling of pyrophoric reagents.

  • Ethynylmagnesium Bromide (Grignard Reagent): A commercially available or freshly prepared Grignard reagent that provides a convenient and effective route.[2]

  • Sodium Acetylide in Liquid Ammonia: A classic method that is effective but requires specialized equipment for handling liquid ammonia.[3]

Q2: What is the typical yield I can expect for this reaction?

A2: The yield of this compound is highly dependent on the chosen method, the purity of reagents, and the strict adherence to anhydrous reaction conditions. With optimized protocols, yields can range from 65% to over 90%.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A common TLC system is a mixture of hexane and ethyl acetate. The disappearance of the cycloheptanone spot and the appearance of a new, more polar spot for the product alcohol indicate the reaction's progression.

Q4: What are the key safety precautions I should take during this synthesis?

A4: The primary hazards are associated with the reagents used:

  • Acetylene Gas: Highly flammable and can form explosive mixtures with air. It should be handled in a well-ventilated fume hood, away from ignition sources.

  • Organolithium Reagents (e.g., n-butyllithium): Pyrophoric and react violently with water. Strict anhydrous and inert atmosphere techniques are essential.

  • Grignard Reagents: Highly reactive with water and protic solvents. Anhydrous conditions are crucial.

  • Liquid Ammonia: Corrosive and requires a well-ventilated area and appropriate personal protective equipment (PPE).

Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides practical solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet glassware or solvents: Organometallic reagents (Grignard, organolithium) are extremely sensitive to moisture.- Thoroughly dry all glassware in an oven ( >120°C) overnight and cool under an inert atmosphere (N₂ or Ar). - Use freshly distilled anhydrous solvents.
2. Inactive Grignard or organolithium reagent: The reagent may have degraded due to improper storage or handling.- Titrate the reagent before use to determine its exact molarity. - If the reagent is old or has been exposed to air, prepare it fresh.
3. Poor quality starting materials: Impurities in cycloheptanone can interfere with the reaction.- Purify cycloheptanone by distillation before use.
4. Incomplete reaction: The reaction may not have gone to completion.- Increase the reaction time or temperature (monitor by TLC/GC). - Ensure efficient stirring to maintain a homogeneous mixture.
Formation of Side Products 1. Enolization of cycloheptanone: The organometallic reagent can act as a base, deprotonating the α-carbon of the ketone.- Add the cycloheptanone solution slowly to the acetylide reagent at a low temperature (e.g., -78°C for lithium acetylide) to favor nucleophilic addition over deprotonation.
2. Wurtz-type coupling: Reaction of the organometallic reagent with any unreacted alkyl halide (if preparing the Grignard reagent in situ).- Ensure the complete formation of the Grignard reagent before adding the ketone.
3. Formation of a diol: Reaction of the product alkoxide with another molecule of cycloheptanone (less common).- Use a slight excess of the acetylide reagent to ensure all the ketone is consumed.
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup: This can make phase separation difficult.- Add a saturated solution of ammonium chloride (NH₄Cl) during the aqueous workup. - Brine washes can also help to break emulsions.
2. Product is volatile: The product may be lost during solvent removal.- Use a rotary evaporator with a cooled trap and carefully control the vacuum.
3. Co-distillation with impurities: Side products with similar boiling points can be difficult to separate.- Use fractional distillation under reduced pressure for purification.[4] A Vigreux column is often sufficient.

Experimental Protocols

Method A: Synthesis using Ethynylmagnesium Bromide

This protocol is adapted from standard procedures for the ethynylation of cyclic ketones.

Materials:

  • Cycloheptanone

  • Ethynylmagnesium bromide (0.5 M in THF)[5]

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup (N₂ or Ar)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas.

  • Under a positive pressure of nitrogen or argon, charge the flask with ethynylmagnesium bromide solution (1.2 equivalents).

  • Cool the flask to 0°C in an ice-water bath.

  • Dissolve cycloheptanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the cycloheptanone solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC until the cycloheptanone is consumed.

  • Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation. The boiling point is reported as 90-92°C at 12 Torr.[6]

Method B: Synthesis using Lithium Acetylide

This protocol is based on established procedures for the generation of lithium acetylide and subsequent reaction with ketones.[7]

Materials:

  • Acetylene gas

  • n-Butyllithium (n-BuLi) in hexanes

  • Cycloheptanone

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Set up a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous THF to the flask and cool it to -78°C using a dry ice/acetone bath.

  • Bubble acetylene gas through the cold THF for 15-20 minutes to create a saturated solution.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78°C. A white precipitate of lithium acetylide may form.

  • After the addition of n-BuLi, stir the mixture at -78°C for another 30 minutes.

  • Add a solution of cycloheptanone (1.0 equivalent) in anhydrous THF dropwise to the lithium acetylide suspension.

  • Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature and stir for an additional hour.

  • Quench, extract, and purify the product as described in Method A.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number2809-78-1[8]
Molecular FormulaC₉H₁₄O[9]
Molecular Weight138.21 g/mol [9]
Melting Point13.5-14.0 °C[6]
Boiling Point90-92 °C @ 12 Torr[6]
Density0.866 g/cm³[6]
pKa13.34 ± 0.20 (Predicted)[6]

Visualization & Formatting

Reaction Workflow Diagram

SynthesisWorkflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Glassware inert_atm Establish Inert Atmosphere (N2/Ar) reagents->inert_atm acetylide_formation Generate Acetylide (e.g., LiC≡CH or BrMgC≡CH) inert_atm->acetylide_formation ketone_addition Slow Addition of Cycloheptanone at Low Temp. acetylide_formation->ketone_addition stirring Stir at RT to Completion ketone_addition->stirring quench Quench with aq. NH4Cl stirring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Low Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues start Low Yield Obtained check_reagents Check Reagent Quality (Anhydrous? Titrated?) start->check_reagents check_conditions Review Reaction Conditions (Temp? Time? Stirring?) start->check_conditions check_workup Analyze Workup Procedure (Emulsions? Losses?) start->check_workup wet_reagents Dry Solvents/Glassware, Use Fresh Reagents check_reagents->wet_reagents optimize_temp Optimize Temperature (Low temp addition) check_conditions->optimize_temp optimize_time Increase Reaction Time check_conditions->optimize_time improve_extraction Use Brine/NH4Cl to Break Emulsions check_workup->improve_extraction careful_distillation Careful Vacuum Distillation check_workup->careful_distillation

Caption: Decision tree for troubleshooting low product yield.

References

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved January 18, 2026, from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Ethynyl-cyclohexanol. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). bis[2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl) ethoxy] diphenyl sulfurane. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). [- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-]. Retrieved January 18, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2809-78-1). Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Unlock Chemical Synthesis: The Power of 1-Ethynyl-1-cyclohexanol. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved January 18, 2026, from [Link]

  • Chegg. (2020, March 11). Solved with cycloheptanone in die dilute acid. (c) Lithium. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved January 18, 2026, from [Link]

  • Sci-Hub. (n.d.). Stereoselective Synthesis of Cycloheptanone Derivatives via an Intermolecular [5 + 2] Cycloaddition Reaction. Retrieved January 18, 2026, from [Link]

  • Indiana University. (n.d.). Studies onLithium Acetylide. Retrieved January 18, 2026, from [Link]

  • YouTube. (2022, April 7). Vacuum Distillation. Retrieved January 18, 2026, from [Link]

  • YouTube. (2015, June 12). Solvent Vacuum Distillation. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 18, 2026, from [Link]

  • M-Chem. (n.d.). compared using 13C nmr spectroscopy. Retrieved January 18, 2026, from [Link]

Sources

Common side reactions and byproducts in 1-Ethynyl-1-cycloheptanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-ethynyl-1-cycloheptanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and byproducts encountered during this synthetic procedure. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experiments.

I. Troubleshooting Guide: Common Experimental Issues

This section focuses on specific problems you might face during the synthesis and offers step-by-step solutions based on established chemical principles.

Question 1: Low or No Product Yield

"I've followed the standard procedure for the ethynylation of cycloheptanone, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?"

Answer:

Several factors can contribute to low or no product yield in this reaction. A systematic approach to troubleshooting is crucial.

1. Incomplete Deprotonation of Acetylene: The first critical step is the formation of the acetylide anion, which acts as the nucleophile.[1] Incomplete deprotonation will naturally lead to a lower concentration of the active nucleophile and, consequently, a poor yield.

  • Root Cause Analysis:

    • Weak Base: The base used to deprotonate acetylene must be strong enough. Sodium amide (NaNH₂) or lithium acetylide are common choices.[1] Using a weaker base like sodium hydroxide in a non-polar aprotic solvent will be ineffective.

    • Moisture Contamination: Acetylide anions are highly basic and will be quenched by any protic solvent, including trace amounts of water in your reagents or glassware.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator. Use anhydrous solvents.

    • Verify Base Strength and Quality: Use a freshly opened or properly stored strong base. If preparing sodium amide in situ, ensure the reaction with sodium metal and liquid ammonia goes to completion.

2. Inefficient Nucleophilic Addition: Even with sufficient acetylide anion, the nucleophilic attack on the carbonyl carbon of cycloheptanone can be hindered.

  • Root Cause Analysis:

    • Steric Hindrance: While cycloheptanone is not the most sterically hindered ketone, bulky substituents on the acetylene or impurities in the ketone can slow down the reaction.

    • Low Reaction Temperature: The reaction is often carried out at low temperatures (e.g., in liquid ammonia), but if the temperature is too low, the reaction rate may be significantly reduced.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: While maintaining a low temperature is necessary to control side reactions, you may need to allow the reaction to stir for a longer period or slightly increase the temperature towards the end of the addition.

    • Purity of Starting Materials: Use freshly distilled cycloheptanone to remove any acidic impurities or aldol condensation byproducts.

3. Product Loss During Workup and Purification: The desired product can be lost during the extraction and purification steps.

  • Root Cause Analysis:

    • Incomplete Extraction: this compound has some water solubility, especially if the aqueous phase is basic.

    • Decomposition During Distillation: The product can be sensitive to high temperatures and may decompose during distillation if the vacuum is not sufficient or if the pot temperature is too high.

  • Troubleshooting Steps:

    • Thorough Extraction: After quenching the reaction with a proton source (like ammonium chloride or a dilute acid), ensure you perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Careful Purification: Use vacuum distillation with a well-controlled temperature and pressure.[2] Recrystallization from a suitable solvent can also be an effective purification method for this compound, which has a melting point around 30-33°C.[3]

Question 2: Presence of an Unexpected Carbonyl-Containing Impurity

"My crude product shows a significant impurity with a carbonyl stretch in the IR spectrum, and it doesn't seem to be unreacted cycloheptanone. What could this be?"

Answer:

The most likely culprit for an unexpected carbonyl-containing impurity is a byproduct from a Favorskii rearrangement .[4][5] This is a known side reaction for α-halo ketones, but can also be initiated under strongly basic conditions with certain ketones.

  • Mechanism of Favorskii Rearrangement:

    • Under strongly basic conditions, an enolate of cycloheptanone is formed.

    • If any oxidizing agent or a source of a leaving group is present, an α-substituted cycloheptanone can be formed in situ.

    • This intermediate can then undergo an intramolecular cyclization to form a highly strained cyclopropanone intermediate.[5]

    • The cyclopropanone is then attacked by a nucleophile (in this case, it could be the hydroxide from the workup or the alkoxide if an alcohol is used as a solvent), leading to ring-opening and the formation of a ring-contracted carboxylic acid derivative (e.g., a cyclopentanecarboxylic acid derivative).[4][6]

  • Troubleshooting and Prevention:

    • Control of Basicity and Temperature: Avoid excessively harsh basic conditions and prolonged reaction times at higher temperatures, which can favor the rearrangement.

    • Purity of Starting Materials: Ensure your cycloheptanone is free from α-halo impurities.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation that might lead to intermediates prone to rearrangement.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

Question 3: What are the primary byproducts to expect in this synthesis?

Answer:

Besides the potential for Favorskii rearrangement products, there are a few other common byproducts to be aware of:

  • Unreacted Cycloheptanone: This is the most common impurity, especially if the reaction does not go to completion. It can usually be removed by careful distillation or column chromatography.

  • Polymerization Products: Acetylene and its derivatives can polymerize under certain conditions, especially in the presence of transition metal impurities or upon exposure to air and heat.[2] This can result in the formation of a dark, tarry residue.

  • Diol Formation: If there is an excess of the acetylide anion or if the reaction conditions are not carefully controlled, a second molecule of cycloheptanone can react with the initial product, leading to the formation of a diol. However, this is generally less common than with smaller, more reactive ketones.

Byproduct/ImpurityFormation ConditionsIdentificationMitigation Strategy
Unreacted CycloheptanoneIncomplete reactionGC-MS, ¹H NMROptimize reaction time, temperature, and stoichiometry.
Favorskii Rearrangement ProductsStrong base, high temperature, impuritiesIR (carbonyl stretch), GC-MS, ¹H NMRControl basicity and temperature, use pure starting materials.
Polymerization ProductsHeat, air, metal impuritiesInsoluble, dark residueUse an inert atmosphere, purify reagents.
Question 4: What is the role of liquid ammonia in this reaction?

Answer:

Liquid ammonia serves as a solvent for the reaction between sodium metal and acetylene to form sodium acetylide.[3][7] It is an excellent solvent for this purpose for several reasons:

  • Low Boiling Point: Its low boiling point (-33 °C) allows for the reaction to be carried out at a low temperature, which helps to control the exothermicity of the reaction and minimize side reactions.

  • Solubility of Reagents: It readily dissolves both sodium metal (forming a characteristic blue solution) and acetylene gas.

  • Acidity: While it is a protic solvent, its pKa is high enough that it is not significantly deprotonated by the acetylide anion.

Question 5: Can I use a silyl-protected acetylene for this reaction?

Answer:

Yes, using a silyl-protected acetylene, such as trimethylsilylacetylene (TMSA), is a common and often advantageous strategy.[2]

  • Advantages:

    • Improved Safety and Handling: Silyl-protected acetylenes are liquids and are generally easier and safer to handle than acetylene gas.

    • Controlled Stoichiometry: It is much easier to accurately measure a liquid reagent than to control the addition of a gas.

    • Reduced Side Reactions: The silyl group can prevent unwanted side reactions at the terminal alkyne position.

  • Procedure:

    • Deprotonation: TMSA is typically deprotonated with a strong base like n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF).

    • Addition to Cycloheptanone: The resulting lithium trimethylsilylacetylide is then added to the cycloheptanone.

    • Deprotection: The trimethylsilyl group is then removed in a subsequent step, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a base like potassium carbonate in methanol.[8][9]

Below is a DOT script visualizing the silyl-protected alkyne workflow.

silyl_protected_workflow start Start with TMS-Acetylene deprotonation Deprotonation with n-BuLi in THF start->deprotonation addition Addition to Cycloheptanone deprotonation->addition silylated_product Formation of Silyl-protected Alcohol addition->silylated_product deprotection Deprotection with TBAF or K2CO3/MeOH silylated_product->deprotection final_product This compound deprotection->final_product

Sources

Purification techniques for high-purity 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 1-Ethynyl-1-cycloheptanol. This resource is designed for researchers, scientists, and professionals in drug development who require this crucial intermediate in its highest purity for their synthetic endeavors. Here, we will explore common purification challenges and provide robust, field-tested solutions to ensure the integrity of your research and development pipeline.

The Criticality of Purity in Synthesis

This compound is a key building block in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and complications in downstream processing and biological testing. Achieving high purity (typically >99%) is therefore not just a matter of procedural correctness but a fundamental requirement for reproducible and reliable scientific outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Question 1: What are the most common impurities found in crude this compound and how do they arise?

Answer: The primary impurities often stem from the synthesis process itself, which typically involves the addition of an ethynyl anion (from a source like lithium acetylide or ethynylmagnesium bromide) to cycloheptanone. Common impurities include:

  • Unreacted Cycloheptanone: Incomplete reaction can leave residual starting material. This is often observed when the reaction time is too short or the temperature is not optimal.

  • Polymerized Acetylene: Acetylenic compounds can be prone to polymerization, especially in the presence of trace metals or upon exposure to air and light. This often manifests as a dark, tarry residue.

  • Side-Products: Depending on the specific reaction conditions, side-products such as enolates or products from aldol condensation of cycloheptanone can form.

  • Solvent and Reagent Residues: Residual solvents (e.g., THF, diethyl ether) and quenching agents (e.g., ammonium chloride) can be carried through the workup.

Question 2: My purified this compound is a yellow oil, but the literature reports it as a white solid. What could be the issue?

Answer: this compound is indeed a low-melting solid, with a reported melting point around 31-33 °C. If your product is a yellow oil at room temperature, it is likely due to the presence of impurities that are depressing the melting point or the presence of colored byproducts. The yellow coloration often suggests the presence of oligomeric or polymeric materials derived from the ethynyl group. To address this, consider the following:

  • Re-purification: A second pass through a silica gel column or a recrystallization step may be necessary.

  • Charcoal Treatment: Decolorizing with activated charcoal can sometimes remove colored impurities. This is typically done by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, stirring for a short period, and then filtering off the charcoal.

  • Inert Atmosphere: Ensure that all purification and handling steps are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize air-oxidation and polymerization.

Question 3: I am losing a significant amount of product during column chromatography. How can I improve my recovery?

Answer: Product loss during column chromatography is a common challenge. Here are several factors to consider to improve your yield:

  • Choice of Stationary Phase: While silica gel is most common, it is slightly acidic and can sometimes cause degradation of sensitive compounds. If you suspect this is an issue, you can use deactivated silica (e.g., by adding 1% triethylamine to your eluent) or switch to a more neutral stationary phase like alumina.

  • Eluent Polarity: A step-gradient elution is often more effective than an isocratic one for separating the product from both less polar and more polar impurities. Start with a low polarity eluent (e.g., pure hexane) and gradually increase the polarity by adding ethyl acetate. This ensures that your product elutes in a sharp band. A typical gradient might be from 5% to 20% ethyl acetate in hexanes.

  • Column Loading: Overloading the column is a frequent cause of poor separation and product loss. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel.

  • Dry Loading vs. Wet Loading: For compounds that are not highly soluble in the initial eluent, dry loading can improve resolution and reduce tailing. This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding this to the top of your column.

Purification Protocols: A Step-by-Step Guide

Here we provide detailed protocols for the two most effective purification techniques for this compound.

Protocol 1: High-Resolution Flash Column Chromatography

This is the most versatile method for purifying this compound, especially when dealing with a mixture of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes. For every 1 gram of crude product, use approximately 50-100 grams of silica gel.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully apply the solution to the top of the silica bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution progress using TLC. Visualize the spots under a UV lamp and/or by staining with potassium permanganate. This compound should be UV active due to the alkyne group and will also stain with permanganate.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute the product.

  • Product Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

If the crude product is relatively pure (>90%), recrystallization can be a highly effective and scalable method for achieving high purity.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., hexanes, pentane, or a mixture of hexanes and a small amount of a more polar solvent like diethyl ether)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hexanes or pentane are good starting points.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Summary: Purification Technique Comparison

Purification TechniqueTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Flash Column Chromatography >99%60-85%Low to MediumHigh resolution, versatile for various impurities.Can be time-consuming, requires significant solvent volumes.
Recrystallization >99.5%70-95%HighSimple, cost-effective, highly scalable.Requires a relatively pure starting material, finding a suitable solvent can be challenging.
Distillation (under reduced pressure) >98%50-80%HighExcellent for removing non-volatile impurities.Potential for thermal degradation of the product.

Workflow and Decision Making

The choice of purification method depends on the initial purity of your crude product and the desired final purity. The following diagram illustrates a typical decision-making workflow.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_purity_assessment Purity Assessment cluster_purification_methods Purification Methods cluster_final_analysis Final Product Analysis Start Analyze Crude Product (TLC, NMR, GC-MS) Purity_Check Initial Purity > 90%? Start->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Yes Column_Chromatography Flash Column Chromatography Purity_Check->Column_Chromatography No Final_Analysis Analyze Final Product (Purity > 99%?) Recrystallization->Final_Analysis Column_Chromatography->Final_Analysis Success High-Purity Product Final_Analysis->Success Yes Re_Purify Re-Purify Final_Analysis->Re_Purify No Re_Purify->Column_Chromatography

Caption: Decision workflow for selecting a purification technique.

References

  • Synthesis and properties of this compound: While a specific paper detailing only the synthesis may be broad, general synthetic procedures are well-established in organic chemistry literature. For representative procedures, see: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition.
  • Flash Column Chromatography: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • Recrystallization Techniques: For a comprehensive guide on recrystallization, refer to: Purification of Laboratory Chemicals, 8th Edition, by W. L. F. Armarego and C. L. L. Chai. A summary of techniques can often be found on university chemistry websites, such as that of the University of California, Los Angeles (UCLA) Chemistry Department. [Link]

Troubleshooting low yields in the ethynylation of cycloheptanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethynylation of Cycloheptanone

Welcome to the technical support guide for the ethynylation of cycloheptanone. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial synthetic transformation. Our goal is to provide in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the success of your experiments.

Part 1: Fundamentals & Reaction Overview

The ethynylation of a ketone is a nucleophilic addition reaction where an acetylide anion attacks the electrophilic carbonyl carbon.[1][2] In the case of cycloheptanone, this reaction produces 1-ethynylcycloheptan-1-ol, a valuable propargylic alcohol intermediate in organic synthesis. The general transformation involves the deprotonation of a terminal alkyne, such as acetylene, to form a potent nucleophile, which then adds to the ketone.[1] An acidic work-up subsequently protonates the resulting alkoxide to yield the final alcohol product.

While seemingly straightforward, this reaction is sensitive to a variety of parameters. Low yields are a frequent complaint, often stemming from issues with reagent quality, reaction conditions, or competing side reactions. This guide will address these issues in a practical, question-and-answer format.

Core Reaction Mechanism

The fundamental mechanism involves three key steps: generation of the nucleophile, nucleophilic attack, and protonation.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation (Work-up) A H-C≡C-H (Acetylene) C H-C≡C:⁻ Li⁺ (Lithium Acetylide) A->C Deprotonation B Strong Base (e.g., n-BuLi) E Lithium Alkoxide Intermediate C->E Nucleophilic Attack D Cycloheptanone D->E G 1-ethynylcycloheptan-1-ol (Product) E->G Protonation F H₃O⁺ / NH₄Cl

Caption: General mechanism for the ethynylation of cycloheptanone.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues leading to poor yields and provides actionable solutions.

Category 1: Reagent & Substrate Issues

Q1: My reaction yields are non-existent or below 10%. I suspect a problem with my reagents. What should I check first?

A1: This is a classic symptom of failed acetylide formation or immediate quenching. The most common culprits are:

  • Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) and other organolithiums degrade over time, especially with improper storage. Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration. An unquantified, partially degraded reagent will result in incomplete deprotonation of acetylene.

  • Wet Solvents or Reagents: Acetylides are extremely strong bases and are instantly quenched by protic sources like water. All solvents (typically THF or diethyl ether) must be rigorously dried, for instance, by distillation from sodium/benzophenone or by passing through an activated alumina column.[1] Cycloheptanone should be distilled to remove water and other impurities.

  • Impure Acetylene Source: If you are bubbling acetylene gas, ensure it is passed through a drying tube (e.g., filled with CaCl₂) and preferably a cold trap (-78 °C) to remove moisture and acetone (if from a cylinder).

Q2: I'm using a pre-formed alkali metal amide like lithium amide (LiNH₂) instead of n-BuLi, but my yields are still poor. Why?

A2: While alkali metal amides are suitable bases, they present their own challenges.[3]

  • Poor Solubility: Lithium amide has low solubility in common ethereal solvents. This can make the deprotonation of acetylene slow and incomplete. Using a co-solvent like dimethyl sulfoxide (DMSO) or dimethylacetamide can improve solubility and activation, but may complicate the work-up.[3]

  • Reagent Quality: Commercial lithium amide can be of variable quality. Ensure you are using a fresh, high-purity grade.

  • Reaction Time: Due to heterogeneity, the reaction may require longer stirring times for complete acetylide formation compared to homogenous systems with n-BuLi.

Category 2: Reaction Condition Problems

Q3: My yield is consistently low (30-50%), and I see several spots on my TLC plate. What side reactions could be occurring?

A3: Moderate but impure yields often point to competing reaction pathways or suboptimal conditions.

  • Enolization of Cycloheptanone: Cycloheptanone has acidic α-protons. The acetylide, being a strong base, can deprotonate the ketone to form an enolate. This enolate can then participate in aldol-type self-condensation reactions, consuming your starting material and leading to high-molecular-weight impurities.[2]

    • Solution: Employ a "reverse addition" strategy. Prepare the lithium acetylide solution first, ensure it is fully formed, and then add the cycloheptanone solution to it slowly at low temperature (-78 °C to -40 °C). This ensures the ketone is always in the presence of a large excess of the desired nucleophile, favoring addition over deprotonation.

  • Incorrect Temperature Control: Temperature is critical.

    • Deprotonation: When using n-BuLi, the initial deprotonation of acetylene should be done at a very low temperature (-78 °C) to prevent side reactions with the solvent (THF).

    • Addition: The subsequent addition of cycloheptanone can often be performed at the same low temperature, followed by slow warming to 0 °C or room temperature to ensure the reaction goes to completion. Running the addition at too high a temperature can increase the rate of enolization and other side reactions.

Q4: How do I know if I'm adding the right amount of acetylene?

A4: The stoichiometry of acetylene is crucial.

  • For Gaseous Acetylene: When bubbling acetylene gas, it's difficult to measure by mass. A common practice is to bubble a slow, steady stream into the cooled base solution for a set period (e.g., 20-30 minutes) to ensure an excess is present. The formation of a white precipitate (lithium acetylide) is a good visual indicator.

  • Using a Surrogate: To avoid handling acetylene gas, consider using a protected alkyne like (trimethylsilyl)acetylene.[4] This allows for precise stoichiometric control. The TMS group can be removed later under mild conditions (e.g., K₂CO₃ in methanol).

Troubleshooting Workflow Diagram

G cluster_critical Critical Failures cluster_optimization Optimization Issues cluster_purification Work-up & Purification start Low Yield (<50%) in Cycloheptanone Ethynylation q1 Is yield near zero? start->q1 a1 Check Reagents: 1. Titrate n-BuLi. 2. Use anhydrous solvents. 3. Purify cycloheptanone. 4. Ensure dry acetylene source. q1->a1 Yes q2 Complex mixture on TLC? q1->q2 No a2 Side Reactions Likely: 1. Use reverse addition (add ketone to acetylide). 2. Maintain low temp (-78°C) during addition. 3. Check for ketone self-condensation. q2->a2 Yes q3 Clean reaction but low conversion? q2->q3 No a3 Incomplete Reaction: 1. Allow reaction to warm slowly to 0°C or RT. 2. Increase reaction time. 3. Ensure sufficient excess of acetylide. q3->a3 Yes q4 Product loss during work-up? q3->q4 No a4 Optimize Isolation: 1. Quench carefully with sat. NH₄Cl at 0°C. 2. Perform multiple extractions with Et₂O or EtOAc. 3. Purify via column chromatography (Silica, Hex/EtOAc).

Caption: A decision tree for troubleshooting low ethynylation yields.

Category 3: Work-up and Purification

Q5: I believe the reaction worked, but I'm losing most of my product during the work-up and purification. What are the best practices?

A5: A successful reaction can be ruined by a poor isolation strategy.

  • Quenching: The reaction must be quenched carefully. Vigorously adding water or acid to a cold solution containing excess organolithium can be dangerous. The recommended procedure is to cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mild proton source that neutralizes the alkoxide and quenches any remaining acetylide or n-BuLi without causing significant side reactions.

  • Extraction: The product, 1-ethynylcycloheptan-1-ol, is moderately polar. Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Perform at least three extractions of the aqueous layer to ensure complete recovery of the product. Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Purification:

    • Distillation: If the product is the major component and impurities are non-volatile, vacuum distillation can be effective. However, propargylic alcohols can be thermally sensitive.

    • Flash Column Chromatography: This is the most reliable method for purification. A silica gel column with a gradient eluent system, typically starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, will effectively separate the product from non-polar starting materials and more polar side products.

Part 3: Optimized Experimental Protocol

This protocol describes a standard lab-scale procedure for the ethynylation of cycloheptanone using n-BuLi and acetylene gas.

Materials & Reagents:

Reagent/MaterialQuantity (10 mmol scale)Molar Mass ( g/mol )Notes
Cycloheptanone1.12 g (1.2 mL)112.17Freshly distilled
n-Butyllithium8.8 mL of 2.5 M in hexanes64.06Titrated solution (use 2.2 eq)
Acetylene GasExcess26.04Passed through a drying agent
Anhydrous THF50 mL-Distilled from Na/benzophenone
Sat. aq. NH₄Cl20 mL-For quenching
Diethyl Ether~100 mL-For extraction
Anhydrous MgSO₄~5 g-For drying

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a septum. Maintain a positive pressure of dry argon or nitrogen throughout the experiment.

  • Acetylide Formation:

    • Charge the flask with 40 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly bubble dry acetylene gas through the solution for 20-30 minutes.

    • While maintaining the acetylene flow, add the n-butyllithium solution (8.8 mL, 22 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the resulting white slurry at -78 °C for an additional 30 minutes. Stop the acetylene flow and switch to a gentle argon/nitrogen stream.

  • Nucleophilic Addition:

    • Prepare a solution of cycloheptanone (1.12 g, 10 mmol) in 10 mL of anhydrous THF.

    • Add the cycloheptanone solution dropwise to the lithium acetylide slurry at -78 °C over 20 minutes.

    • After the addition, allow the reaction mixture to stir at -78 °C for 1 hour.

    • Remove the cooling bath and allow the mixture to warm slowly to 0 °C over approximately 1 hour.

  • Work-up:

    • While stirring at 0 °C, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution dropwise.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

    • Separate the layers. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine all organic layers, wash once with 50 mL of brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford pure 1-ethynylcycloheptan-1-ol.

References

  • Alkynyl
  • The Mechanism of Base-Catalyzed Ethynylation in Donor Solvents.
  • Ethynylation of ketones and aldehydes to obtain alcohols - Google P
  • Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites - ResearchG
  • Aldehydes And Ketones Important Reactions - Jack Westin.
  • Mono-Silylated Acetylenes: Reactions at the Terminal Carbon - Gelest Technical Library.
  • The purification method of cyclopentanone - Google P
  • Purification of cyclopentanone - Google P
  • Catalytic Condensation of Carbonyl Compounds during the Synthesis of Cyclohexanone in the Production of Caprolactam - ResearchG
  • Favorskii rearrangement - Wikipedia.
  • Favorskii Rearrangement - Organic Chemistry Tutor.
  • Favorskii reaction - Grokipedia.
  • Favorskii Rearrangement - NROChemistry.

Sources

Stability and storage guidelines for 1-Ethynyl-1-cycloheptanol to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethynyl-1-cycloheptanol (CAS No. 2809-78-1). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate throughout its storage and use. The following information has been structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.

Disclaimer: Specific stability data for this compound is not extensively published. The following guidelines are based on data from the closely related analog, 1-Ethynyl-1-cyclohexanol, and established principles of organic chemistry for terminal alkynes and tertiary alcohols. Always refer to the Safety Data Sheet (SDS) provided by your specific supplier.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the optimal long-term storage conditions for this compound?

To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize contact with oxygen and moisture.[3] While some suppliers suggest room temperature, storage in a cool and dark place, ideally below 15°C, is preferable to further reduce the rate of potential decomposition.

Q2: The material was delivered at ambient temperature. Is this a concern?

Short-term exposure to ambient temperatures during shipping is generally acceptable for this compound. It is considered stable under normal conditions for transport.[1] However, upon receipt, it should be immediately transferred to the recommended long-term storage conditions to maximize its shelf life.

Q3: What is the expected shelf life of this compound?

While a specific expiration date should be provided by the manufacturer, when stored correctly under an inert atmosphere and protected from light and heat, the compound should remain stable for at least 1-2 years. Regular quality control is recommended for material stored longer than this period or for highly sensitive applications.

Q4: I've noticed the material has a low melting point. Can it be stored as a liquid or solid?

This compound has a reported melting point between 13.5-14.0°C.[4] This means it may exist as either a colorless liquid or a white to off-white solid depending on the ambient temperature of your laboratory.[4] Storing it as a solid in a refrigerator is perfectly acceptable and may even be beneficial in slowing down potential degradation pathways. If it is a liquid, ensure the container is properly sealed to prevent vapor loss.

Q5: What materials and chemical classes are incompatible with this compound?

This compound should be stored away from a range of incompatible materials to prevent vigorous and potentially hazardous reactions. The primary incompatibilities are summarized in the table below. The terminal alkyne is acidic (pKa ≈ 25) and can react with strong bases to form acetylides.[5][6]

Incompatible ClassSpecific ExamplesRationale for Incompatibility
Strong Oxidizing Agents Peroxides, Nitric Acid, Perchlorates, PermanganatesThe alkyne functional group can undergo oxidative cleavage, leading to decomposition.[1][7][8]
Strong Acids Hydrochloric Acid, Sulfuric AcidCan catalyze hydration or other reactions of the alkyne and potentially the tertiary alcohol.[1][9]
Strong Bases Sodium Hydroxide, Sodium Amide, Grignard ReagentsThe terminal alkyne proton is acidic and will be deprotonated by strong bases.[1][10][11] While this is a useful synthetic transformation, it is an incompatibility for storage.
Acid Chlorides & Anhydrides Acetyl Chloride, Acetic AnhydrideWill react with the tertiary hydroxyl group.[1][9]
Finely Powdered Metals Aluminum, MagnesiumMay catalyze decomposition or polymerization.[1]
Strong Reducing Agents Sodium Borohydride, Lithium Aluminum HydrideCan potentially react with the alkyne group under certain conditions.[1][9]

Part 2: Troubleshooting Guide for Common Issues

Q6: My reaction yield is lower than expected. Could the this compound have degraded?

This is a strong possibility. Degradation can lead to lower effective concentration and the presence of inhibitors.

  • Visual Inspection: Check the material's appearance. Has it changed color (e.g., yellowed or darkened)? Is there any sign of polymerization (increased viscosity or solidification)? Any of these signs suggest degradation.

  • Age and Storage: Was the bottle recently opened? Has it been stored for an extended period? Was it stored under an inert atmosphere? Improper storage is a leading cause of reagent degradation.

  • Recommendation: If degradation is suspected, it is advisable to use a fresh bottle of the reagent or purify the existing material (e.g., by distillation or chromatography) before use.

Q7: The material, which was once a colorless liquid/white solid, now has a distinct yellow or brown tint. What does this indicate?

A color change is a common indicator of decomposition. This is often due to slow, air-induced oxidation or polymerization of the alkyne moiety. While the material may still be suitable for some applications, the purity is compromised. For sensitive reactions, such as those involving catalysis or the synthesis of pharmaceutical intermediates, using discolored material is not recommended without prior purification and analytical confirmation of its structure and purity (e.g., via NMR, GC-MS).

Q8: I am using the compound in a solution (e.g., in DMSO or DMF). How long is it stable in solution?

Stock solutions should be prepared fresh whenever possible.[12] Terminal alkynes can be sensitive to moisture and air, and many organic solvents are hygroscopic.[12] If a stock solution must be stored, even for a short period, it should be kept under an inert atmosphere (argon or nitrogen) in a tightly sealed vial with a septum, stored cold, and protected from light. Do not store solutions for extended periods, as solvent impurities or dissolved oxygen can accelerate degradation.

Part 3: Understanding Degradation

The chemical structure of this compound, featuring a tertiary alcohol and a terminal alkyne, presents several potential pathways for degradation. Understanding these provides the causal basis for the storage and handling recommendations.

Potential Degradation Pathways
  • Oxidative Cleavage/Degradation: The carbon-carbon triple bond is susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities. Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids and carbon dioxide.[8][13] This is a common source of impurity formation over time.

  • Polymerization: Terminal alkynes can undergo polymerization, which may be initiated by heat, light, or impurities. This process leads to the formation of higher molecular weight oligomers or polymers, which may manifest as increased viscosity or solidification of a liquid sample, or discoloration.

  • Acid/Base Mediated Reactions:

    • Strong Bases: As a terminal alkyne, the compound will be deprotonated by strong bases to form an acetylide anion.[6][14][15] This is not degradation in a storage context but an important reactivity consideration.

    • Strong Acids: Acidic conditions can promote the hydration of the alkyne (Meyer-Schuster rearrangement is a related reaction for propargyl alcohols) or elimination of the tertiary alcohol.[16]

The diagram below illustrates these potential degradation routes.

G A This compound (Stable) B Oxidative Cleavage Products (e.g., Carboxylic Acid + CO2) A->B  Air (O2), Light,  Oxidizing Agents C Polymerized / Oligomerized Products A->C  Heat, Light,  Impurities D Acetylide Anion (Deprotonated) A->D  Strong Base  (e.g., NaNH2) E Rearrangement/Elimination Products A->E  Strong Acid

Caption: Potential degradation and reaction pathways for this compound.

Part 4: Experimental Protocols

Protocol 1: Safe Handling and Aliquoting

This protocol ensures the integrity of the main stock of the reagent by minimizing its exposure to the atmosphere.

  • Preparation: Move the sealed container of this compound from its storage location (e.g., refrigerator) to a desiccator and allow it to equilibrate to room temperature before opening. This prevents moisture condensation inside the container.[12]

  • Inert Atmosphere: Perform all transfers in a fume hood under a gentle stream of an inert gas (argon or nitrogen).

  • Transfer: Using a clean, dry syringe or pipette, quickly transfer the desired amount to a separate, tared vial that has been pre-flushed with inert gas.

  • Sealing: Immediately reseal the main stock container, purge the headspace with inert gas, and wrap the cap securely with paraffin film.

  • Storage: Return the main stock container to its recommended storage conditions. The prepared aliquot is now ready for immediate use.

Protocol 2: Preparation of a Stock Solution for Reaction

This workflow details the steps for preparing a solution for use in a chemical reaction.

  • Solvent Preparation: Use anhydrous solvent appropriate for your reaction (e.g., THF, Dichloromethane). If the solvent is not from a freshly opened bottle from a reputable supplier, ensure it is appropriately dried and degassed before use.

  • Vessel Preparation: Flame-dry or oven-dry the reaction flask and stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Following Protocol 1, aliquot the required amount of this compound. If it is a solid, it can be weighed directly into the reaction vessel under a positive pressure of inert gas. If it is a liquid, it can be added via syringe.

  • Dissolution: Add the anhydrous solvent to the reaction vessel via syringe to dissolve the this compound to the desired concentration.

  • Reaction Initiation: The solution is now ready for the addition of other reagents as per your specific experimental procedure.

The following diagram outlines this experimental workflow.

G start Start prep_vessel Prepare Inert Vessel (Flame/Oven Dry) start->prep_vessel equilibrate Equilibrate Reagent to Room Temp start->equilibrate add_reagent Add Reagent to Vessel prep_vessel->add_reagent aliquot Aliquot Reagent Under Inert Gas equilibrate->aliquot aliquot->add_reagent add_solvent Add Anhydrous Solvent add_reagent->add_solvent ready Solution Ready for Reaction add_solvent->ready

Caption: Workflow for preparing a this compound solution for synthesis.

References

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Handling and safety precautions for 1-Ethynyl-1-cycloheptanol in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethynyl-1-cycloheptanol

Welcome to the technical support guide for this compound (CAS: 2809-78-1). This document is designed for researchers, scientists, and drug development professionals, providing essential safety information, handling protocols, and troubleshooting advice for its use in a laboratory setting. Our goal is to synthesize critical safety data with practical, field-proven insights to ensure your experiments are conducted safely and effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the safe handling, storage, and properties of this compound.

Q1: What is this compound and what are its key physical and chemical properties?

This compound is an organic compound featuring a cycloheptane ring with both a hydroxyl (-OH) and an ethynyl (-C≡CH) group attached to the same carbon atom.[1] This structure makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules in pharmaceutical and materials science research.[2] Its physical state can vary from a liquid to a semi-solid or solid, depending on the ambient temperature and purity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 2809-78-1[1]
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol
Appearance Liquid, semi-solid, or solid
Boiling Point 90-92 °C at 12 Torr[2]
Melting Point 13.5-14.0 °C[2]
pKa 13.34 ± 0.20 (Predicted)[2]
Storage Temperature 2-8°C, sealed in a dry environment
Q2: What are the primary hazards associated with this compound?

This compound presents several health hazards that necessitate careful handling. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation. It may also cause respiratory irritation. The terminal alkyne group also poses a potential risk of forming explosive metal acetylides, especially with certain transition metals.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning

Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning

Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning

Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning

Specific target organ toxicity — Single exposure (Category 3)H335: May cause respiratory irritationWarning

Source: Summarized from Sigma-Aldrich Safety Information

Q3: What are the proper storage and incompatibility precautions for this compound?

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3] Recommended storage temperature is between 2-8°C. The storage area should be secured and locked.[4][5]

Incompatibilities: Due to its chemical structure, this compound is incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: Can catalyze decomposition or polymerization.[6]

  • Certain Metals: Especially copper, silver, mercury, and their salts, which can form explosive acetylide compounds.[7] Ensure that spatulas, needles, and reaction vessels made of or containing these metals are avoided.

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE strategy is crucial. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.[8][9]

  • Eye/Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are required at all times.[3][4] A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[10]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[11] Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[10]

    • Lab Coat: A flame-retardant lab coat (e.g., Nomex) should be worn and fully buttoned.[10]

    • Clothing: Wear long pants and closed-toe shoes to cover all skin.[10]

  • Respiratory Protection: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges is necessary.[10]

PPE_Selection cluster_ppe PPE Selection Workflow for this compound start Start: Task Assessment weighing Weighing Solid Compound? start->weighing transferring Transferring Solution? weighing->transferring No ppe_hood Work in Fume Hood weighing->ppe_hood Yes reaction Running Reaction? transferring->reaction No ppe_splash Add Face Shield transferring->ppe_splash Yes ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat reaction->ppe_base No reaction->ppe_base Yes ppe_splash->reaction ppe_hood->transferring

Caption: PPE selection depends on the experimental task.

Troubleshooting Guides

This section provides direct, actionable advice for specific issues you may encounter during your experiments.

Q: I've spilled this compound in the lab. What should I do?

A: Your response depends on the size and location of the spill. Act quickly and methodically.

  • ALERT & EVACUATE: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and call your institution's emergency response team.

  • CONTAIN: For small, manageable spills, prevent it from spreading. Use a non-combustible absorbent material like vermiculite, sand, or commercial spill pillows. Do not use paper towels or other combustible materials.

  • NEUTRALIZE & CLEAN:

    • Wear your full PPE, including respiratory protection if necessary.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • DISPOSE: The collected waste is considered hazardous. Dispose of it according to your institution's hazardous waste disposal procedures.[4]

Spill_Response spill Spill Occurs! alert Alert colleagues and supervisor spill->alert size Is the spill large (>100 mL) or uncontained? evacuate EVACUATE LAB Call Emergency Response size->evacuate Yes small_spill Small, Contained Spill size->small_spill No alert->size ppe Don Full PPE (Goggles, Face Shield, Gloves, Coat) small_spill->ppe contain Contain with non-combustible absorbent (e.g., sand) ppe->contain collect Collect waste with non-sparking tools contain->collect package Place in labeled hazardous waste container collect->package decontaminate Decontaminate area with solvent, then soap & water package->decontaminate dispose Dispose of waste via EH&S protocols decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

Q: What is the correct first aid procedure for accidental exposure?

A: Immediate action is critical to mitigate harm.

  • Skin Contact: Take off all contaminated clothing immediately.[4] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the victim to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][4]

In all cases of exposure, show the Safety Data Sheet (SDS) for this compound to the attending medical professional.

Key Experimental Protocols

Follow these step-by-step methodologies to ensure safety during common laboratory procedures.

Protocol: Safe Handling and Dispensing
  • Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary equipment or incompatible chemicals.[7]

  • PPE: Don all required PPE as outlined in the FAQ section.

  • Dispensing:

    • If the compound is solid at room temperature, use a non-sparking spatula for transfer.

    • If the compound is liquid, use a calibrated glass pipette or syringe.

    • Perform all transfers over a secondary containment tray to catch any drips or minor spills.

  • Container Management: Keep the primary container tightly closed when not in use.[3]

  • Post-Handling: After dispensing, wipe down the exterior of the container and any tools used. Wash hands and forearms thoroughly with soap and water, even if gloves were worn.[4]

Protocol: Disposal of Contaminated Waste
  • Segregation: Never mix waste containing this compound with other waste streams, especially those containing incompatible materials like strong oxidizers or heavy metal salts.[7]

  • Waste Containers: Use only approved, properly labeled hazardous waste containers. The label should clearly state "Hazardous Waste" and list "this compound" as a primary component.

  • Solid Waste: All contaminated solid waste (e.g., used gloves, absorbent materials, filter paper) must be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated liquid hazardous waste container. Do not pour this chemical down the drain.

  • Final Disposal: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EH&S) department for final disposal at an approved facility.[4]

References

  • Haz-Map. 1-Ethynylcyclohexanol - Hazardous Agents.[Link]

  • PubChem. 1-Ethynylcyclohexanol | C8H12O | CID 6525.[Link]

  • ChemBK. this compound. (2024-04-09). [Link]

  • Cheméo. Chemical Properties of this compound (CAS 2809-78-1).[Link]

  • PubChem. 1,1'-Ethynylenedicyclohexanol | C14H22O2 | CID 94825.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]

  • ChemTalk. Lab Safety Equipment & PPE.[Link]

  • NIST. this compound - the NIST WebBook.[Link]

  • NY.Gov. Chemical Storage and Handling Recommendations. (2016-04-07). [Link]

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Technical Support Center: Overcoming Challenges in the Scale-up of 1-Ethynyl-1-cycloheptanol Production

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Welcome to our dedicated technical resource for scientists and process chemists working on the synthesis of 1-Ethynyl-1-cycloheptanol. This guide is designed to provide practical, experience-driven insights into the common challenges encountered during lab-scale synthesis and, critically, during the transition to pilot and production scales. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your process with confidence.

The primary synthetic route involves the ethynylation of cycloheptanone, a reaction that, while straightforward in principle, presents significant hurdles related to reagent handling, reaction control, and product purification, especially during scale-up.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Reaction Initiation & Control

Question: My ethynylation reaction fails to initiate or is extremely sluggish. What are the likely causes and how can I resolve this?

Answer: Failure to initiate is one of the most frequent challenges, almost always stemming from the deactivation of the highly reactive organometallic species required for the reaction. The primary culprits are moisture and passivation of the magnesium surface if you are preparing an acetylenic Grignard reagent in situ.

  • Causality—Moisture Quenching: Grignard reagents and other acetylides are exceptionally strong bases that react instantaneously and exothermically with protic sources, including trace amounts of water in your solvent, glassware, or starting materials.[1][2] This consumes the reagent before it can react with the cycloheptanone.

  • Troubleshooting Steps:

    • Rigorous Drying of Apparatus: All glassware must be meticulously dried. The industry-standard practice is oven-drying at >120°C for several hours, followed by assembly while hot and cooling under a stream of dry, inert gas (Argon or Nitrogen).[3] For smaller scales, flame-drying under vacuum is also effective.[3]

    • Ensure Anhydrous Solvents: Use only high-quality anhydrous solvents. Tetrahydrofuran (THF) is a common choice.[4] Even sealed anhydrous solvent bottles can accumulate moisture over time. It is best practice to use freshly opened bottles or solvent from a dedicated solvent purification system.

    • Magnesium Activation (for Grignard Routes): The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer prevents the reaction with the alkyl halide needed to form the Grignard reagent.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The resulting color change or gentle bubbling indicates the activation is successful.[2][5]

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can also expose a fresh reactive surface.

Question: My reaction is proceeding, but it's highly exothermic and difficult to control, especially at a larger scale. What are the risks and mitigation strategies?

Answer: This is a critical safety concern. The ethynylation of ketones is an exothermic process, and inadequate control can lead to a runaway reaction, where the temperature and pressure increase uncontrollably.[4] This can result in solvent boiling over, vessel pressurization, and a significant risk of fire, especially given the flammability of common ether solvents like THF.[3][4]

  • Causality—Kinetics and Heat Transfer: The reaction rate is temperature-dependent. As the reaction proceeds, it generates heat, which further accelerates the reaction rate, creating a dangerous feedback loop. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it much harder to dissipate this heat effectively.

  • Mitigation Strategies for Scale-Up:

    • Controlled Reagent Addition: The cycloheptanone should be added slowly and sub-surface to the acetylide solution. This ensures it reacts quickly and locally, preventing a buildup of unreacted starting material that could later react all at once. Use a syringe pump for lab scale or a calibrated dosing pump for pilot scale.

    • Maintain Low Temperature: Begin the reaction at a low temperature (e.g., 0-5°C) using an ice bath.[4] Monitor the internal temperature closely with a calibrated probe. The addition rate should be adjusted to maintain the desired temperature range.

    • Adequate Cooling and Agitation: Ensure your reactor has sufficient cooling capacity. For pilot-scale reactors, this means a jacketed vessel with a circulating coolant. Efficient agitation is also crucial to ensure uniform temperature distribution and prevent localized "hot spots."

    • "What-If" Analysis: Before starting, have a contingency plan. This includes having a larger cooling bath on standby and knowing the appropriate quenching agent.[4]

Low Yield & Impurity Profile

Question: My final yield of this compound is consistently low, despite complete consumption of the starting material. What side reactions should I investigate?

Answer: Low isolated yield in the face of complete conversion points directly to the formation of byproducts. In this synthesis, two major side reactions are common: enolization of the ketone and the formation of a di-addition product.

  • Causality—Enolization: The acetylide reagent is a strong base. It can act as a nucleophile (desired reaction) or as a base, abstracting an alpha-proton from the cycloheptanone to form an enolate.[6] This consumes both the acetylide and the ketone without forming the desired product. After acidic work-up, the enolate reverts to the starting ketone, which may explain why you observe its presence even after the reaction appears complete.[6]

  • Causality—Di-addition (Meyer-Schuster Rearrangement Precursor): The formation of 1,4-bis(1-hydroxycycloheptyl)-1,3-butadiyne can occur, particularly if there are impurities or if reaction conditions are not well-controlled. This involves the coupling of the acetylenic alcohol product.

  • Troubleshooting and Optimization:

    • Use a Less Hindered Base/Nucleophile: If preparing the acetylide in situ, using lithium acetylide (generated from n-BuLi and acetylene) can sometimes be more selective than Grignard reagents, though it presents its own handling challenges.

    • Strict Temperature Control: As discussed, maintain low temperatures. Higher temperatures can favor the enolization pathway.

    • Analyze Crude Product: Before purification, take a sample of the crude reaction mixture and analyze it by GC-MS or NMR to identify the major byproducts. This will confirm if enolization or other side reactions are the primary cause of yield loss.

Parameter Effect on Yield/Purity Recommendation for Scale-Up
Temperature Lower temps (0-5°C) favor nucleophilic addition. Higher temps (>25°C) increase enolization.Use a jacketed reactor with automated temperature control.
Addition Rate Slow addition prevents temperature spikes and local excess of ketone.Use a calibrated dosing pump with a feedback loop to the temperature probe.
Solvent THF is standard. Ensure it is completely anhydrous to prevent reagent quenching.Source from a reliable supplier and consider in-house purification/drying for large volumes.
Stoichiometry A slight excess (1.1-1.2 eq) of the acetylide reagent is typical to drive the reaction to completion.Carefully control stoichiometry; a large excess can complicate downstream processing.
Work-up & Purification Challenges

Question: I am struggling with the purification of the final product. What is the best method to obtain high-purity this compound?

Answer: Purification of tertiary alcohols can be challenging.[7] this compound is a liquid at room temperature and can be sensitive to thermal stress and acidic conditions, which can cause decomposition or side reactions during purification.[8]

  • Causality—Product Properties: The product has a relatively high boiling point (approx. 185-187°C at atmospheric pressure), making standard distillation potentially problematic.[8] The tertiary alcohol functionality can be prone to elimination (dehydration) under harsh conditions.

  • Recommended Purification Strategy:

    • Careful Quenching: The reaction must be carefully quenched by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature. Avoid using strong acids, which can promote side reactions.

    • Solvent Extraction: After quenching, extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.

    • Vacuum Distillation: The most effective method for purification is vacuum distillation. By reducing the pressure, you significantly lower the boiling point, which minimizes the risk of thermal decomposition. Aim for a pressure that brings the boiling point into the 100-140°C range for better stability.

    • Column Chromatography (for high purity): For very high purity material required in pharmaceutical applications, silica gel chromatography can be employed. Use a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the product from non-polar byproducts and polar impurities.

Experimental Workflow & Logic

The following diagrams illustrate the core logic of the synthesis and a troubleshooting decision path.

General Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification glassware Dry Glassware & Inert Atmosphere acetylide Generate Acetylide Reagent (e.g., Ethynylmagnesium bromide) glassware->acetylide reagents Prepare Anhydrous Reagents (Cycloheptanone, THF) reagents->acetylide addition Slow Addition of Cycloheptanone (0-5 °C) acetylide->addition 1 stir Stir to Completion (Monitor by TLC/GC) addition->stir 2 quench Quench with aq. NH4Cl stir->quench 3 extract Extract with Organic Solvent quench->extract purify Purify by Vacuum Distillation extract->purify product Final Product: This compound purify->product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered NoReaction No/Sluggish Reaction Start->NoReaction LowYield Low Isolated Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckMoisture Check for Moisture? (Glassware, Solvents) NoReaction->CheckMoisture Conversion Full Conversion of SM? LowYield->Conversion Distillation Issues with Distillation? ImpureProduct->Distillation ActivateMg Activate Mg Surface? (Iodine, Heat) CheckMoisture->ActivateMg Dry system is confirmed AnalyzeCrude Analyze Crude by GC/MS Identify Byproducts Conversion->AnalyzeCrude Yes OptimizeTemp Optimize Reaction Temp (Lower to reduce enolization) AnalyzeCrude->OptimizeTemp UseVacuum Use High Vacuum (Lower boiling point) Distillation->UseVacuum Yes, decomposition Chromatography Consider Column Chromatography Distillation->Chromatography No, impurities co-distill

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can I use acetylene gas directly from a cylinder for this reaction?

A1: Yes, but with extreme caution. Acetylene is highly flammable and can be explosive under pressure.[9] For lab-scale work, it is often safer and more convenient to generate acetylene in situ from calcium carbide or to use a stable acetylene surrogate like trimethylsilylacetylene, followed by a deprotection step.[10][11] If using acetylene gas, it must be bubbled through a sulfuric acid trap to remove acetone (used as a stabilizer in cylinders) and then through a drying agent. The flow rate must be carefully controlled.

Q2: What are the key safety precautions for scaling up this Grignard-based ethynylation?

A2: Safety is paramount. Beyond the exothermic nature already discussed, key considerations are:

  • Flammable Solvents: Large volumes of ether or THF pose a significant fire risk.[5] Ensure the reactor is in a well-ventilated area, all equipment is properly grounded to prevent static discharge, and use intrinsically safe (explosion-proof) electrical equipment.

  • Pyrophoric Reagents: If using reagents like n-butyllithium, they can ignite spontaneously on contact with air.[1] All transfers must be conducted under an inert atmosphere using cannula or syringe techniques.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are mandatory.[5] When working at a larger scale, a face shield is also recommended.

  • Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals like magnesium) and sand are readily available.[3]

Q3: What analytical techniques are best for in-process monitoring and final product QC?

A3: A combination of techniques is ideal:

  • In-Process Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the consumption of cycloheptanone.

  • Final Product QC:

    • GC: To determine purity and identify any volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and ensure the absence of structural isomers or byproducts.

    • Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups: the O-H stretch (around 3300-3400 cm⁻¹) and the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).[12]

Detailed Protocol: Lab-Scale Synthesis of this compound (Illustrative)

Disclaimer: This protocol is for informational purposes only and should be adapted and risk-assessed by qualified personnel before implementation.

1. Preparation (Day 1)

  • All glassware (a three-neck round-bottom flask, dropping funnel, condenser) is oven-dried overnight at 125°C and assembled hot under a positive pressure of dry argon.

  • Magnesium turnings (1.2 eq) are added to the flask.

  • Anhydrous THF is added via cannula to the flask.

  • A solution of ethyl bromide (1.1 eq) in anhydrous THF is prepared in the dropping funnel.

2. Grignard Formation & Ethynylation (Day 1)

  • The ethyl bromide solution is added dropwise to the stirred magnesium suspension. Initiation may require gentle warming or the addition of an iodine crystal.

  • Once the Grignard formation is complete, the mixture is cooled to 0°C.

  • Acetylene gas, passed through a drying tube, is bubbled through the solution for several hours to form the ethynylmagnesium bromide.

  • A solution of cycloheptanone (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by TLC or GC.

3. Work-up and Purification (Day 2)

  • The reaction flask is cooled to 0°C.

  • The reaction mixture is slowly and carefully poured into a beaker containing a stirred, cold, saturated aqueous solution of ammonium chloride.

  • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).

  • The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

References
  • ChemBK. (2024). This compound.

  • Smolecule. (n.d.). Buy 1-Ethynyl-1-cyclohexanol | 78-27-3.

  • National Institutes of Health (NIH). (n.d.). Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC.

  • Unknown. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Source URL not fully available, content relates to safety procedures for hazardous reactions].
  • American Chemical Society. (2025). Grignard Reaction.

  • Trotuş, I.-T., Zimmermann, T., & Schüth, F. (2014). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. Chemical Reviews, 114(3), 1761–1782.

  • YouTube. (2024). Grignard reaction safety.

  • Unknown. (n.d.). Grignard Reaction. [Source URL not fully available, content relates to Grignard reaction mechanisms and byproducts].
  • Wikipedia. (n.d.). Acetylene.

  • PrepChem.com. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlock Chemical Synthesis: The Power of 1-Ethynyl-1-cyclohexanol.

  • Laboratory Safety. (2018). Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • YouTube. (2024). Use of Acetylene in Organic Synthesis.

  • Britannica. (2025). Acetylene.

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclohexanol, 1-ethynyl-. NIST WebBook.

  • ResearchGate. (2025). The esterification of tertiary alcohols with boric acid.

Sources

Technical Support Center: Enhancing Selectivity in Reactions of 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethynyl-1-cycloheptanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile tertiary propargyl alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving reaction selectivity. Our aim is to blend technical accuracy with practical, field-tested insights to ensure your success.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary competing reactions when using this compound under acidic conditions?

    • How can I favor the Meyer-Schuster rearrangement over the Rupe rearrangement?

    • What is the best way to protect the terminal alkyne of this compound?

    • My Sonogashira coupling reaction is sluggish. What are the likely causes and solutions?

    • Can this compound be used in Click Chemistry?

  • Troubleshooting Guide: Meyer-Schuster vs. Rupe Rearrangement

    • Problem: My reaction yields the Rupe product (an α,β-unsaturated methyl ketone) instead of the desired Meyer-Schuster product (an α,β-unsaturated aldehyde).

    • Solution: Catalyst and Condition Optimization for Meyer-Schuster Rearrangement.

  • Troubleshooting Guide: Selective Hydration

    • Problem: I am observing a mixture of the hydrated product (a ketone) and rearrangement byproducts.

    • Solution: Strategies for Selective Markovnikov Hydration.

  • Troubleshooting Guide: Sonogashira Coupling

    • Problem: The yield of my Sonogashira coupling is low, and I observe significant homocoupling of the alkyne (Glaser coupling).

    • Solution: Optimizing Sonogashira Coupling with a Sterically Hindered Alkyne.

  • Experimental Protocols

    • Protocol 1: Trimethylsilyl (TMS) Protection of this compound.

    • Protocol 2: Copper-Free Sonogashira Coupling of TMS-protected this compound with an Aryl Bromide.

    • Protocol 3: Deprotection of the TMS Group.

    • Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound under acidic conditions?

A1: Under acidic conditions, this compound, as a tertiary propargyl alcohol, is prone to two major competing rearrangement reactions: the Meyer-Schuster rearrangement and the Rupe rearrangement .[1][2] The Meyer-Schuster rearrangement leads to the formation of an α,β-unsaturated aldehyde, while the Rupe rearrangement produces an α,β-unsaturated methyl ketone via an enyne intermediate.[1][3] The choice between these pathways is highly dependent on the reaction conditions, particularly the nature of the acid catalyst.[1]

Q2: How can I favor the Meyer-Schuster rearrangement over the Rupe rearrangement?

A2: Traditionally, strong acids promote the Rupe rearrangement in tertiary propargyl alcohols.[1] To favor the Meyer-Schuster pathway, milder and more selective conditions are necessary. The use of transition metal-based and Lewis acid catalysts, such as those based on ruthenium (Ru) and silver (Ag), can promote the desired 1,3-hydroxyl shift of the Meyer-Schuster rearrangement while suppressing the Rupe pathway.[1][4] Gold complexes have also been shown to be effective catalysts.[4]

Q3: What is the best way to protect the terminal alkyne of this compound?

A3: The acidic proton of the terminal alkyne can interfere with many reactions. Trialkylsilyl groups are the most common and effective protecting groups for terminal alkynes.[5][6] The choice of the specific silyl group, such as trimethylsilyl (TMS), triethylsilyl (TES), or tert-butyldimethylsilyl (TBDMS), depends on the required stability and the conditions for subsequent reactions.[5][7] TMS is readily cleaved under mild conditions, while TBDMS offers greater stability.[5][7]

Q4: My Sonogashira coupling reaction is sluggish. What are the likely causes and solutions?

A4: Sluggish Sonogashira coupling with a sterically hindered alkyne like this compound can be due to several factors. The bulky cycloheptyl group can impede the approach of the palladium catalyst.[8] Other potential issues include an inactive catalyst, inappropriate ligand choice, or suboptimal reaction conditions. To address this, consider using a more electron-rich and bulky phosphine ligand, such as P(t-Bu)₃, to facilitate the rate-limiting oxidative addition step.[8] Ensuring your catalyst is fresh and the reaction is performed under strictly inert conditions is also crucial.[9]

Q5: Can this compound be used in Click Chemistry?

A5: Yes, this compound is an excellent substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage with an azide-containing molecule under mild, often aqueous, conditions.[12] The propargyl group provides the necessary terminal alkyne functionality for this powerful bioconjugation and material science tool.[13]

Troubleshooting Guide: Meyer-Schuster vs. Rupe Rearrangement

Problem: My reaction yields the Rupe product (an α,β-unsaturated methyl ketone) instead of the desired Meyer-Schuster product (an α,β-unsaturated aldehyde).

Causality: Strong protic acids and high temperatures favor the formation of a vinyl cation intermediate that leads to the Rupe rearrangement.[1][3] The key to selectivity is to employ conditions that facilitate a concerted or near-concerted 1,3-hydroxyl shift, characteristic of the Meyer-Schuster pathway.

Solution: Catalyst and Condition Optimization for Meyer-Schuster Rearrangement

The use of milder catalysts can significantly shift the selectivity towards the Meyer-Schuster product.

Catalyst SystemTypical ConditionsExpected OutcomeReference
Ag(I) salts (e.g., AgSbF₆) Nitromethane, room temperatureHigh selectivity for the Meyer-Schuster product.[14]
Au(I) or Au(III) complexes Protic additives (e.g., p-nitrophenol), mild temperaturesCan be tuned to favor either Meyer-Schuster or hydration, but generally avoids Rupe.[15][16]
Ru-based catalysts Mild conditionsPromotes the Meyer-Schuster rearrangement.[1]
InCl₃ with microwave irradiation Short reaction timesExcellent yields and good stereoselectivity for the Meyer-Schuster product.[1]

Workflow for Troubleshooting Meyer-Schuster vs. Rupe Selectivity:

start Low Selectivity for Meyer-Schuster Product check_acid Are you using a strong protic acid (e.g., H₂SO₄)? start->check_acid switch_catalyst Switch to a milder Lewis acid or transition metal catalyst (e.g., Ag(I), Au(I), Ru(II)) check_acid->switch_catalyst Yes check_temp Is the reaction temperature high? check_acid->check_temp No optimize Optimize solvent and reaction time switch_catalyst->optimize lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_temp->optimize No lower_temp->optimize success Improved Selectivity for Meyer-Schuster Product optimize->success

Caption: Decision workflow for improving Meyer-Schuster selectivity.

Troubleshooting Guide: Selective Hydration

Problem: I am observing a mixture of the hydrated product (a ketone) and rearrangement byproducts.

Causality: The conditions for alkyne hydration, especially with mercury(II) catalysts in strong acid, can also promote the Meyer-Schuster or Rupe rearrangements.[17] The goal is to find a catalytic system that is "soft" enough to activate the alkyne towards nucleophilic attack by water without inducing rearrangement.

Solution: Strategies for Selective Markovnikov Hydration

Modern, less toxic metal catalysts offer milder conditions and improved selectivity for the hydration of terminal alkynes to methyl ketones.

Catalyst SystemTypical ConditionsExpected OutcomeReference
Au(I) or Au(III) catalysts Aqueous media, room temperatureHigh regioselectivity for the Markovnikov product with minimal rearrangement.[16]
Pt(II) complexes Aqueous mediaEffective for catalytic hydration.[18]
AgOAc in ionic liquids with CO₂ 1 bar CO₂, mild temperaturesGreen and efficient synthesis of the corresponding α-hydroxy ketone.[19]
CuCl in ionic liquids with CO₂ Mild conditionsEnvironmentally friendly approach to α-hydroxy ketones, avoiding Meyer-Schuster rearrangement.[17]

Troubleshooting Guide: Sonogashira Coupling

Problem: The yield of my Sonogashira coupling is low, and I observe significant homocoupling of the alkyne (Glaser coupling).

Causality: The steric bulk of the cycloheptyl group in this compound can hinder the oxidative addition and reductive elimination steps in the palladium catalytic cycle.[8] The copper(I) co-catalyst, while accelerating the desired reaction, is also responsible for the undesired Glaser homocoupling.[9]

Solution: Optimizing Sonogashira Coupling with a Sterically Hindered Alkyne

Workflow for Troubleshooting Sonogashira Coupling:

start Low Yield in Sonogashira Coupling check_homocoupling Is Glaser homocoupling observed? start->check_homocoupling low_yield_no_homo Low Yield, No Homocoupling check_homocoupling->low_yield_no_homo No low_yield_with_homo Low Yield with Homocoupling check_homocoupling->low_yield_with_homo Yes check_catalyst Check catalyst activity and loading low_yield_no_homo->check_catalyst use_copper_free Switch to a copper-free protocol low_yield_with_homo->use_copper_free use_copper_free->low_yield_no_homo check_ligand Use bulky, electron-rich ligands (e.g., P(t-Bu)₃) check_catalyst->check_ligand check_conditions Ensure inert atmosphere and dry, degassed solvents check_ligand->check_conditions optimize_temp_base Optimize temperature and base check_conditions->optimize_temp_base success Improved Yield optimize_temp_base->success

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Key Optimization Parameters:

  • Go Copper-Free: The most effective way to eliminate Glaser homocoupling is to use a copper-free Sonogashira protocol.[9]

  • Ligand Choice: For sterically hindered substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often superior.[9]

  • Catalyst: Use a fresh, active palladium catalyst. Air-stable precatalysts can be beneficial.[9]

  • Base and Solvent: Ensure the amine base (e.g., triethylamine, diisopropylethylamine) and solvent are anhydrous and thoroughly degassed.[8]

Experimental Protocols

Protocol 1: Trimethylsilyl (TMS) Protection of this compound

This protocol describes the protection of the terminal alkyne using trimethylsilyl chloride.

  • Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (1.1 equiv, as a solution in hexanes), dropwise. Stir for 30 minutes at 0 °C.

  • Add trimethylsilyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography on silica gel to yield the TMS-protected alkyne.

Protocol 2: Copper-Free Sonogashira Coupling of TMS-protected this compound with an Aryl Bromide

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

  • Add the base (e.g., triethylamine, 2.0 equiv) and the TMS-protected this compound (1.2 equiv).

  • Stir the mixture at the desired temperature (typically 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and proceed with aqueous workup and purification as described in Protocol 1.

Protocol 3: Deprotection of the TMS Group

This protocol uses tetrabutylammonium fluoride (TBAF) for mild deprotection.[5]

  • Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF in a flask under an inert atmosphere.

  • Add TBAF (1.1 equiv, as a 1M solution in THF) dropwise at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous ammonium chloride solution.

  • Perform an aqueous workup and purification as described in Protocol 1 to yield the deprotected this compound derivative.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for a "click" reaction.

  • In a vial, dissolve the azide-containing compound (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture.

  • Add a solution of copper(II) sulfate pentahydrate (0.02 equiv) in water. The reaction should turn a light green/blue color.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 1,2,3-triazole by flash column chromatography.

References

Sources

Methods for the removal of impurities from 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethynyl-1-cycloheptanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this versatile chemical intermediate. As a key building block in complex molecular synthesis, its purity is paramount. This document provides troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of crude this compound is highly dependent on the specific synthetic route and reaction conditions. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: The most common impurity is residual cycloheptanone, especially if the ethynylation reaction does not proceed to completion.

  • Side-Reaction Products: Over-alkynylation can lead to the formation of acetylenic glycol byproducts, such as 1,2-bis(1-hydroxycycloheptyl)ethyne.[1] High temperatures can also promote ketone self-condensation reactions.[1]

  • Solvent Residues: Solvents used during the synthesis (e.g., ethanol, diethyl ether, dimethyl sulfoxide) or aqueous workup can remain in the crude product.[1][2]

  • Decomposition Products: Although relatively stable, prolonged exposure to heat or acidic conditions can lead to degradation, often presenting as discoloration (yellowing or browning) of the final product.

Q2: My crude this compound is a pale yellow liquid. Is this normal, and how can I remove the color?

A2: A pale yellow tint is common in crude this compound and typically indicates the presence of minor, often high-molecular-weight, byproducts or slight decomposition. While it may be acceptable for some applications, for high-purity requirements, such as in pharmaceutical development, this color should be removed.

The most effective method for removing color and trace impurities is flash column chromatography over silica gel. The polar nature of the silica will strongly adsorb the colored impurities, allowing the less polar, pure product to elute. For a quicker, less-rigorous approach, you can attempt to stir the crude product with a small amount of activated charcoal for 15-30 minutes, followed by filtration through a pad of Celite®. However, chromatography is the more definitive solution.

Q3: Can I use recrystallization to purify this compound?

A3: Standard recrystallization is generally not a feasible method for purifying this compound itself. The compound has a very low melting point, reported to be between -35 to -30 °C, meaning it exists as a liquid well below standard laboratory temperatures.[2] Recrystallization is a purification technique designed for solid compounds.[3][4]

However, if your crude product is contaminated with a significant quantity of a solid impurity (for example, the solid glycol byproduct), you could potentially use a variation of this technique. By dissolving the crude mixture in a non-polar solvent (like hexane) at room temperature and then cooling it to a very low temperature (e.g., -20 °C or -78 °C), the solid impurity may precipitate, allowing it to be removed by cold filtration. The purified liquid product would then be recovered from the filtrate after solvent evaporation.

Q4: What is the best initial purification strategy for a large-scale batch (>50 g)?

A4: For large-scale purification, vacuum distillation is often the most practical and economical first-pass method. It is highly effective at separating the desired product from non-volatile impurities (like salts or high-molecular-weight byproducts) and from starting materials or solvents with significantly different boiling points.[5] However, if high-boiling impurities, such as unreacted cycloheptanone, are present, a fractional distillation column will be necessary for efficient separation. If the highest purity is required after distillation, a final polishing step using flash column chromatography on a portion of the distilled material can be performed.

Purification Method Selection Workflow

This diagram outlines a logical workflow for selecting the most appropriate purification technique based on experimental scale and desired purity.

G start Crude this compound scale_check What is the scale of your experiment? start->scale_check large_scale Large Scale (>50 g) scale_check->large_scale Large small_scale Small/Lab Scale (<50 g) scale_check->small_scale Small distillation Primary Method: Vacuum Distillation large_scale->distillation chromatography_small Primary Method: Flash Column Chromatography small_scale->chromatography_small purity_check_dist Is higher purity needed? distillation->purity_check_dist final_product Purified Product chromatography_small->final_product chromatography_polish Secondary Method: Flash Chromatography purity_check_dist->chromatography_polish Yes purity_check_dist->final_product No chromatography_polish->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem 1: My NMR/GC-MS analysis still shows the presence of cycloheptanone after purification.
  • Probable Cause (if using Vacuum Distillation): The boiling points of this compound (185-187 °C at atmospheric pressure) and cycloheptanone (~164 °C) are relatively close.[2] A simple vacuum distillation may not provide sufficient theoretical plates to achieve baseline separation.

  • Solution:

    • Introduce a Fractionating Column: Use a Vigreux or packed column (e.g., with Raschig rings) between the distillation flask and the condenser. This increases the surface area for vapor-liquid equilibria, significantly improving separation efficiency.

    • Optimize Distillation Rate: Collect the distillate slowly (e.g., 1-2 drops per second). A slower rate allows for proper equilibrium to be established in the column, enhancing separation.

    • Monitor Fractions: Collect multiple small fractions and analyze each by TLC or GC to identify the pure fractions to be combined.

  • Probable Cause (if using Column Chromatography): The chosen eluent system may be too polar, causing both the product and the cycloheptanone impurity to elute too quickly and overlap.

  • Solution:

    • Adjust Solvent Polarity: Decrease the polarity of your eluent. The goal is to find a solvent system where the Rf value of this compound is approximately 0.25-0.35 on a TLC plate, which generally provides the best separation.[6] A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v).

    • Increase Column Length: Use a longer chromatography column to increase the residence time and improve separation between closely eluting compounds.

Problem 2: My product is decomposing during vacuum distillation, indicated by darkening/charring and poor yield.
  • Probable Cause: Acetylenic alcohols can be sensitive to prolonged high temperatures. The distillation pot temperature may be too high, or local overheating could be occurring.

  • Solution:

    • Achieve a Higher Vacuum: The primary goal is to lower the boiling point of the compound. Use a high-performance vacuum pump to achieve a lower pressure (e.g., <1 mmHg). This will significantly reduce the required distillation temperature.

    • Use a Short-Path Distillation Apparatus: A Kugelrohr or short-path head minimizes the distance the vapor travels, reducing the time the compound spends at high temperatures and preventing condensation before the collection flask.

    • Ensure Even Heating: Use a heating mantle with a stirrer or an oil bath to ensure uniform heat distribution and prevent localized "hot spots" in the distillation flask.

    • Switch to Chromatography: If thermal decomposition remains an issue, flash column chromatography is an excellent non-thermal alternative for purification.[7]

Problem 3: My column chromatography separation is poor, with significant band overlap and streaking.

This is a common issue with multiple potential causes. The following diagnostic workflow can help pinpoint the problem.

G start Poor Column Separation check_loading Was the sample loaded in a minimal volume of solvent? start->check_loading check_overload Was the column overloaded? (>1:30 sample:silica ratio) check_loading->check_overload Yes sol_loading Solution: Dissolve sample in minimum solvent; consider dry loading. check_loading->sol_loading No check_packing Was the column packed evenly without cracks or channels? check_overload->check_packing No sol_overload Solution: Use more silica or less sample for better separation. check_overload->sol_overload Yes check_solvent Was the eluent polarity optimized via TLC (Rf ≈ 0.3)? check_packing->check_solvent Yes sol_packing Solution: Repack column carefully, ensuring a level, compact bed. check_packing->sol_packing No sol_solvent Solution: Systematically test solvent systems to achieve optimal Rf. check_solvent->sol_solvent No end_node Improved Separation check_solvent->end_node Yes sol_loading->end_node sol_overload->end_node sol_packing->end_node sol_solvent->end_node

Caption: Troubleshooting flowchart for poor column chromatography.

Experimental Protocols

Protocol 1: High-Purity Purification by Flash Column Chromatography

This method is ideal for obtaining high-purity this compound on a laboratory scale (<50 g). The principle is to separate compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase (eluent).[7][8]

1. Eluent Selection:

  • Using a TLC plate, spot your crude material.

  • Develop the plate in a test solvent system, starting with a low polarity mixture such as 5% ethyl acetate in hexanes.

  • Adjust the ratio of ethyl acetate to hexanes until the spot corresponding to this compound has an Rf value of ~0.3. This is your chromatography eluent.

2. Column Packing:

  • Select a glass column with a diameter such that the silica gel height will be approximately 15-20 cm.

  • Place a small plug of cotton or glass wool at the bottom of the column, and add a ~1 cm layer of sand.

  • Prepare a slurry of silica gel in your chosen eluent (in a 4:1 eluent:silica volume ratio).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[9]

  • Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.[9]

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

3. Sample Loading:

  • Dissolve the crude product (~1 g) in the minimum amount of eluent possible (1-2 mL).

  • Carefully pipette this concentrated solution onto the top layer of sand.

  • Open the stopcock and allow the sample to absorb onto the silica bed.

  • Carefully add fresh eluent to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column, using positive air pressure ("flash" chromatography) to maintain a steady flow rate (a drop rate of ~5-10 cm/minute down the column wall).[7]

  • Collect the eluate in sequentially numbered test tubes or flasks.

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Bulk Purification by Vacuum Distillation

This method is suitable for larger quantities where moderate to good purity is sufficient.

1. Apparatus Setup:

  • Use a round-bottom flask of a size such that it is no more than two-thirds full with the crude material. Add a magnetic stir bar or boiling chips.

  • Attach a short Vigreux (fractionating) column to the flask.

  • Connect a distillation head with a thermometer, a condenser, and a collection flask.

  • Ensure all glass joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

2. Distillation Procedure:

  • Begin stirring and start the vacuum pump, allowing the pressure to stabilize at its lowest point.

  • Slowly heat the distillation flask using a heating mantle or oil bath.

  • Observe the temperature at the distillation head. Collect any low-boiling fractions (likely residual solvents) in a separate flask.

  • As the temperature rises and stabilizes at the boiling point of this compound at that pressure, switch to a clean collection flask.

  • Distill the product at a steady, controlled rate.

  • Stop the distillation when the temperature either begins to drop (indicating the product is finished) or rise sharply (indicating higher-boiling impurities are starting to come over).

  • Allow the apparatus to cool completely before releasing the vacuum to prevent accidental inhalation of vapors.

Impurity Identification and Analysis

Accurate identification of impurities is critical. While TLC provides a qualitative assessment, more robust methods are needed for quantitative analysis, especially in a drug development setting.[10]

Analytical TechniqueApplication in Purifying this compound
TLC Rapid, qualitative monitoring of reaction progress and column chromatography fractions.[7]
GC-MS Excellent for identifying and quantifying volatile impurities like residual cycloheptanone and solvents. Provides molecular weight and fragmentation data for structural elucidation.
HPLC / HPLC-MS The preferred method for purity assessment in pharmaceutical applications.[11][12] Can separate and quantify non-volatile impurities and decomposition products with high sensitivity and accuracy.
NMR Spectroscopy Provides definitive structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
FTIR Spectroscopy Useful for confirming the presence of key functional groups (O-H stretch, C≡C-H stretch) and for comparison against a reference standard of pure material.

References

  • Process for preparing 1-ethynylcyclohexanol and homologues. (U.S. Patent No. 2,973,390A).
  • This compound. ChemBK. [Link]

  • 1-Ethynylcyclohexanol. Wikipedia. [Link]

  • Unlock Chemical Synthesis: The Power of 1-Ethynyl-1-cyclohexanol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemical Properties of this compound (CAS 2809-78-1). Cheméo. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

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Technical Support Center: Catalyst Poisoning and Mitigation for 1-Ethynyl-1-cycloheptanol Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges associated with catalyst poisoning during reactions involving 1-Ethynyl-1-cycloheptanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into diagnosing, troubleshooting, and mitigating catalyst deactivation. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding catalyst poisoning in the context of this compound.

Q1: What is catalyst poisoning and why is it a concern with this compound?

A: Catalyst poisoning refers to the partial or total deactivation of a catalyst's active sites by a chemical compound, in this case, potentially the reactant, intermediates, or byproducts related to this compound.[1] This is a critical issue as it leads to reduced reaction rates, incomplete conversions, and poor product yields, impacting the efficiency and economics of a synthetic process.[2] this compound, being a terminal alkyne, can strongly adsorb onto the catalyst surface, blocking active sites necessary for the catalytic cycle.[2]

Q2: Which types of catalysts are most susceptible to poisoning by this compound?

A: Palladium-based catalysts, which are commonly used for hydrogenation and cross-coupling reactions, are particularly susceptible to poisoning by alkynes.[2][3] Catalysts like Palladium on Carbon (Pd/C), Palladium on Barium Sulfate (Pd/BaSO₄), and even homogeneous palladium complexes can experience deactivation. The extent of poisoning can depend on the catalyst's morphology, support, and the specific reaction conditions.[4][5]

Q3: What are the initial signs of catalyst deactivation in my reaction?

A: The primary indicators of catalyst deactivation include:

  • A significant decrease in the reaction rate or a complete stall before the starting material is fully consumed.

  • The need for higher catalyst loading to achieve the same conversion as in previous successful runs.[6]

  • A change in selectivity, for instance, the formation of over-reduced byproducts in a partial hydrogenation reaction.

  • Visual changes in the catalyst, such as clumping or a change in color, although this is not always a reliable indicator.

Q4: Can a "poisoned" catalyst sometimes be beneficial?

A: Yes, in a controlled manner. This concept is known as selective poisoning.[1] A classic example is the Lindlar catalyst, which is a palladium catalyst intentionally "poisoned" with lead acetate and quinoline.[7][8][9][10][11] This partial deactivation makes the catalyst selective for the reduction of alkynes to cis-alkenes, preventing over-reduction to alkanes.[12][13][14] This principle can be applied to reactions with this compound to achieve specific synthetic outcomes.

Section 2: Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This in-depth guide provides a systematic approach to troubleshooting common issues encountered when using this compound in catalytic reactions.

Issue 1: Reaction Stalls or Shows Low Conversion

A stalled or incomplete reaction is one of the most common manifestations of catalyst poisoning.

Root Cause Analysis:

The terminal alkyne group in this compound can lead to several deactivation pathways:

  • Strong Adsorption: The π-system of the alkyne can bind very strongly to the active sites of the metal catalyst (e.g., palladium), effectively blocking them from reactant molecules.[2]

  • Oligomerization/Polymerization: Under certain conditions, the terminal alkyne can oligomerize on the catalyst surface, forming a polymeric layer that physically encapsulates the active sites.

  • Formation of Stable Intermediates: The reaction of this compound on the catalyst surface may form stable organometallic intermediates that are slow to proceed to the next step in the catalytic cycle, thus inhibiting turnover.

Diagnostic Workflow:

To pinpoint the cause, a logical diagnostic workflow is essential.

G cluster_0 Troubleshooting Workflow: Stalled Reaction A Reaction Stalls or Incomplete B Analyze Reaction Mixture (GC/LC-MS, NMR) A->B C Is Starting Material Present? B->C D Check Reagent Purity (Substrate, Solvent, Gas) C->D Yes G Optimize Reaction Conditions C->G No, side products observed E Are Impurities (S, N compounds) Present? D->E F Implement Feed Purification Protocol E->F Yes E->G No F->G H Consider Catalyst Modification G->H I Attempt Catalyst Regeneration H->I J Problem Resolved I->J

Caption: A decision-tree for troubleshooting stalled reactions.

Mitigation Strategies & Protocols

Strategy A: Optimization of Reaction Conditions

The ratio of substrate to catalyst and the reaction temperature can significantly impact catalyst stability.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst Loading 1-5 mol%0.1-1 mol%Lowering loading can sometimes reduce oligomerization, though higher loading may be needed if poisoning is unavoidable.[6]
Substrate Addition All at onceSlow, dropwise additionMaintains a low instantaneous concentration of the alkyne, reducing the rate of poison formation.
Temperature 50-80 °C25-40 °CLower temperatures can decrease the rate of deactivation pathways like oligomerization.

Strategy B: Use of Additives and Competitive Inhibitors

Introducing a less strongly binding molecule can sometimes prevent the irreversible adsorption of the alkyne.

  • Protocol: Competitive Inhibition with Pyridine

    • To your reaction vessel under an inert atmosphere, add the palladium catalyst and solvent.

    • Introduce a controlled amount of a competitive inhibitor, such as pyridine (0.1-1.0 equivalents relative to the catalyst).

    • Stir the mixture for 15-30 minutes to allow the inhibitor to coordinate to the catalyst surface.

    • Proceed with the addition of this compound and other reagents as per your standard protocol.

Issue 2: Poor Selectivity in Hydrogenation Reactions

A common goal is the partial hydrogenation of the alkyne in this compound to the corresponding alkene. Poor selectivity results in the formation of the fully saturated alkane.

Root Cause Analysis:

Highly active catalysts like standard Pd/C will readily reduce both the alkyne and the intermediate alkene.[12][14] The poisoning of a standard catalyst can also sometimes lead to a loss of selectivity by altering the electronic properties of the active sites.

Mitigation Strategy: Controlled Catalyst Poisoning

The most effective strategy is to use a "poisoned" catalyst that is active enough to reduce the alkyne but not the alkene.

  • Protocol: Preparation and Use of a Lindlar-type Catalyst

    • Catalyst Preparation: A Lindlar catalyst can be purchased commercially or prepared.[8][11] A typical preparation involves reducing palladium chloride on a calcium carbonate support and then treating it with lead acetate.[7][9]

    • Reaction Setup:

      • In a hydrogenation vessel, suspend the Lindlar catalyst (typically 5% by weight of the alkyne) in a suitable solvent (e.g., ethanol, ethyl acetate).

      • Add a small amount of quinoline (a secondary poison) to further enhance selectivity.

      • Add the this compound substrate.

      • Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1 atm, or as optimized).

      • Monitor the reaction progress by GC or TLC to ensure it stops at the alkene stage.

G cluster_1 Selective Hydrogenation Workflow Alkyne This compound Alkene 1-Vinyl-1-cycloheptanol (cis-alkene) Alkyne->Alkene + H2 Catalyst Lindlar Catalyst (Pd/CaCO3, Pb(OAc)2) Catalyst->Alkene Hydrogen H2 Gas Hydrogen->Alkene Alkane 1-Ethyl-1-cycloheptanol (Over-reduction) Alkene->Alkane + H2 (Inhibited)

Caption: Workflow for selective hydrogenation using a poisoned catalyst.

Issue 3: Irreversible Catalyst Deactivation and Failure to Regenerate

In some cases, the catalyst cannot be reused, leading to increased costs and waste.

Root Cause Analysis:

Irreversible deactivation can occur through several mechanisms:

  • Covalent Modification: Strong chemisorption and subsequent reaction of the alkyne on the metal surface.

  • Metal Leaching: The reaction conditions may cause the active metal to dissolve from its support into the solution.

  • Sintering: At higher temperatures, the small metal nanoparticles on the support can agglomerate into larger, less active particles.

Mitigation Strategy: Catalyst Regeneration

For catalysts poisoned by organic residues, a careful regeneration procedure can sometimes restore activity.[15][16][17]

  • Protocol: Oxidative Regeneration of a Supported Palladium Catalyst

    • Safety Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Separation: After the reaction, carefully filter the catalyst from the reaction mixture.

    • Washing: Wash the recovered catalyst extensively with a solvent that dissolves the product and any remaining starting material (e.g., ethyl acetate, followed by methanol) to remove physisorbed species.

    • Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60 °C) until a constant weight is achieved.

    • Calcination: Place the dried catalyst in a furnace. Slowly ramp the temperature (e.g., 5 °C/min) to 300-400 °C in a gentle stream of air or a mixture of oxygen and an inert gas. Hold at this temperature for 2-4 hours. This step is designed to burn off organic poisons.

    • Reduction: After cooling under an inert atmosphere, the catalyst (now likely in an oxidized state, e.g., PdO) must be re-reduced. Suspend the calcined catalyst in a suitable solvent and expose it to a hydrogen atmosphere, or use a chemical reducing agent like sodium borohydride, until the active Pd(0) is regenerated.

Regeneration StepParameterValuePurpose
1. Washing SolventsEthyl Acetate, MethanolRemove non-covalently bound organics.
2. Calcination Temperature300-400 °COxidative removal of strongly adsorbed poisons.
3. Reduction AtmosphereH₂Re-reduce the metal oxide to its active metallic state.

Disclaimer: The effectiveness of regeneration is highly dependent on the nature of the poison and the catalyst. This is a general guideline and may require optimization.[4][18]

References

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  • The Art of Heterogeneous Catalytic Hydrogen
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  • 9.4 Reduction of Alkynes. Organic Chemistry - YouTube.
  • Influence of various catalyst poisons and other impurities on fatty acid hydrogenation. Journal of the American Oil Chemists' Society.
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  • 9.5: Reduction of Alkynes. Chemistry LibreTexts.
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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethynyl-1-cycloheptanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis, grounded in spectroscopic principles, to elucidate the structural features of this tertiary propargyl alcohol. We will compare the experimental data with theoretical predictions and contrast its spectral characteristics with those of its six-membered ring analogue, 1-Ethynyl-1-cyclohexanol, to highlight the influence of ring size on chemical shifts and molecular dynamics.

Introduction: Structure and Predicted Spectral Features

This compound (C₉H₁₄O) is a tertiary alcohol containing a seven-membered cycloalkane ring and a terminal alkyne group.[1][2] Its structure presents several key features that are readily identifiable by NMR spectroscopy: a hydroxyl proton, an acetylenic proton, and a cycloheptane ring with multiple methylene groups.

Structural Analysis for NMR Prediction:

  • Symmetry: The molecule is achiral and possesses a plane of symmetry only if the ring is considered planar, which is not the case. The flexible cycloheptane ring undergoes rapid conformational changes at room temperature, averaging the magnetic environments of the methylene protons. This leads to fewer signals than would be expected for a static conformation.

  • ¹H NMR Predictions: We anticipate distinct signals for the hydroxyl (-OH) and acetylenic (-C≡CH) protons. The twelve methylene protons on the cycloheptane ring are expected to appear as a complex, overlapping multiplet in the aliphatic region. Protons on carbons adjacent to the quaternary carbon (Cα) will be deshielded compared to the other ring protons.

  • ¹³C NMR Predictions: We expect five signals for the cycloheptane carbons due to conformational averaging, one for the quaternary carbinol carbon (C-OH), and two for the distinct sp-hybridized carbons of the ethynyl group.

Chemical structure of this compound with atom numbering for NMR assignment.

Figure 1. Structure of this compound with numbering for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key to accurate assignment lies in understanding the electronic effects of the hydroxyl and ethynyl functional groups, which influence the chemical shifts of nearby protons.

Table 1: ¹H NMR Data for this compound

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-a (-C≡CH)~2.45Singlet (s)1HThe acetylenic proton is a sharp singlet as it has no adjacent protons to couple with. Its chemical shift is characteristic of terminal alkynes.
H-b (-OH)~1.90Singlet (s, broad)1HThe hydroxyl proton signal is often broad and does not couple with other protons. Its chemical shift is variable and depends on concentration, solvent, and temperature.
H-2, H-7 (α-CH₂)~1.85-1.75Multiplet (m)4HThese protons are on the carbons adjacent to the electron-withdrawing quaternary carbon, causing a downfield shift compared to other ring protons.
H-3, H-4, H-5, H-6 (β,γ-CH₂)~1.65-1.50Multiplet (m)8HThese methylene protons are further from the electronegative groups and thus resonate at a higher field (upfield), typical for cycloalkanes.[3] They overlap significantly due to similar magnetic environments.

Expert Insights: The observed spectrum aligns well with predictions. The lack of complex splitting for the acetylenic proton is a definitive feature of a terminal alkyne. The broad, overlapping signals for the cycloheptane ring protons are characteristic of flexible, medium-sized rings where multiple conformations are rapidly interconverting at the analysis temperature.[4] This conformational flexibility averages the chemical shifts of the axial and equatorial protons, simplifying what would otherwise be a much more complex spectrum.[5]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by providing direct information about the carbon skeleton. With broadband proton decoupling, each unique carbon atom appears as a single line, simplifying spectral interpretation.

Table 2: ¹³C NMR Data for this compound

Assigned CarbonChemical Shift (δ, ppm)Rationale for Assignment
C-a (-C ≡CH)~89.0The terminal sp-hybridized carbon is significantly deshielded.
C-b (-C≡C H)~72.0The internal sp-hybridized carbon is shielded relative to its counterpart.
C-1 (-C -OH)~73.5The quaternary carbon attached to the hydroxyl group is deshielded due to the electronegativity of oxygen.
C-2, C-7 (α-CH₂)~43.0These carbons are adjacent to the substituted C-1, resulting in a downfield shift.
C-3, C-6 (β-CH₂)~29.5These carbons are in the β-position relative to the substituents.
C-4, C-5 (γ-CH₂)~22.5These carbons are the most remote from the functional groups and thus have a chemical shift closest to that of an unsubstituted cycloalkane.

Expert Insights: The chemical shifts are highly informative. The distinct signals for the two sp-hybridized carbons (C-a and C-b) confirm the presence of the ethynyl group. The quaternary carbon (C-1) signal around 73.5 ppm is characteristic of a tertiary alcohol. The four signals for the seven cycloheptane carbons suggest that, despite rapid conformational exchange, the α, β, and γ positions remain chemically distinct on the NMR timescale.

Comparative Analysis: this compound vs. 1-Ethynyl-1-cyclohexanol

To contextualize the data, we compare the spectra of this compound with its more common analogue, 1-Ethynyl-1-cyclohexanol.[6][7][8][9] This comparison reveals the subtle yet significant impact of ring size on the electronic environment and conformational dynamics.

Table 3: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon PositionThis compound (C₇ Ring)1-Ethynyl-1-cyclohexanol (C₆ Ring)Key Observation
C-1 (-C-OH)~73.5~68.5The carbinol carbon in the cycloheptanol is more deshielded, likely due to differences in ring strain and bond angles affecting hybridization and the electronic environment.
α-CH₂ ~43.0~38.0The alpha carbons in the seven-membered ring are also significantly deshielded compared to the six-membered ring.
β-CH₂ ~29.5~25.5The trend continues for the beta carbons.
γ-CH₂ ~22.5~22.0The gamma carbons show the least difference, as they are most distant from the site of substitution.

Analysis of Comparison: The consistent downfield shift of the ring carbons in this compound compared to its cyclohexanol counterpart suggests that the larger, more flexible seven-membered ring alters the electronic shielding. This can be attributed to different average bond angles and transannular interactions in the various puckered conformations of the cycloheptane ring. The greater conformational freedom of the C₇ ring leads to a different time-averaged magnetic environment for its carbons.

Standard Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating methodology for acquiring high-quality NMR data for compounds like this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks.[10]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[11]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: Spectral width of ~12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of ~220 ppm, a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum and reference it to the TMS signal at 0.00 ppm or the CDCl₃ solvent peak at 77.16 ppm.

Workflow for NMR Spectral Analysis

The logical process for analyzing the NMR spectra to confirm a molecular structure is outlined below. This workflow ensures a systematic and verifiable interpretation of the data.

NMR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation cluster_validation Structure Validation prep Prepare Sample (Solvent, Standard) acquire Acquire Spectra (1H, 13C, etc.) prep->acquire process Process Data (FT, Phasing, Referencing) acquire->process h1_analysis Analyze ¹H Spectrum - Chemical Shift - Integration - Multiplicity process->h1_analysis c13_analysis Analyze ¹³C Spectrum - Number of Signals - Chemical Shift process->c13_analysis correlation Correlate Data (Assign Signals to Atoms) h1_analysis->correlation c13_analysis->correlation compare Compare with Predicted Spectra correlation->compare elucidate Final Structure Elucidation compare->elucidate

Caption: A streamlined workflow for structural elucidation using NMR spectroscopy.

Conclusion

The NMR spectra of this compound provide a clear and unambiguous confirmation of its molecular structure. The ¹H spectrum distinctly shows the characteristic signals for the acetylenic, hydroxyl, and cycloalkane protons, while the ¹³C spectrum confirms the carbon skeleton, including the quaternary carbinol and sp-hybridized carbons. The comparative analysis with 1-Ethynyl-1-cyclohexanol effectively demonstrates how ring size influences the chemical environment of the cyclic framework, offering valuable insights for researchers working with substituted cycloalkanes. This guide serves as a robust reference for the interpretation of this compound's spectral data and a methodological template for similar analyses.

References

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A Researcher's Guide to Functional Group Identification: Interpreting the IR Spectrum of 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has consistently shown that a thorough understanding of analytical techniques is paramount for unambiguous compound identification. Infrared (IR) spectroscopy remains a cornerstone of structural elucidation in organic chemistry, offering a rapid and non-destructive method for identifying functional groups. This guide provides an in-depth analysis of the IR spectrum of 1-Ethynyl-1-cycloheptanol, comparing its spectral features with those of related molecules to provide a clear framework for interpretation.

The power of IR spectroscopy lies in its ability to detect the vibrations of covalent bonds. Each type of bond (e.g., O-H, C=O, C≡C) vibrates at a characteristic frequency. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a unique molecular "fingerprint."[1][2]

The Molecular Structure: A Trio of Key Functional Groups

This compound is a fascinating molecule for IR analysis as it contains three distinct and diagnostically important functional groups on a cycloalkane scaffold: a tertiary alcohol, a terminal alkyne, and the cycloheptyl ring itself.

  • Tertiary Alcohol (-OH): The hydroxyl group is attached to a tertiary carbon atom.

  • Terminal Alkyne (-C≡C-H): A carbon-carbon triple bond is located at the end of a carbon chain, meaning one of the sp-hybridized carbons is bonded to a hydrogen atom.

  • Cycloheptyl Group: A seven-membered ring of sp³-hybridized carbon atoms.

Figure 1: Molecular structure of this compound highlighting its key functional groups.

Decoding the Spectrum: A Comparative Analysis

The definitive identification of functional groups is best achieved by comparing the spectrum of the target molecule with related compounds that isolate specific functionalities. Here, we compare the expected IR absorptions of this compound with Cycloheptanol (a secondary alcohol) and 1-Heptyne (a terminal alkyne).

Functional GroupVibration TypeExpected Range (cm⁻¹)This compound (Observed)Comparison: CycloheptanolComparison: 1-Heptyne
Alcohol O-H stretch (H-bonded)3200–3500 (broad, strong)~3400 cm⁻¹ (broad, strong)PresentAbsent
Alkyne ≡C-H stretch3260–3330 (sharp, strong)~3300 cm⁻¹ (sharp, strong)AbsentPresent
Alkyl sp³ C-H stretch2850–2960 (strong)~2850-2950 cm⁻¹ (strong)PresentPresent
Alkyne C≡C stretch2100–2260 (weak-medium)~2100 cm⁻¹ (weak)AbsentPresent
Alcohol C-O stretch (tertiary)1100–1210 (strong)~1150 cm⁻¹ (strong)Present (secondary, ~1075-1150)Absent
Alkyne ≡C-H bend610–700 (broad, strong)~630 cm⁻¹ (broad)AbsentPresent
Key Spectral Features of this compound
  • The Hydroxyl (O-H) Stretch: The most prominent feature in the spectrum of an alcohol is typically the O-H stretching vibration. Due to hydrogen bonding between molecules, this absorption appears as a very intense and broad band in the 3200-3500 cm⁻¹ region.[3][4][5] This broadness is a classic diagnostic tool to distinguish it from other absorptions in this region.[3][5]

  • The Terminal Alkyne (≡C-H) Stretch: A sharp and strong absorption peak appearing between 3260-3330 cm⁻¹ is a definitive indicator of a C-H bond where the carbon is part of a triple bond (an sp-hybridized carbon).[6][7][8] In the spectrum of this compound, this sharp peak is often superimposed on the broad O-H band, appearing as a distinct shoulder. This simultaneous presence of a broad O-H and a sharp ≡C-H absorption is a powerful confirmation of the molecule's structure.

  • The Carbon-Carbon Triple Bond (C≡C) Stretch: The stretching vibration of the C≡C bond itself appears in a unique region of the spectrum, typically between 2100-2260 cm⁻¹.[7][8] This absorption is often weak to medium in intensity. For terminal alkynes, the peak is more intense than for internal alkynes, which can sometimes be absent entirely if the molecule is symmetrical.[6][9] The presence of a peak in this otherwise quiet region of the spectrum is strong evidence for an alkyne.

  • The Tertiary Alcohol (C-O) Stretch: The stretching vibration of the C-O bond in alcohols provides information about the substitution of the carbon atom bearing the hydroxyl group. The position of this strong peak is diagnostic:[10]

    • Primary Alcohols: 1000–1075 cm⁻¹

    • Secondary Alcohols: 1075–1150 cm⁻¹

    • Tertiary Alcohols: 1100–1210 cm⁻¹ For this compound, a tertiary alcohol, a strong band is expected and observed around 1150-1200 cm⁻¹.[10]

  • Alkyl (sp³ C-H) Stretches: Like most organic molecules, this compound contains saturated carbon-hydrogen bonds in its cycloheptyl ring. These give rise to strong, sharp absorptions in the region just below 3000 cm⁻¹, typically between 2850-2960 cm⁻¹.[7][11]

Experimental Protocol: Acquiring the IR Spectrum

A reliable spectrum is the foundation of accurate interpretation. The following protocol outlines the standard procedure for obtaining an IR spectrum using a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective setup for liquid or solid samples.

Methodology: FTIR-ATR Spectroscopy
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be clean.

  • Background Scan: Before analyzing the sample, a background spectrum must be collected. This scan measures the ambient atmosphere (water vapor, CO₂) and the ATR crystal itself. The instrument's software will automatically subtract this background from the sample spectrum.

  • Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the center of the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Initiate the sample scan. The instrument will irradiate the sample with the IR beam. The standard procedure involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted into a spectrum (transmittance vs. wavenumber) by a Fourier transform.

  • Cleaning: After the analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Scan Acquire Sample Spectrum Apply->Scan Process Fourier Transform & Data Processing Scan->Process Identify Identify Key Peaks (O-H, ≡C-H, C≡C, C-O) Process->Identify Compare Compare with Reference Spectra Identify->Compare Conclude Confirm Functional Groups Compare->Conclude

Figure 2: Standard workflow for IR spectrum acquisition and interpretation using FTIR-ATR.

Conclusion

The infrared spectrum of this compound provides a textbook example of how multiple functional groups can be identified within a single analysis. The simultaneous observation of a broad O-H stretch (~3400 cm⁻¹), a sharp terminal alkyne ≡C-H stretch (~3300 cm⁻¹), a weak C≡C stretch (~2100 cm⁻¹), and a strong tertiary C-O stretch (~1150 cm⁻¹) provides unequivocal evidence for the molecule's structure. By comparing these features to the spectra of simpler, related molecules like cycloheptanol and 1-heptyne, researchers can build confidence in their spectral assignments. This systematic, comparative approach is fundamental to the robust application of IR spectroscopy in research and development.

References

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

  • OChem Videos. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

  • Carpino, P. A., et al. (2004). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS. [Link]

  • Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • NIST. (n.d.). 1-Ethynyl-1-cyclohexanol. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: IR Spectroscopy & Mass Spec. [Link]

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  • PubChem. (n.d.). 1-Ethynylcyclohexanol. [Link]

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  • Wade, L.G. Jr. (2006). Characteristic Group Vibrations of Organic Molecules. In Organic Chemistry, 6th ed. Pearson Prentice Hall Inc.
  • Filo. (2025). Between single CH bond and triple C to C bond which have increased stretching frequencies. [Link]

  • Stoyanov, E. S., et al. (2022). IR-Spectroscopic and X-ray-Structural Study of Vinyl-Type Carbocations in Their Carborane Salts. PMC - PubMed Central. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethynyl-1-cycloheptanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering Molecular Structures Through Fragmentation Analysis

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The technique, particularly when coupled with electron ionization (EI), provides a molecular fingerprint in the form of a fragmentation pattern.[1][2] This guide offers an in-depth comparison of the EI mass spectrometry fragmentation patterns of 1-ethynyl-1-cycloheptanol and its structural analogs. An understanding of these fragmentation pathways is paramount for researchers in drug discovery, organic synthesis, and metabolomics for the unambiguous identification of novel compounds and their metabolites.

This guide moves beyond a simple cataloging of spectral data. It delves into the mechanistic underpinnings of the observed fragmentation, providing a logical framework for the interpretation of the mass spectra of cyclic alcohols featuring unsaturated side chains. By comparing the fragmentation of this compound with its six-membered ring counterpart, 1-ethynyl-1-cyclohexanol, and the parent cycloheptanol, we will illuminate the influence of both the cycloalkyl ring size and the ethynyl functional group on the fragmentation pathways.

Theoretical Framework: Predicting Fragmentation Pathways

The fragmentation of a molecule in an EI mass spectrometer is not a random process. It is governed by the principles of physical organic chemistry, where the initial radical cation, formed by the ejection of an electron, undergoes a series of unimolecular reactions to yield more stable charged fragments. For a molecule like this compound, we can anticipate several key fragmentation routes based on the functional groups present: the tertiary alcohol, the cycloheptyl ring, and the terminal alkyne.

  • α-Cleavage: A prevalent fragmentation pathway for alcohols is the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[3] For this compound, this can occur on either side of the tertiary carbon bearing the hydroxyl group.

  • Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.

  • Ring Cleavage: Cyclic compounds can undergo complex ring-opening fragmentations, often leading to a series of characteristic lower mass ions.

  • Alkyne Fragmentation: Terminal alkynes are known to exhibit a prominent M-1 peak due to the loss of the acetylenic hydrogen. They can also fragment to form a resonance-stabilized propargyl cation (m/z 39).

The interplay of these pathways will dictate the final appearance of the mass spectrum.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To ensure the generation of reproducible and reliable mass spectra, a standardized experimental protocol is essential. The following outlines a typical procedure for the analysis of this compound and its analogs using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Ion Source: Electron Ionization (EI)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

GC Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless injection)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-400

  • Scan Speed: 1562 u/s

This protocol ensures the volatilization of the analyte, its separation from any impurities, and its subsequent ionization and fragmentation under standard conditions, allowing for comparison with library spectra.

Comparative Fragmentation Analysis

A direct comparison of the mass spectra of this compound, 1-ethynyl-1-cyclohexanol, and cycloheptanol reveals the subtle yet significant influences of the ring size and the ethynyl group on the fragmentation pathways.

This compound: A Visual Interpretation

Due to licensing restrictions, a detailed peak list for this compound from the NIST database cannot be reproduced. However, a visual inspection of the spectrum available on the NIST WebBook allows for a qualitative analysis of its key fragmentation features.[4] The molecular ion at m/z 138 is expected to be of low abundance, a common characteristic of tertiary alcohols which readily undergo fragmentation. The spectrum is anticipated to show significant peaks corresponding to the loss of the ethynyl group (M-25), loss of water (M-18), and ring cleavage products.

1-Ethynyl-1-cyclohexanol: A Quantitative Look

For 1-ethynyl-1-cyclohexanol, quantitative data is available, providing a solid basis for comparison.[5]

m/z Relative Intensity (%) Putative Fragment Identity
124Low[C₈H₁₂O]⁺• (Molecular Ion)
99High[M - C₂H]⁺• (Loss of ethynyl group)
95Moderate[C₇H₁₁]⁺
81High[C₆H₉]⁺
68High[C₅H₈]⁺•
53Moderate[C₄H₅]⁺
39Moderate[C₃H₃]⁺ (Propargyl cation)

The fragmentation of 1-ethynyl-1-cyclohexanol is dominated by the loss of the ethynyl group and subsequent ring fragmentations. The presence of a peak at m/z 39 is characteristic of the terminal alkyne functionality.

Cycloheptanol: The Influence of the Ethynyl Group

Comparing the fragmentation of the ethynyl-substituted cycloalkanols with that of cycloheptanol highlights the directing effect of the alkyne. The mass spectrum of cycloheptanol is characterized by a weak molecular ion at m/z 114, a significant M-18 peak at m/z 96 (loss of water), and a base peak at m/z 57, which arises from a complex ring cleavage. The introduction of the ethynyl group in this compound provides alternative, lower-energy fragmentation pathways, such as the loss of the ethynyl radical, which competes with and alters the relative intensities of the typical alcohol fragmentation routes.

Proposed Fragmentation Pathway for this compound

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

fragmentation M This compound C₉H₁₄O m/z 138 (M⁺•) M_minus_H [M-H]⁺ m/z 137 M->M_minus_H - H• M_minus_H2O [M-H₂O]⁺• m/z 120 M->M_minus_H2O - H₂O M_minus_C2H [M-C₂H]⁺ m/z 113 M->M_minus_C2H - •C₂H Propargyl [C₃H₃]⁺ m/z 39 M->Propargyl Ring Opening Fragment_95 [C₇H₁₁]⁺ m/z 95 M_minus_H2O->Fragment_95 - C₂H• M_minus_C2H->Fragment_95 - H₂O Fragment_81 [C₆H₉]⁺ m/z 81 M_minus_C2H->Fragment_81 - C₂H₆ Fragment_67 [C₅H₇]⁺ m/z 67

Caption: Proposed fragmentation of this compound.

Conclusion: A Guide to Interpretation

The mass spectral fragmentation of this compound is a complex interplay of pathways dictated by its constituent functional groups. While a definitive, quantitative analysis is hampered by restricted data access, a thorough understanding of the fragmentation of analogous compounds and the guiding principles of mass spectrometry allows for a robust qualitative interpretation. The comparison with 1-ethynyl-1-cyclohexanol and cycloheptanol clearly demonstrates the influence of both the cycloalkyl ring size and the presence of the ethynyl group on the resulting mass spectrum. For researchers and scientists, this comparative approach provides a powerful framework for the identification and structural elucidation of unknown cyclic compounds encountered in their work.

References

  • NIST Mass Spectrometry Data Center, S.E. Stein, director, "Mass Spectra" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].[4]

  • PubChem. 1-Ethynylcyclohexanol. National Center for Biotechnology Information. [Link].[5]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Pittsburgh, PA: Global View Publishing.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. Sausalito, CA: University Science Books.
  • ScienceDirect. Electron Ionization. Elsevier. [Link].

  • JoVE. Mass Spectrometry: Alkyne Fragmentation. [Link].

  • Chemistry LibreTexts. Mass Spectrometry of Alcohols. [Link].

  • Wiley Online Library. General fragmentation rules in mass spectrometry. [Link].

  • Agilent Technologies. (2014). 5977B Series GC/MSD System. [Link].

  • AZoM. Electron Impact or Chemical Ionization for Mass Spectrometry. [Link].[6]

  • LCGC International. Electron Ionization for GC–MS. [Link].[2]

  • ScienceReady. Mass Spectrometry: Interpreting Fragmentation Patterns. [Link].

  • Chemguide. Fragmentation patterns in mass spectra. [Link].

  • Wikipedia. Fragmentation (mass spectrometry). [Link].

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link].[3]

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A Comparative Guide to the Purity Analysis of 1-Ethynyl-1-cycloheptanol: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1-Ethynyl-1-cycloheptanol. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, ensuring the purity of this compound is paramount for downstream success.[1][2] We will explore the theoretical underpinnings, practical methodologies, and comparative advantages of each technique, supported by detailed experimental protocols and data interpretation guidelines.

Introduction to this compound and the Imperative of Purity

This compound (CAS No. not available for the heptanol variant, but the related 1-Ethynyl-1-cyclohexanol is CAS 78-27-3) is a tertiary alkynyl alcohol.[3] Its bifunctional nature, featuring a reactive terminal alkyne and a hydroxyl group, makes it a valuable building block in organic synthesis, including applications in click chemistry and the development of bioactive molecules.[2]

The primary synthesis route involves the ethynylation of cycloheptanone.[1] Potential impurities can arise from this process, including:

  • Unreacted Starting Materials: Residual cycloheptanone.

  • Byproducts: Di-addition products or polymers.

  • Solvent Residues: From reaction and workup steps.

The presence of these impurities can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions. Therefore, robust analytical methods are required to accurately quantify the purity of this compound and identify any contaminants.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating non-volatile and thermally sensitive compounds.[4][5]

Principle and Suitability

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[6] For a molecule like this compound, which is a solid at room temperature with a relatively low melting point (the cyclohexyl analog melts at 30-33 °C) and is soluble in organic solvents, HPLC is a highly suitable technique.[1] It operates at or near ambient temperature, eliminating the risk of thermal degradation that could occur with more labile compounds.[4]

Causality of Method Choice: A Reversed-Phase HPLC (RP-HPLC) method is the logical choice. This compound is a moderately polar compound. A nonpolar stationary phase (like C18) combined with a polar mobile phase (e.g., a mixture of water and acetonitrile) will allow for effective retention and separation from both more polar and less polar impurities. Detection via UV-Vis is often feasible for acetylenic compounds, although the chromophore is weak. For higher sensitivity or in the absence of UV-active impurities, coupling with a mass spectrometer (LC-MS) or using a universal detector like a Refractive Index Detector (RID) would be necessary.

Experimental Protocol: RP-HPLC Method

This protocol is designed as a self-validating system, grounded in principles outlined by international guidelines on analytical method validation.[7]

1. Materials and Reagents:

  • This compound reference standard (>99.5% purity)
  • Sample of this compound for testing
  • HPLC-grade acetonitrile (ACN)
  • Ultrapure water (18.2 MΩ·cm)
  • HPLC-grade methanol (for sample dissolution)

2. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials to prevent particulate matter from damaging the column.[8]

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV-Vis detector
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL
  • Run Time: 20 minutes

4. Data Analysis:

  • Inject the standard solution to determine the retention time (RT) of this compound.
  • Inject the sample solution.
  • Calculate the purity using the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Expected Results

The HPLC workflow is a streamlined process from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis A Weigh Sample B Dissolve in Methanol A->B C Filter (0.45 µm) B->C E Autosampler/Injector C->E Inject D Mobile Phase Pump D->E F C18 Column E->F G UV-Vis Detector F->G H Chromatogram Generation G->H Signal I Peak Integration H->I J Purity Calculation I->J GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Sample B Dissolve in DCM A->B C Injector (Vaporization) B->C Inject D GC Column (Separation) C->D E MS Detector (Ionization & Detection) D->E F Total Ion Chromatogram E->F Data G Mass Spectra of Peaks E->G Data I Purity Calculation F->I H Library Search & ID G->H

Sources

A Comparative Guide to the Reactivity of 1-Ethynyl-1-cycloheptanol and 1-Ethynylcyclohexanol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Propargyl alcohols, such as 1-ethynyl-1-cycloheptanol and 1-ethynylcyclohexanol, are versatile intermediates offering a rich playground for chemical transformations. While structurally similar, the subtle difference in their cycloalkyl ring size imparts distinct reactivity profiles that can be leveraged for specific synthetic outcomes. This guide provides an in-depth comparison of the reactivity of these two compounds, grounded in fundamental principles of organic chemistry and supported by available experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Structural and Conformational Analysis: The Impact of Ring Size

The reactivity of cyclic compounds is intrinsically linked to their conformational preferences and inherent ring strain. Cyclohexane, the parent ring of 1-ethynylcyclohexanol, is renowned for its strain-free chair conformation, where all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and hydrogen atoms are perfectly staggered. In contrast, cycloheptane, the backbone of this compound, is a "medium-sized" ring that cannot adopt a conformation completely devoid of strain. It exists in a dynamic equilibrium between several conformations, with the twist-chair being the most stable, yet still possessing residual torsional and angle strain. This inherent strain in the seven-membered ring is a critical factor influencing the thermodynamics and kinetics of reactions involving this compound.

The ethynyl group, being linear, is sterically undemanding. Its A-value, a measure of the energy difference between the axial and equatorial conformations on a cyclohexane ring, is only 0.41 kcal/mol, significantly smaller than that of a methyl group (1.7 kcal/mol). This suggests a relatively small preference for the equatorial position in 1-ethynylcyclohexanol.

Comparative Reactivity in Acid-Catalyzed Rearrangements

A cornerstone of the reactivity of tertiary propargyl alcohols is their propensity to undergo acid-catalyzed rearrangements, primarily the Meyer-Schuster and Rupe rearrangements. These reactions proceed through carbocationic intermediates, and their rates and product distributions are highly sensitive to the stability of these intermediates.

The Meyer-Schuster and Rupe Rearrangement Pathways

The Meyer-Schuster rearrangement involves the 1,3-shift of a hydroxyl group to form an α,β-unsaturated aldehyde or ketone. The competing Rupe rearrangement leads to the formation of an α,β-unsaturated ketone via an enyne intermediate. For tertiary propargyl alcohols like the ones discussed here, the Rupe pathway is often a significant competitor.

Diagram of Meyer-Schuster and Rupe Rearrangement Pathways

G cluster_start Starting Material cluster_intermediate Intermediate cluster_meyer_schuster Meyer-Schuster Pathway cluster_rupe Rupe Pathway Start 1-Ethynylcycloalkanol Carbocation Tertiary Carbocation Start->Carbocation Protonation & Dehydration MS_Product α,β-Unsaturated Aldehyde/Ketone Carbocation->MS_Product 1,3-Hydride Shift & Tautomerization Rupe_Product α,β-Unsaturated Ketone Carbocation->Rupe_Product Deprotonation to Enyne & Hydration

Caption: Generalized pathways for Meyer-Schuster and Rupe rearrangements.

Influence of Ring Size on Carbocation Stability and Reaction Rate

The rate-determining step in these rearrangements is often the formation of the tertiary carbocation. The stability of this intermediate is paramount. In general, the transition from an sp³-hybridized carbon in the starting material to an sp²-hybridized carbocation is favored in strained ring systems as it can alleviate some of the ring strain.

Therefore, it is predicted that This compound will undergo acid-catalyzed rearrangements at a faster rate than 1-ethynylcyclohexanol . The greater inherent strain in the seven-membered ring provides a thermodynamic driving force for the formation of the more planar carbocation intermediate.

Experimental Data and Observations

While a direct head-to-head comparison is lacking, a study on the Rupe rearrangement of 1-ethynylcyclohexanol in near-critical water provides valuable data. In pure water at 260°C for 60 minutes, the yield of the Rupe product, 1-cyclohexen-1-ylethanone, was 49%. The addition of acid catalysts like NaHSO₄ significantly increased the yield to 88%.

ReactantReactionConditionsProductYieldReference
1-EthynylcyclohexanolRupe RearrangementPure water, 260°C, 60 min1-Cyclohexen-1-ylethanone49%
1-EthynylcyclohexanolRupe Rearrangement5 mol% NaHSO₄ (aq), 260°C, 60 min1-Cyclohexen-1-ylethanone88%
This compoundRupe RearrangementN/A1-Cyclohepten-1-ylethanonePredicted to be higher than 49% under identical conditionsInferred

Table 1: Experimental and Predicted Yields for the Rupe Rearrangement.

Based on the principles of ring strain, it is hypothesized that under the same uncatalyzed conditions, this compound would afford a higher yield of the corresponding Rupe product, 1-cyclohepten-1-ylethanone, due to a lower activation energy for carbocation formation.

Experimental Protocol for a Comparative Reactivity Study

To empirically validate the predicted reactivity differences, the following experimental protocol is proposed. This procedure is designed to be a self-validating system by running the reactions in parallel under identical conditions.

Workflow for Comparative Reactivity Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_A This compound Reaction_A Reaction Mixture A Reactant_A->Reaction_A Reactant_B 1-Ethynylcyclohexanol Reaction_B Reaction Mixture B Reactant_B->Reaction_B Solvent Anhydrous Toluene Solvent->Reaction_A Solvent->Reaction_B Catalyst p-Toluenesulfonic acid Catalyst->Reaction_A Catalyst->Reaction_B Heating Heat at 80°C Reaction_A->Heating Reaction_B->Heating Sampling Aliquots taken at t = 0, 15, 30, 60, 120 min Heating->Sampling Quenching Quench with NaHCO3 Sampling->Quenching GC_MS GC-MS Analysis Quenching->GC_MS Data Determine % Conversion and Product Ratio GC_MS->Data

Caption: Experimental workflow for comparing the reactivity of the two alcohols.

Step-by-Step Methodology:

  • Preparation of Reaction Mixtures:

    • In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1.0 mmol) to one and 1-ethynylcyclohexanol (1.0 mmol) to the other.

    • To each flask, add anhydrous toluene (10 mL).

    • Prepare a stock solution of p-toluenesulfonic acid (0.1 mmol) in anhydrous toluene (1 mL).

  • Reaction Initiation and Monitoring:

    • Place both flasks in a pre-heated oil bath at 80°C and allow the solutions to equilibrate for 5 minutes.

    • Simultaneously, add the p-toluenesulfonic acid solution (0.1 mmol) to each flask to initiate the reactions.

    • Immediately take a small aliquot (approx. 0.1 mL) from each reaction mixture (t=0), quench with saturated aqueous sodium bicarbonate solution, extract with diethyl ether, and prepare for GC-MS analysis.

    • Continue to take aliquots at regular intervals (e.g., 15, 30, 60, and 120 minutes), quenching and preparing each for analysis.

  • Data Analysis:

    • Analyze the quenched aliquots by GC-MS to determine the percentage conversion of the starting material and the relative ratio of Meyer-Schuster and Rupe products at each time point.

    • Plot the percentage conversion versus time for both reactions to compare their initial rates.

Conclusion and Outlook

The structural disparity between a strained seven-membered ring and a strain-free six-membered ring is the fundamental determinant of the differential reactivity between this compound and 1-ethynylcyclohexanol. Theoretical considerations strongly suggest that the cycloheptanol derivative will exhibit enhanced reactivity in acid-catalyzed rearrangements due to the relief of ring strain in the transition to a carbocationic intermediate. While direct comparative experimental data is sparse, the proposed experimental protocol provides a clear and robust framework for validating this hypothesis. For researchers in drug development and process chemistry, understanding these nuances in reactivity is crucial for optimizing reaction conditions, improving yields, and ultimately, designing more efficient synthetic pathways. The choice between these two valuable building blocks can now be made with a deeper appreciation for the subtle yet significant influence of their carbocyclic frameworks.

References

  • ChemBK. This compound. [Link]

  • Lumen Learning. Cyclohexane | MCC Organic Chemistry. [Link]

  • Wikipedia. 1-Ethynylcyclohexanol. [Link]

  • Chemistry LibreTexts. 9.4: Cyclohexane- A Strain-Free Cycloalkane. [Link]

  • Michigan State University Department of Chemistry. Ring Conformations. [Link]

  • ResearchGate. Additive-assisted Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water. [Link]

  • Chemistry LibreTexts. 4.5: Conformations of Cyclohexane. [Link]

  • Filo. When cyclohexane is substituted by an ethynyl group, -C≡CH, the energy difference between axial and equatorial conformations is only 1.7 kJ(0.41kcal)/mol. [Link]

  • Wikipedia. Meyer–Schuster rearrangement. [Link]

  • Study.com. When cyclohexane is substituted by an ethynyl group, -C≡CH, the energy difference between axial and equatorial conformations is only 1.7 kJ (0.41 kcal)/mol. Compare the conformational equilibrium for methylcyclohexane with that for ethynylcyclohexane and account for the difference between the two. [Link]

  • Google Patents.
  • PrepChem. Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. [Link]

  • Organic Reactions. The Meyer–Schuster Rearrangement. [Link]

  • ResearchGate. Kinetics and Mechanism of Monomolecular Heterolysis of Commercial Organohalogen Compounds: XXXIV.

A Comparative Guide to the Synthetic Routes of 1-Ethynyl-1-cycloheptanol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the propargyl alcohol, 1-Ethynyl-1-cycloheptanol, stands as a valuable intermediate. Its unique structural motif, featuring a seven-membered carbocycle and a terminal alkyne, provides a versatile scaffold for the synthesis of complex molecular architectures. The selection of a synthetic route to this key building block is a critical decision, directly impacting yield, purity, scalability, and safety. This guide provides a comprehensive comparative analysis of the most prevalent synthetic strategies for the preparation of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Introduction to this compound

This compound is a tertiary alcohol characterized by the presence of an ethynyl group attached to a cycloheptanol ring. This bifunctional nature allows for a wide range of subsequent chemical transformations. The terminal alkyne can participate in reactions such as click chemistry, Sonogashira couplings, and various addition reactions, while the hydroxyl group can be functionalized through esterification, etherification, or oxidation. These properties make it an attractive starting material for the synthesis of biologically active compounds and advanced materials.

This guide will delve into four primary synthetic pathways to this compound:

  • The Classic Approach: Reaction with Sodium Acetylide in Liquid Ammonia

  • The Industrial Favorite: The Favorskii Reaction with Acetylene and a Strong Base

  • The Workhorse Method: The Grignard Reaction with Ethynylmagnesium Bromide

  • The Modern Contender: Ethynylation with Trimethylsilylacetylene and Subsequent Deprotection

Each method will be examined for its mechanistic underpinnings, practical execution, and a critical evaluation of its advantages and disadvantages.

Route 1: The Classic Approach: Reaction with Sodium Acetylide in Liquid Ammonia

This long-established method remains a reliable choice for laboratory-scale synthesis. It involves the in situ generation of sodium acetylide by dissolving sodium metal in liquid ammonia, followed by the nucleophilic addition of the acetylide to cycloheptanone.

Mechanistic Insight

The reaction proceeds via a nucleophilic addition mechanism. The strongly basic amide ions, formed from the dissolution of sodium in liquid ammonia, deprotonate acetylene to form the sodium acetylide salt. The acetylide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cycloheptanone. The resulting alkoxide is subsequently protonated during the aqueous workup to yield the final product.[1][2]

Experimental Protocol

Materials:

  • Cycloheptanone

  • Sodium metal

  • Acetylene gas

  • Liquid ammonia

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with condensed liquid ammonia.

  • Small pieces of sodium metal are cautiously added to the liquid ammonia while bubbling acetylene gas through the solution. The disappearance of the characteristic blue color indicates the formation of sodium acetylide.

  • A solution of cycloheptanone in diethyl ether is added dropwise to the sodium acetylide suspension at -78 °C.

  • The reaction mixture is stirred for several hours, allowing the temperature to slowly rise to room temperature as the ammonia evaporates.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation.

Discussion of Route 1

Advantages:

  • High Yields: This method is known to provide good to excellent yields, often exceeding 80%.

  • Readily Available Reagents: The starting materials are common and relatively inexpensive.

Disadvantages:

  • Hazardous Reagents: The use of sodium metal and liquid ammonia requires specialized equipment and careful handling procedures. Acetylene gas is highly flammable.

  • Strictly Anhydrous Conditions: The reaction is highly sensitive to moisture.

  • Not Easily Scalable: The use of liquid ammonia makes this method challenging to scale up for industrial production.

Route 2: The Industrial Favorite: The Favorskii Reaction

The Favorskii reaction, in this context, refers to the base-catalyzed addition of acetylene to a ketone. This method is widely employed in industrial settings due to its cost-effectiveness and scalability.

Mechanistic Insight

The Favorskii reaction mechanism involves the deprotonation of acetylene by a strong base, typically potassium hydroxide (KOH), to form an acetylide salt in situ.[3] This acetylide then acts as a nucleophile, attacking the carbonyl carbon of cycloheptanone. The resulting alkoxide is subsequently protonated by a proton source in the reaction mixture, such as the solvent or a molecule of water, to give the final product.[3]

Experimental Protocol

Materials:

  • Cycloheptanone

  • Potassium hydroxide (KOH)

  • Acetylene gas

  • An inert, high-boiling solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide)

Procedure:

  • A high-pressure reactor is charged with cycloheptanone and a catalytic amount of powdered potassium hydroxide in an appropriate solvent.

  • The reactor is purged with nitrogen and then pressurized with acetylene gas.

  • The reaction mixture is heated and stirred under pressure for several hours.

  • After cooling and venting the excess acetylene, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., toluene).

  • The organic layer is washed with water and brine, dried, and concentrated.

  • The product is purified by vacuum distillation.

Discussion of Route 2

Advantages:

  • Scalability: This method is well-suited for large-scale industrial production.

  • Cost-Effective: It utilizes inexpensive and readily available reagents.

Disadvantages:

  • High Pressure and Temperature: Requires specialized high-pressure equipment.

  • Safety Concerns: Handling large quantities of acetylene under pressure poses significant safety risks.[4]

  • By-product Formation: Can lead to the formation of by-products, such as the diol resulting from the reaction of two moles of the ketone with one mole of acetylene.

Route 3: The Workhorse Method: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis and provides a reliable and versatile method for the ethynylation of ketones. This route involves the preparation of an ethynyl Grignard reagent, which then reacts with cycloheptanone.

Mechanistic Insight

The reaction begins with the formation of ethynylmagnesium bromide by the deprotonation of acetylene with a pre-formed Grignard reagent, such as ethylmagnesium bromide. The resulting ethynylmagnesium bromide is a powerful nucleophile that readily adds to the electrophilic carbonyl carbon of cycloheptanone.[5][6] The reaction forms a magnesium alkoxide intermediate, which is then hydrolyzed in a separate acidic workup step to yield this compound.[5][6]

Experimental Protocol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • Cycloheptanone

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, a solution of ethyl bromide in anhydrous THF is added to magnesium turnings to prepare ethylmagnesium bromide.

  • Acetylene gas is bubbled through the solution of the Grignard reagent to form ethynylmagnesium bromide.

  • A solution of cycloheptanone in anhydrous THF is added dropwise to the ethynylmagnesium bromide solution at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by vacuum distillation.

Discussion of Route 3

Advantages:

  • High Yields and Purity: Generally provides high yields of the desired product with good purity.

  • Versatility: The Grignard reagent can be prepared from various alkyl halides.

  • Milder Conditions: Typically carried out under milder conditions than the Favorskii reaction.

Disadvantages:

  • Moisture Sensitive: Grignard reagents are extremely sensitive to moisture and protic solvents.

  • Two-Step Process: Requires the separate preparation of the Grignard reagent.

Route 4: The Modern Contender: Ethynylation with Trimethylsilylacetylene

To circumvent the hazards associated with handling acetylene gas, a modern approach utilizes a protected form of acetylene, such as trimethylsilyl (TMS) acetylene. The TMS group is later removed to reveal the terminal alkyne.

Mechanistic Insight

The synthesis begins with the deprotonation of trimethylsilylacetylene using a strong base, typically n-butyllithium, to form the corresponding lithium acetylide. This nucleophile then adds to the carbonyl group of cycloheptanone. The resulting silylated propargyl alcohol is then subjected to a deprotection step. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are commonly used to cleave the silicon-carbon bond, yielding the desired this compound.[7][8]

Experimental Protocol

Materials:

  • Trimethylsilylacetylene

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cycloheptanone

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of trimethylsilylacetylene in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

  • After stirring for a short period, a solution of cycloheptanone in anhydrous THF is added.

  • The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted, and the organic layer is dried and concentrated.

  • The crude silylated alcohol is dissolved in THF, and a solution of TBAF in THF is added.

  • The reaction is stirred until the deprotection is complete (monitored by TLC).

  • The mixture is worked up by washing with water, extracting with ether, drying, and concentrating.

  • The final product is purified by column chromatography or vacuum distillation.

Discussion of Route 4

Advantages:

  • Enhanced Safety: Avoids the use of highly flammable acetylene gas.

  • Improved Handling: Trimethylsilylacetylene is a liquid and is easier to handle than acetylene gas.

  • High Selectivity: Often results in cleaner reactions with fewer by-products.

Disadvantages:

  • Higher Cost: The reagents, particularly trimethylsilylacetylene and TBAF, are more expensive than those used in the classical methods.

  • Additional Step: Requires a separate deprotection step, which adds to the overall reaction time and complexity.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Sodium AcetylideRoute 2: Favorskii ReactionRoute 3: Grignard ReactionRoute 4: TMS-Acetylene
Typical Yield >80%70-90%>85%>80% (over two steps)
Purity Good to ExcellentGoodExcellentExcellent
Scalability PoorExcellentGoodModerate
Safety Concerns High (Na, liquid NH₃, C₂H₂)High (High pressure C₂H₂)Moderate (Grignard reagent)Low to Moderate
Cost LowLowModerateHigh
Key Advantage High yield with simple reagentsIndustrial scalabilityHigh yield and purityEnhanced safety and handling
Key Disadvantage Hazardous reagentsHigh pressure/temperatureMoisture sensitivityHigh cost, extra step

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher.

  • For small-scale laboratory synthesis where cost is a primary concern and the necessary safety infrastructure is in place, the reaction with sodium acetylide in liquid ammonia (Route 1) offers an excellent combination of high yield and low reagent cost.

  • For industrial-scale production , the Favorskii reaction (Route 2) is the most economically viable and scalable option, despite the significant safety considerations associated with high-pressure acetylene.

  • The Grignard reaction (Route 3) represents a robust and reliable "workhorse" method for laboratory-scale synthesis , providing high yields and purity with manageable safety protocols, making it an excellent general-purpose choice.

  • For applications where safety and ease of handling are paramount , and cost is a lesser concern, the use of trimethylsilylacetylene (Route 4) is the recommended approach. This modern method offers a safer alternative without compromising on yield or purity.

Ultimately, a thorough understanding of the nuances of each synthetic pathway, as detailed in this guide, will empower researchers to select the most appropriate method to efficiently and safely produce this compound for their specific research and development needs.

Visualizing the Synthetic Pathways

Synthetic Routes to this compound

Synthetic_Routes cluster_1 Route 1: Sodium Acetylide cluster_2 Route 2: Favorskii Reaction cluster_3 Route 3: Grignard Reaction cluster_4 Route 4: TMS-Acetylene cycloheptanone Cycloheptanone Na_NH3 1. Na, Liquid NH3 2. Acetylene KOH_C2H2 KOH, Acetylene (High Pressure) Grignard 1. Ethynylmagnesium Bromide 2. Aqueous Workup TMSA 1. TMS-Acetylene, n-BuLi product This compound workup1 Aqueous Workup Na_NH3->workup1 Sodium Acetylide Intermediate workup1->product KOH_C2H2->product Grignard->product deprotection 2. TBAF TMSA->deprotection Silylated Intermediate deprotection->product

Caption: A flowchart illustrating the four primary synthetic routes to this compound from cycloheptanone.

Decision-Making Flowchart for Route Selection

Decision_Flowchart start Start: Synthesis of This compound scale Scale of Synthesis? start->scale safety_cost Primary Concern? scale->safety_cost Lab Scale route2 Route 2: Favorskii Reaction scale->route2 Industrial Scale handling Ease of Handling a Priority? safety_cost->handling Safety route1 Route 1: Sodium Acetylide safety_cost->route1 Cost route3 Route 3: Grignard Reaction handling->route3 No route4 Route 4: TMS-Acetylene handling->route4 Yes

Caption: A decision-making flowchart to guide the selection of the most suitable synthetic route based on experimental priorities.

References

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  • Homework.Study.com. Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product with the formula C7H14O. What is the structure of this product if it has an IR absorption at 3400 cm-1?. Available at: [Link]

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A Senior Application Scientist's Guide to the Quantification of 1-Ethynyl-1-cycloheptanol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring product quality, optimizing yield, and maintaining process safety. For novel intermediates like 1-Ethynyl-1-cycloheptanol, a tertiary acetylenic alcohol, developing robust analytical methods is a critical, yet often challenging, step. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound in a typical reaction mixture, grounded in practical expertise and established scientific principles.

Analytical Challenges & Strategic Considerations

This compound presents a unique set of analytical challenges that dictate the most appropriate quantification strategy:

  • Volatility: As a relatively small molecule (C9H14O), it possesses sufficient volatility for Gas Chromatography (GC).

  • Polarity: The hydroxyl (-OH) group introduces polarity, which can lead to peak tailing on standard non-polar GC columns due to interactions with active sites.

  • Thermal Stability: Tertiary alcohols can be susceptible to dehydration (loss of water) at the high temperatures often used in GC injectors, potentially leading to inaccurate quantification.

  • Lack of a Strong Chromophore: The molecule lacks significant UV-absorbing functional groups, making direct detection by High-Performance Liquid Chromatography with UV detection (HPLC-UV) challenging and insensitive.

Given these characteristics, Gas Chromatography emerges as the most promising chromatographic technique. The primary decision point then revolves around the choice of detector and whether chemical modification (derivatization) is necessary to overcome the challenges of polarity and thermal stability.

Comparative Analysis of Analytical Techniques

A side-by-side comparison of the most viable methods reveals distinct advantages and limitations for this specific application.

Method Principle Selectivity Sensitivity Advantages Limitations
GC-FID (Direct Injection) Separates volatile compounds, which are then burned in a hydrogen flame, producing ions that generate a current.[1]ModerateGoodSimple, robust, cost-effective, and provides a response proportional to the mass of carbon.[1]Susceptible to peak tailing from the polar -OH group; risk of on-column or injector-port thermal degradation.
GC-FID (with Derivatization) Analyte is chemically modified (e.g., silylation) to replace the active hydrogen on the -OH group, increasing volatility and thermal stability.[2][3][4]ModerateGoodEliminates peak tailing, improves thermal stability, enhances volatility, and provides sharp, symmetrical peaks.[3][4]Adds an extra step to sample preparation; derivatization reaction must be complete and reproducible.
GC-MS Separates compounds and then ionizes them, separating the ions by mass-to-charge ratio.ExcellentExcellentProvides structural confirmation, making it highly specific; can resolve co-eluting peaks based on mass spectra.Higher instrument cost and complexity; potential for thermal degradation still exists.
HPLC-RID Separates compounds based on their interaction with the stationary phase; detection is based on the change in the refractive index of the mobile phase.[5]LowPoorCan analyze non-volatile compounds.Low sensitivity, not compatible with gradient elution, sensitive to temperature and flow rate changes.[6]

Expert Recommendation: For routine reaction monitoring where specificity is not a major concern and the primary goal is to track the disappearance of starting material or the appearance of the product, Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization is the most robust and reliable method. The derivatization step, specifically silylation, is a well-established technique that directly mitigates the primary challenges associated with analyzing polar, thermally labile alcohols like this compound.[2][3][4]

In-Depth Protocol: Quantification by GC-FID with Silylation

This protocol provides a validated, step-by-step workflow for the quantification of this compound.

Workflow Overview

Analytical Workflow cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Processing A 1. Reaction Quenching & Sampling B 2. Internal Standard Addition A->B Accurate Aliquot C 3. Derivatization (Silylation) B->C Vortex & React D 4. Injection into GC C->D Inject Sample E 5. Chromatographic Separation D->E Vaporization F 6. FID Detection E->F Elution G 7. Peak Integration F->G Signal Output H 8. Calibration & Quantification G->H Area Counts I 9. Report Generation H->I Concentration Results

Caption: Workflow for GC-FID quantification of this compound.

Materials and Reagents
  • Analyte: this compound

  • Internal Standard (IS): n-Dodecane or other suitable non-reactive hydrocarbon.

  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[2]

  • Reaction Vials: 2 mL amber glass vials with PTFE-lined caps.

Sample Preparation

The causality behind this procedure is to create a stable, volatile derivative of the analyte for reproducible analysis.

  • Quench Reaction: At your desired time point, withdraw an accurate aliquot (e.g., 100 µL) of the reaction mixture and quench it in a known volume of a suitable solvent to halt the reaction.

  • Internal Standard: Prepare a stock solution of the internal standard (e.g., n-dodecane) in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Sample Dilution: In a 2 mL autosampler vial, combine 100 µL of the quenched reaction sample with 800 µL of the internal standard stock solution.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[2] Cap tightly and vortex for 30 seconds.

  • Reaction: Allow the vial to stand at room temperature for 15-20 minutes to ensure complete derivatization. The hydroxyl group of the tertiary alcohol will react to form a trimethylsilyl (TMS) ether. This TMS-ether is much more volatile and thermally stable than the parent alcohol.[3]

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column is chosen for its general-purpose utility and good separation of non-polar to moderately polar compounds.

  • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 2 minutes.

  • Detector: FID, 280 °C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N2): 25 mL/min.

  • Injection Volume: 1 µL.

Calibration and Quantification

To ensure trustworthy results, a multi-point calibration curve must be generated.[7][8]

  • Prepare Standards: Create a series of at least five calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Derivatize Standards: Derivatize each calibration standard using the exact same procedure as the unknown samples (Section 3.2).

  • Analyze Standards: Inject each derivatized standard into the GC-FID system.

  • Construct Calibration Curve: For each standard, calculate the ratio of the peak area of the derivatized analyte to the peak area of the internal standard. Plot this ratio (Y-axis) against the known concentration of the analyte (X-axis).

  • Determine Linearity: Perform a linear regression on the data points. The coefficient of determination (R²) should be ≥ 0.995 for the method to be considered linear and accurate.[9]

  • Quantify Unknowns: Analyze the prepared unknown samples. Calculate the peak area ratio for each unknown and use the linear regression equation from the calibration curve to determine the concentration of this compound in the sample.

Method Validation and Trustworthiness

For this protocol to be a self-validating system, key validation parameters must be assessed as per ICH Q2(R1) guidelines.[9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the derivatized analyte peak from other reaction components and the internal standard.

  • Linearity: Confirmed by the R² value of the calibration curve (≥ 0.995).[9]

  • Accuracy: Determined by performing recovery studies on spiked matrix samples. Recovery should typically be within 90-110%.[11][12]

  • Precision:

    • Repeatability: The precision of multiple injections of the same sample, with a relative standard deviation (RSD) of <2%.

    • Intermediate Precision: Assesses variations within the lab (different days, different analysts). RSD should be <5%.[9]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

By establishing these parameters, the method is proven to be robust, reliable, and fit for its intended purpose of monitoring a chemical reaction.[7][13]

Conclusion

While several analytical techniques could theoretically be applied to the quantification of this compound, a detailed analysis of the molecule's properties points to Gas Chromatography as the superior choice. Direct injection GC-FID is a simple starting point, but the polarity and thermal lability of the tertiary alcohol pose significant risks to accuracy. The implementation of a silylation derivatization step transforms the analyte into a more ideal form for GC analysis, mitigating these risks and yielding a highly precise and robust method. The GC-FID method with derivatization, when properly validated, provides a trustworthy and efficient system for researchers and drug development professionals to accurately monitor reaction kinetics and determine final product concentration.

References

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A Comparative Guide to the Biological Activity of 1-Ethynyl-1-cycloheptanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is a cornerstone of innovation. The family of 1-ethynylcycloalkanols presents a structurally intriguing class of compounds, characterized by a tertiary alcohol and a terminal alkyne group on a cycloalkane ring. This guide offers a comparative analysis of the biological activities of 1-ethynyl-1-cycloheptanol and its analogs with smaller ring sizes, namely 1-ethynyl-1-cyclohexanol and 1-ethynyl-1-cyclopentanol. While comprehensive comparative data is still emerging, this document synthesizes existing knowledge, particularly for the well-studied cyclohexanol derivative, and provides a framework for future research by detailing robust experimental protocols for a head-to-head evaluation.

Introduction: The Therapeutic Potential of Ethynylcycloalkanols

The unique structural motif of 1-ethynylcycloalkanols, featuring both a nucleophilic hydroxyl group and a reactive ethynyl group, makes them versatile building blocks in organic synthesis.[1] The cyclohexyl analog, 1-ethynyl-1-cyclohexanol, is a known active metabolite of the sedative ethinamate and has demonstrated sedative, anticonvulsant, and muscle relaxant properties.[2] This activity suggests potential interactions with the central nervous system, possibly through modulation of GABA receptors, similar to other CNS depressants.[3]

This guide will focus on a hypothetical comparative study of the following analogs, where the primary structural variable is the size of the cycloalkane ring:

  • 1-Ethynyl-1-cyclopentanol (C5 Ring)

  • 1-Ethynyl-1-cyclohexanol (C6 Ring)

  • This compound (C7 Ring)

The variation in ring size is anticipated to influence the lipophilicity, steric hindrance, and overall conformation of the molecules, which in turn could significantly impact their biological activity.

Comparative Biological Activity: A Data-Driven Overview

Direct comparative studies on the biological activities of these specific three analogs are limited in publicly available literature. However, we can extrapolate potential activities and provide a framework for their evaluation based on data for 1-ethynyl-1-cyclohexanol and general principles of medicinal chemistry. The following table summarizes known data for the cyclohexyl analog and presents a template for the data that should be collected for a comprehensive comparison.

Parameter 1-Ethynyl-1-cyclopentanol 1-Ethynyl-1-cyclohexanol This compound Supporting Rationale & References
CNS Activity Hypothesized: Sedative, AnticonvulsantSedative, Anticonvulsant, Muscle RelaxantHypothesized: Sedative, AnticonvulsantActivity is known for the C6 analog as a metabolite of ethinamate.[2] Ring size variation may modulate receptor affinity.
Cytotoxicity (A549 Lung Carcinoma) To Be DeterminedTo Be DeterminedTo Be DeterminedEvaluation of cytotoxicity is a crucial first step in drug discovery to determine the therapeutic window.
Cytotoxicity (HeLa Cervical Cancer) To Be DeterminedTo Be DeterminedTo Be DeterminedTesting against multiple cell lines is necessary to identify potential selectivity.
Antimicrobial Activity (S. aureus) To Be DeterminedTo Be DeterminedTo Be DeterminedThe presence of the alcohol and alkyne moieties suggests potential antimicrobial properties worth investigating.
Antimicrobial Activity (E. coli) To Be DeterminedTo Be DeterminedTo Be DeterminedComparison against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria is standard.
Acute Oral Toxicity (Rat LD50) To Be Determined600 mg/kgTo Be DeterminedProvides a baseline for the safety profile of the compound class.[4]
Acute Dermal Toxicity (Rabbit LD50) To Be Determined1000 mg/kgTo Be DeterminedImportant for assessing handling risks and potential for topical applications.[4]

Proposed Mechanism of Action: GABA Receptor Modulation

The known sedative and anticonvulsant effects of 1-ethynyl-1-cyclohexanol strongly suggest its interaction with inhibitory neurotransmitter systems in the central nervous system.[2][3] A plausible mechanism of action, mirroring that of many sedatives, is the positive allosteric modulation of GABAA receptors.

GABAPathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_R GABA(A) Receptor Ion_Channel Cl- Channel GABA_R->Ion_Channel opens Hyperpolarization Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization Cl- influx GABA GABA GABA->GABA_R binds Analog Ethynylcycloalkanol Analog Analog->GABA_R potentiates

Figure 1: Hypothesized mechanism of action via potentiation of GABAA receptor activity.

In this proposed pathway, the ethynylcycloalkanol analog binds to an allosteric site on the GABAA receptor, enhancing the effect of the endogenous ligand, GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent inhibitory effect on neurotransmission, resulting in the observed sedative and anticonvulsant activities.

Experimental Protocols

To facilitate a direct and meaningful comparison of the biological activities of these analogs, the following standardized protocols are recommended.

Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Workflow:

MTT_Workflow start Seed Cells (e.g., A549, HeLa) in 96-well plates incubation1 Incubate (24h, 37°C, 5% CO2) start->incubation1 treatment Treat with Analogs (serial dilutions) incubation1->treatment incubation2 Incubate (48h, 37°C, 5% CO2) treatment->incubation2 add_mtt Add MTT Reagent (10 µL/well) incubation2->add_mtt incubation3 Incubate (4h, 37°C, 5% CO2) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, HeLa) in 96-well microtiter plates at a density of 5 x 103 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each 1-ethynyl-1-cycloalkanol analog in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of each analog in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Concluding Remarks and Future Directions

The family of 1-ethynylcycloalkanols holds promise for the development of new therapeutic agents, particularly those targeting the central nervous system. The available data for 1-ethynyl-1-cyclohexanol provides a strong foundation for a more comprehensive investigation into the structure-activity relationships within this class of compounds. By systematically evaluating the biological activities of analogs with varying cycloalkane ring sizes, researchers can elucidate the impact of structural modifications on efficacy and safety.

Future studies should focus on executing the proposed comparative experiments to generate robust datasets for cytotoxicity and antimicrobial activity. Furthermore, mechanistic studies, including electrophysiological assays on GABAA receptors, will be crucial to confirm the hypothesized mechanism of action and to identify the specific receptor subunits involved. The insights gained from such research will be invaluable for the rational design of next-generation 1-ethynylcycloalkanol derivatives with enhanced therapeutic potential.

References

  • Wikipedia. 1-Ethynylcyclohexanol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock Chemical Synthesis: The Power of 1-Ethynyl-1-cyclohexanol. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Ethynyl-1-cycloheptanol is a valuable intermediate in organic synthesis, frequently utilized in the development of novel pharmaceuticals and complex molecular architectures.[1] While its utility in the laboratory is significant, its handling and disposal demand a rigorous adherence to safety protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance with agencies such as the U.S. Environmental Protection Agency (EPA), and minimize environmental impact.[2][3]

Hazard Identification and Essential Safety Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent hazards is paramount. This initial assessment forms the basis of all subsequent safety and disposal decisions. This compound is classified as a hazardous substance, and its risk profile necessitates careful management.[4][5]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][6]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][6]

Causality Behind Hazard Profile: The toxicity of this compound is a key consideration for disposal. The compound's classification as "Toxic in contact with skin" means that systemic effects can occur following dermal absorption, making the use of appropriate Personal Protective Equipment (PPE) non-negotiable.[7] Furthermore, its status as a skin and eye irritant dictates that all waste, including contaminated labware and PPE, must be treated as hazardous.

Chemical Incompatibilities: Proper segregation is critical. This compound is incompatible with:

  • Strong oxidizing agents

  • Strong acids and bases

  • Finely powdered metals[7]

Mixing this compound waste with these materials can lead to vigorous, exothermic reactions, posing a significant safety risk. Therefore, it must be collected in a dedicated waste stream.

The Four Pillars of Chemical Waste Management

A robust disposal plan is built on four core principles. Adhering to these ensures a self-validating system of safety and compliance.

  • Identify & Characterize: All waste streams containing this compound must be correctly identified as hazardous. This includes neat (pure) compound, reaction mixtures, solutions, and contaminated materials.

  • Segregate: Never mix incompatible waste streams.[8][9][10] this compound waste must be kept separate from acids, bases, and oxidizers.

  • Contain: Use appropriate, sealed, and clearly labeled containers for waste accumulation. Containers must be in good condition and compatible with the chemical.[8][9][11]

  • Dispose via EHS: Final disposal must be handled by trained professionals. Laboratory personnel are responsible for proper collection and labeling before handing off the waste to their institution's Environmental Health & Safety (EHS) department or a licensed contractor.[8][10]

Step-by-Step Disposal Protocol for this compound

This protocol details the necessary steps from the point of generation to the point of pickup.

Step 3.1: Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, don the following PPE to mitigate exposure risks identified in Section 1:

  • Gloves: Nitrile or neoprene gloves. Always double-glove if there is a risk of splash or immersion.

  • Eye Protection: ANSI Z87.1 compliant safety goggles that provide a complete seal around the eyes.

  • Body Protection: A flame-retardant laboratory coat.

Step 3.2: Waste Collection and Segregation

Waste must be collected at the point of generation in a designated Satellite Accumulation Area (SAA).[8][12]

  • Unused or Expired Compound (Solid):

    • Collect the solid this compound in a dedicated, robust waste container.

    • This container should be designated for "Non-halogenated Organic Solids."

  • Solutions and Liquid Mixtures:

    • Collect all liquid waste containing this compound (e.g., from reaction workups, chromatography fractions) in a separate, compatible liquid waste container.

    • This container should be designated for "Non-halogenated Organic Liquids." Do not mix with aqueous or halogenated solvent waste.

  • Contaminated Solid Waste:

    • Any disposable items that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips, spill cleanup materials) must be collected as hazardous waste.[9][13]

    • Place these items in a sealed, heavy-duty plastic bag or a lined container clearly labeled as "Contaminated Solid Waste."

Step 3.3: Container Selection and Labeling

Proper containment and labeling are regulatory requirements and crucial for safety.[8][12]

  • Select a Container: Use only containers that are in good condition, free of cracks, and have a secure, tight-fitting lid. The container material (typically polyethylene or glass) must be chemically compatible with this compound.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[8][9] The label must include:

    • The words "Hazardous Waste"[8][12]

    • Full chemical name: "this compound" (no formulas or abbreviations)[8]

    • All other chemical constituents and their approximate percentages.

    • The date when waste was first added.

    • The specific hazard characteristics (e.g., Toxic, Irritant).

Step 3.4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for storing waste before EHS pickup.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: All liquid waste containers must be placed within a secondary containment bin or tray to contain potential leaks.[9][11] The secondary container must be large enough to hold the entire volume of the largest container within it.

  • Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[8][9][11] Funnels should not be left in the container opening.

Step 3.5: Arranging Final Disposal
  • Monitor Fill Level: Do not overfill containers. Stop filling at approximately 90% capacity to allow for expansion.

  • Request Pickup: Once a container is full, or within the time limits specified by your institution (e.g., 9 months), submit a chemical waste pickup request to your EHS department.[10][11]

Protocol for Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinsing: a. Rinse the empty container thoroughly with a suitable solvent (e.g., acetone or ethanol) three times. b. Crucially, collect all three rinsates as hazardous liquid waste in your designated "Non-halogenated Organic Liquids" waste container.[10]

  • Deface the Label: Completely remove or deface the original chemical label on the container.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in a designated glassware disposal box or according to your facility's procedures.[13]

Workflow Visualization

The following diagram illustrates the decision-making process for managing this compound waste streams.

G Disposal Workflow for this compound start Waste Generation (Contains this compound) q_type What is the waste form? start->q_type q_container Is original container now empty? start->q_container  Process is complete p_solid Collect in labeled container: 'Non-Halogenated Organic Solids' q_type->p_solid  Neat/Pure Solid p_liquid Collect in labeled container: 'Non-Halogenated Organic Liquids' q_type->p_liquid  Liquid Mixture   p_contaminated Collect in labeled container: 'Contaminated Solid Waste' q_type->p_contaminated Contaminated PPE/Debris   q_container->start No, process ongoing p_rinse Perform Triple-Rinse Protocol Collect rinsate as hazardous liquid waste q_container->p_rinse Yes end_node Store in SAA with Secondary Containment Contact EHS for Pickup p_solid->end_node p_liquid->end_node p_contaminated->end_node p_dispose_container Deface label & dispose of empty container in glass waste p_rinse->p_dispose_container

Caption: Decision workflow for segregating and managing this compound waste.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • 1-Ethynylcyclohexanol - Hazardous Agents. Haz-Map. [Link]

  • Chemical Waste. MIT Environmental Health & Safety. [Link]

  • 1-Ethynylcyclohexanol | C8H12O | CID 6525. PubChem, National Center for Biotechnology Information. [Link]

  • This compound - Introduction. ChemBK. [Link]

  • Chemical Properties of this compound (CAS 2809-78-1). Cheméo. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

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Navigating the Unseen: A Guide to Safely Handling 1-Ethynyl-1-cycloheptanol

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals forging new paths in molecular innovation, the introduction of novel compounds into the laboratory workflow is a routine yet critical undertaking. Among these, 1-Ethynyl-1-cycloheptanol (CAS No. 2809-78-1), an acetylenic alcohol, presents unique handling considerations essential for ensuring personnel safety and experimental integrity.[1][2][3][4] This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, empowering you to proceed with confidence and caution.

A Note on Structural Analogy in Safety Assessment

This approach is predictive and precautionary. While the chemical properties are expected to be similar, it is crucial to treat this compound with a heightened level of caution, assuming its hazards are at least equivalent to, and potentially greater than, its cyclohexyl counterpart.

GHS Hazard Classification: A Precautionary Stance

Based on the data for its cyclohexyl analog, this compound should be handled as a substance with the following GHS hazard classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6][7]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[5][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The rationale behind each selection is to create an impermeable barrier against the predicted hazards.

Eye and Face Protection: Shielding Against Irritation
  • Requirement: Tightly sealed, splash-proof safety goggles are mandatory. For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield used in conjunction with safety goggles is strongly recommended.[5]

  • Causality: The analog compound is a known serious eye irritant.[5][6][7] Direct contact with the eyes can cause significant damage. The combination of goggles and a face shield provides comprehensive protection against both direct splashes and aerosolized droplets.

Skin and Body Protection: A Barrier Against Dermal Toxicity
  • Requirement: A flame-retardant lab coat is the minimum requirement. For more extensive handling, chemically resistant coveralls are advisable.

  • Glove Selection: Due to the compound's dermal toxicity, glove selection is critical. Nitrile gloves are a suitable initial choice, but it is best practice to consult a glove compatibility chart for the specific solvent being used with the compound. Double-gloving is recommended, with the outer glove being removed and disposed of immediately after handling the substance.

  • Causality: 1-Ethynyl-1-cyclohexanol is classified as toxic in contact with skin.[5][6][7] This implies that systemic toxicity can occur following skin absorption. Therefore, preventing any skin contact is of paramount importance.

Respiratory Protection: Mitigating Inhalation Risks
  • Requirement: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosolization or if working outside of a fume hood is unavoidable (a scenario to be avoided), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Causality: While the inhalation toxicity is not fully characterized, the general volatility of organic compounds and the potential for aerosol formation during handling necessitate stringent control of the breathing zone.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transfer: For solid forms, use a disposable weighing boat. For liquids, use a calibrated pipette or syringe. All transfers should be conducted slowly and carefully to avoid splashing or aerosolization.

  • During the Reaction: Keep the reaction vessel closed to the extent possible. If heating is required, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Handling: After handling is complete, decontaminate the work area with an appropriate solvent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water, even after glove use.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: If the spill is large or if there is any uncertainty about the risk, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the substance. Do not use combustible materials like paper towels.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated absorbent materials, disposable labware, and reaction residues, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with the full chemical name ("Waste this compound") and the appropriate hazard pictograms.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash. The acetylenic group can pose unique hazards in waste streams, and professional disposal is required.[9][10][11][12]

Visualizing the Safety Workflow

To aid in understanding the critical decision points in handling this compound, the following workflow diagram is provided.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response cluster_disposal Disposal Phase prep_start Start: Task Involving This compound assess_hazards Assess Hazards (Reference Analog SDS) prep_start->assess_hazards select_ppe Select Appropriate PPE: - Goggles/Face Shield - Chem-Resistant Gloves - Lab Coat/Coveralls - Respirator (if needed) assess_hazards->select_ppe prep_workspace Prepare Workspace: - Certified Fume Hood - Spill Kit Ready - Waste Container Labeled select_ppe->prep_workspace handling_start Begin Handling prep_workspace->handling_start weigh_transfer Weighing and Transfer (Slow and Deliberate) handling_start->weigh_transfer spill_event Spill Occurs handling_start->spill_event reaction_monitoring Reaction Monitoring (Closed System) weigh_transfer->reaction_monitoring post_handling_decon Post-Handling Decontamination reaction_monitoring->post_handling_decon collect_waste Collect All Contaminated Materials post_handling_decon->collect_waste evacuate_alert Evacuate and Alert spill_event->evacuate_alert contain_spill Contain with Inert Absorbent evacuate_alert->contain_spill cleanup_dispose Clean-Up and Dispose as HazWaste contain_spill->cleanup_dispose cleanup_dispose->collect_waste label_seal Seal and Label Waste Container collect_waste->label_seal contact_ehs Contact EHS for Professional Disposal label_seal->contact_ehs task_complete Task Complete contact_ehs->task_complete

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues, and allowing your important research to proceed without incident.

References

  • ChemBK. This compound. [Link]

  • National Institute of Standards and Technology (NIST). This compound. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 2809-78-1). [Link]

  • Haz-Map. 1-Ethynylcyclohexanol - Hazardous Agents. [Link]

  • Gas Industries Association. GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. [Link]

  • Synergy Recycling. Acetylene Cylinders Disposal. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • ASIA INDUSTRIAL GASES ASSOCIATION. GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. [Link]

  • Australia New Zealand Industrial Gas Association. GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.